molecular formula C18H26ClN3O2 B610700 Saxagliptin Hydrochloride CAS No. 709031-78-7

Saxagliptin Hydrochloride

Cat. No.: B610700
CAS No.: 709031-78-7
M. Wt: 351.9 g/mol
InChI Key: TUAZNHHHYVBVBR-NHKADLRUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Saxagliptin hydrochloride is a potent, selective, and reversible inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . By inhibiting DPP-4, saxagliptin increases the concentration and activity of these endogenous incretins, leading to enhanced glucose-dependent insulin secretion from pancreatic beta cells and suppressed glucagon release from alpha cells . This mechanism makes it a valuable tool for investigating pathways of glucose homeostasis and the pathophysiology of type 2 diabetes mellitus . Beyond its established role in metabolic research, recent investigations have explored novel therapeutic applications for saxagliptin. A 2025 study using deep learning-based drug screening identified it as a promising candidate for disorders of consciousness (DOC) . Preclinical reviews suggest that saxagliptin and other incretin-based therapies may aid recovery through multiple pathways, including restoring monoaminergic and GABAergic neurotransmission, reducing neuroinflammation, clearing amyloid-β, and normalizing thalamocortical glucose metabolism . Researchers are also utilizing this compound to study its potential pleiotropic effects, which may encompass enhancements in beta-cell function, preservation of pancreatic islet mass, and the reduction of oxidative stress and inflammation, some of which may occur through GLP-1-independent mechanisms . Its high selectivity for DPP-4 over related enzymes like DPP-8 and DPP-9 makes it a precise pharmacological probe for dissecting the specific physiological roles of DPP-4 inhibition .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2.ClH/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H/t10?,11?,12-,13+,14+,15-,17?,18?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAZNHHHYVBVBR-NHKADLRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50991191
Record name Saxagliptin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50991191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709031-78-7
Record name Saxagliptin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0709031787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Saxagliptin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50991191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SAXAGLIPTIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8J84YIX6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Synthesis of Saxagliptin Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Saxagliptin (B632) is a potent, orally active, and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic processes of its hydrochloride salt. It details the key chemical intermediates, reaction schemes, and experimental protocols. Quantitative data from various synthetic approaches are summarized, and logical workflows are visualized using DOT language diagrams to offer a comprehensive resource for researchers, chemists, and professionals in drug development.

Discovery and Development

The journey of saxagliptin (formerly BMS-477118) began at Bristol-Myers Squibb as part of a program to develop inhibitors for the DPP-4 enzyme, a key target for type 2 diabetes treatment.[1][3] The research aimed to improve upon early dipeptide-mimetic scaffolds, leading to the exploration of adamantylglycine-derived inhibitors.[3][4] This led to the discovery of saxagliptin, a compound noted for its high efficacy, stability, and long-acting profile.[3][5]

In 2007, AstraZeneca joined Bristol-Myers Squibb to co-develop and commercialize the drug.[1] Following a series of clinical trials, a New Drug Application was submitted to the U.S. Food and Drug Administration (FDA) in 2008.[6] Saxagliptin, under the brand name Onglyza, received FDA approval on July 31, 2009, for the treatment of type 2 diabetes.[1][6]

Mechanism of Action

Saxagliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[7][8] DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][9] These incretins are released by the gut in response to food intake and play a crucial role in glucose homeostasis.[9]

By inhibiting DPP-4, saxagliptin increases the circulating levels and prolongs the activity of active GLP-1 and GIP.[7][9] This enhancement of the incretin system has several downstream effects:

  • Glucose-Dependent Insulin (B600854) Secretion: It stimulates the pancreatic β-cells to release insulin in response to elevated blood glucose levels.[8][9]

  • Suppression of Glucagon Secretion: It inhibits the pancreatic α-cells from releasing glucagon, which in turn reduces hepatic glucose production.[8][9]

This glucose-dependent mechanism of action results in a lower risk of hypoglycemia compared to other antidiabetic agents.[2] Saxagliptin is a competitive, reversible inhibitor that forms a covalent complex with the catalytically active serine residue (Ser630) in the active site of the DPP-4 enzyme.[2][8]

Saxagliptin Mechanism of Action Food Food Intake Incretins Release of Incretin Hormones (GLP-1, GIP) Food->Incretins Stimulates DPP4 DPP-4 Enzyme Incretins->DPP4 Degraded by Pancreas_Beta Pancreatic β-cells Incretins->Pancreas_Beta Stimulates Pancreas_Alpha Pancreatic α-cells Incretins->Pancreas_Alpha Inactive Inactive Metabolites DPP4->Inactive Saxagliptin Saxagliptin Saxagliptin->DPP4 Insulin ↑ Insulin Secretion (Glucose-Dependent) Pancreas_Beta->Insulin Glucagon ↓ Glucagon Secretion Pancreas_Alpha->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Liver Liver Glucagon->Liver Stimulates Glucose_Prod ↓ Hepatic Glucose Production Liver->Glucose_Prod Glucose_Prod->Glucose_Control

Caption: Signaling pathway of Saxagliptin's DPP-4 inhibition.

Chemical Synthesis of Saxagliptin Hydrochloride

The commercial-scale synthesis of saxagliptin is a multi-step process that involves the coupling of two key unnatural amino acid derivatives: (S)-2-((tert-butoxycarbonyl)amino)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)acetic acid (often referred to as N-Boc-3-hydroxyadamantylglycine) and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide.[10][11][12] The process culminates in the dehydration of a primary amide to a nitrile, followed by deprotection to yield the final active pharmaceutical ingredient (API).[11][13]

An efficient and "telescopic" (one-pot) process has been developed to improve yield and reduce the use of hazardous reagents.[14][15] This guide focuses on a modern synthetic route utilizing propylphosphonic anhydride (B1165640) (T3P) as a key reagent for condensation and dehydration.[15]

Saxagliptin Synthesis Workflow A Intermediate A (N-Boc-3-hydroxyadamantylglycine) C Condensation (Amide Coupling) A->C B Intermediate B ((1S,3S,5S)-2-azabicyclo[3.1.0] hexane-3-carboxamide) B->C D Intermediate C (Amide Adduct) C->D T3P, DIPEA, DCM E Dehydration D->E F Intermediate D (Boc-Protected Saxagliptin) E->F T3P, DIPEA, DCM G Boc Deprotection & HCl Salt Formation F->G aq. HCl, Ethyl Acetate (B1210297) H This compound (Final Product) G->H

Caption: General workflow for the synthesis of Saxagliptin HCl.
Key Intermediates

  • (S)-2-((tert-butoxycarbonyl)amino)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)acetic acid (Intermediate A) : This chiral amino acid derivative provides the adamantane (B196018) moiety, which is crucial for the drug's potent and long-lasting inhibitory activity.[12] Its synthesis can be achieved via various methods, including asymmetric Strecker synthesis or enzymatic resolution.[16][17]

  • (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (Intermediate B) : This methanoproline amide derivative forms the core scaffold that mimics the proline residue of natural DPP-4 substrates.[10][11]

Synthetic Experimental Protocols

The following protocols are based on an efficient process utilizing T3P.[15]

Step 1: Condensation of Intermediates A and B

  • Objective: To form the amide bond between the two key intermediates.

  • Methodology:

    • To a stirred solution of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (Intermediate B, 20 g, 0.089 mol) in dichloromethane (B109758) (DCM, 200 mL), add N-Boc-3-hydroxyadamantylglycine (Intermediate A, 29.3 g, 0.089 mol) and N,N-Diisopropylethylamine (DIPEA, 62.6 mL, 0.359 mol) at 25-30°C.

    • Maintain the mixture for 10-15 minutes.

    • Add a 50% solution of propylphosphonic anhydride (T3P) in DCM (28.6 g, 0.089 mol) to the resultant mixture at 25-30°C over a period of 15 minutes.

    • Maintain the reaction for 2 hours, monitoring for completion.

    • Upon completion, add water (200 mL) and stir for 10-15 minutes.

    • Separate the organic layer and wash sequentially with water (100 mL) and 5% aqueous NaHCO3 solution (100 mL).

    • Concentrate the organic layer under vacuum at 25-35°C to afford the crude amide adduct intermediate.[15]

Step 2: One-Pot Dehydration to Boc-Protected Saxagliptin

  • Objective: To convert the primary amide of the adduct to a nitrile group in a one-pot synthesis.

  • Methodology:

    • Dissolve the crude amide adduct from Step 1 in DCM (200 mL).

    • Add DIPEA (62.6 mL, 0.036 mol).

    • Add a 50% solution of T3P in DCM (2 x 28.6 g, 0.089 mol) in two separate lots with a time interval of 7 hours at 25-30°C.

    • Maintain the reaction at the same temperature for 24 hours, monitoring by TLC.

    • After completion, add water (300 mL) and stir for 10-15 minutes.

    • Separate the organic layer and wash sequentially with water (150 mL) and 5% aqueous NaHCO3 solution (300 mL).

    • Distill off the organic layer under vacuum at 25-35°C to afford Boc-protected saxagliptin as an off-white solid.[15]

Step 3: Deprotection and Hydrochloride Salt Formation

  • Objective: To remove the Boc protecting group and form the final hydrochloride salt.

  • Methodology:

    • To a stirred solution of Boc-protected saxagliptin (25 g, 0.060 mol) in ethyl acetate (150 mL), add aqueous HCl (11N, 130 mL) at 25-30°C.

    • Maintain the reaction at this temperature for 4 hours.

    • Filter the separated solid, wash with ethyl acetate (50 mL), and dry at 40°C under vacuum for 5 hours to afford this compound.[14][15]

Quantitative Data and Process Efficiency

The use of T3P as a coupling and dehydrating agent offers significant advantages over older methods that used hazardous reagents like POCl3 or TFAA.[15] The tables below summarize the efficiency of different reagents for the key synthetic steps.

Table 1: Comparison of Coupling Agents for Amide Condensation [10]

EntryReagentBaseSolventReagent Equiv.Purity (%)
1Cyanuric chlorideNMMEtOAc0.622.78
2CDIDIPEADCM1.120.18
3DMT-MMNMMMeOH:DCM1.179.14
4EDC/HOBTDIPEAEtOAc1.16/1.0793.40
5T3P DIPEA DCM 1.0 94.55

NMM: N-Methylmorpholine, CDI: N,N'-Carbonyldiimidazole, DMT-MM: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBT: 1-Hydroxybenzotriazole, T3P: Propylphosphonic anhydride.

Table 2: Comparison of Dehydrating Agents [10]

EntryReagentSolventYield (%)Purity (%)
1Vilsmeier ReagentACN:DMF--
2TFAAEtOAc8061.89
3T3P DCM 83 85.71

TFAA: Trifluoroacetic anhydride.

Table 3: Overall Process Yield and Purity [14][15]

StepProductYield (%)Purity by HPLC (%)
Dehydration (One-Pot)Boc-Protected Saxagliptin83%94.36%
Deprotection & Salt FormationThis compound92.3%99.85%

Conclusion

The development of saxagliptin represents a significant advancement in the treatment of type 2 diabetes, stemming from a rational drug design approach targeting the DPP-4 enzyme. The synthetic route to its hydrochloride salt has been refined to an efficient, high-yield, and safer process suitable for commercial-scale manufacturing. The use of T3P as a dual-purpose reagent for both condensation and dehydration simplifies the workflow, minimizes hazardous waste, and avoids laborious purification steps like column chromatography, making it a robust and industrially viable synthetic strategy.[15] This guide provides a foundational understanding of the critical aspects of saxagliptin's discovery and synthesis for professionals in the pharmaceutical sciences.

References

An In-depth Technical Guide to the Molecular Structure and Activity of Saxagliptin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saxagliptin (B632) is a potent, selective, and reversible dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] By targeting DPP-4, saxagliptin enhances the body's natural incretin (B1656795) system, leading to improved glycemic control. This guide provides a comprehensive overview of the molecular structure, mechanism of action, and pharmacological activity of saxagliptin, with a focus on the underlying scientific data and experimental methodologies.

Molecular Structure and Chemical Properties

Saxagliptin, with the IUPAC name (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile, is a monocarboxylic acid amide.[3] Its structure is characterized by the formal condensation of the carboxy group of (2S)-amino(3-hydroxyadamantan-1-yl)acetic acid with the amino group of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile.[3] The adamantane (B196018) moiety is a key feature contributing to its pharmacological profile.[4]

PropertyValueReference
Molecular FormulaC18H25N3O2[3]
Molecular Weight315.4 g/mol [3]
IUPAC Name(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile[1]
CAS Number361442-04-8[3]

Mechanism of Action: DPP-4 Inhibition and the Incretin Pathway

Saxagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme.[5] DPP-4 is a serine exopeptidase that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis.[8]

By inhibiting DPP-4, saxagliptin prevents the degradation of GLP-1 and GIP, leading to increased circulating levels of their active forms.[1][9] This enhancement of the incretin effect results in:

  • Increased glucose-dependent insulin (B600854) secretion: Active GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in response to elevated blood glucose levels.[10][11]

  • Decreased glucagon (B607659) secretion: GLP-1 suppresses the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[5][11]

This glucose-dependent mechanism of action minimizes the risk of hypoglycemia.[1]

Signaling Pathway of Saxagliptin's Action

The inhibition of DPP-4 by saxagliptin initiates a cascade of events that ultimately leads to improved glycemic control. The following diagram illustrates this signaling pathway.

G Food Food Intake Incretins Release of Incretin Hormones (GLP-1 and GIP) Food->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Active_Incretins Increased Active GLP-1 and GIP Incretins->Active_Incretins Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Saxagliptin Saxagliptin Saxagliptin->DPP4 Inhibition Pancreas Pancreatic Islets Active_Incretins->Pancreas Beta_Cells β-Cells Pancreas->Beta_Cells Alpha_Cells α-Cells Pancreas->Alpha_Cells Insulin ↑ Insulin Secretion (Glucose-Dependent) Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon Glucose_Uptake ↑ Peripheral Glucose Uptake Insulin->Glucose_Uptake Liver Liver Glucagon->Liver Glucose_Production ↓ Hepatic Glucose Production Liver->Glucose_Production Blood_Glucose ↓ Blood Glucose Glucose_Production->Blood_Glucose Glucose_Uptake->Blood_Glucose

Caption: Signaling pathway of saxagliptin's action on glucose homeostasis.

Molecular Interactions and Binding to DPP-4

Saxagliptin is a substrate-like inhibitor that forms a reversible covalent bond with the active site of the DPP-4 enzyme.[5][12] X-ray crystallography studies have revealed that the nitrile group of saxagliptin interacts with the catalytically active serine residue (Ser630) in the DPP-4 active site.[12][13] This interaction is further stabilized by hydrogen bonds with surrounding amino acid residues, including tyrosine (Tyr547), which plays a role in stabilizing the enzyme-inhibitor complex.[10][13]

The binding of saxagliptin to DPP-4 is characterized by a slow dissociation rate, which contributes to its prolonged pharmacodynamic effect.[6][14]

Pharmacological Activity and Quantitative Data

In Vitro Inhibitory Activity and Selectivity

Saxagliptin is a highly potent inhibitor of human DPP-4.[14] Its active metabolite, 5-hydroxy saxagliptin, is also a potent DPP-4 inhibitor, though slightly less so than the parent compound.[14][15]

CompoundKi (nM) vs Human DPP-4IC50 (nM) vs Human DPP-4Dissociation Half-life (t1/2, min)Reference
Saxagliptin1.30.550[3][14]
5-hydroxy saxagliptin2.6-23[14]

Saxagliptin exhibits high selectivity for DPP-4 over other related dipeptidyl peptidases, such as DPP-8 and DPP-9, which is important for its safety profile.[14]

CompoundSelectivity vs DPP-8 (fold)Selectivity vs DPP-9 (fold)Reference
Saxagliptin~400~75[14]
5-hydroxy saxagliptin~950~160[14]
Pharmacokinetics

Saxagliptin is rapidly absorbed after oral administration, with or without food.[2] It is metabolized primarily by cytochrome P450 3A4/5 (CYP3A4/5) to its active metabolite, 5-hydroxy saxagliptin.[2][5]

Table: Pharmacokinetic Parameters of Saxagliptin and 5-hydroxy saxagliptin in Healthy Subjects (5 mg single oral dose)

ParameterSaxagliptin5-hydroxy saxagliptinReference
Cmax (ng/mL)2447[1][3]
AUC (ng•h/mL)78214[1][3]
Tmax (hours)24[16]
Half-life (hours)2.53.1[1][16]

Experimental Protocols

In Vitro DPP-4 Enzyme Inhibition Assay

This protocol describes a typical fluorescence-based assay to determine the inhibitory activity of saxagliptin against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • Fluorogenic substrate: Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • Saxagliptin (or other test inhibitors)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of saxagliptin in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of saxagliptin in Assay Buffer to achieve a range of final concentrations for IC50 determination.

    • Dilute the human recombinant DPP-4 enzyme in Assay Buffer to the desired working concentration.

    • Prepare the Gly-Pro-AMC substrate solution in Assay Buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to triplicate wells:

      • 100% Initial Activity (Control): 30 µL Assay Buffer, 10 µL diluted DPP-4 enzyme, 10 µL solvent.

      • Inhibitor Wells: 30 µL Assay Buffer, 10 µL diluted DPP-4 enzyme, 10 µL of each saxagliptin dilution.

      • Background Wells: 40 µL Assay Buffer, 10 µL solvent.

  • Pre-incubation:

    • Mix the contents of the wells and incubate the plate for 10 minutes at 37°C.

  • Reaction Initiation:

    • Add 50 µL of the diluted Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.

  • Incubation and Measurement:

    • Cover the plate and incubate for 30 minutes at 37°C.

    • Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the background wells from all other readings.

    • Calculate the percent inhibition for each saxagliptin concentration relative to the 100% initial activity control.

    • Plot the percent inhibition against the logarithm of the saxagliptin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow: DPP-4 Inhibition Assay

G Start Start Reagent_Prep Reagent Preparation (Enzyme, Substrate, Inhibitor) Start->Reagent_Prep Plate_Setup Plate Setup in 96-well Plate (Control, Inhibitor, Background) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubation (10 min at 37°C) Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction (Add Substrate) Pre_incubation->Reaction_Start Incubation Incubation (30 min at 37°C) Reaction_Start->Incubation Fluorescence_Read Read Fluorescence (Ex: 360nm, Em: 460nm) Incubation->Fluorescence_Read Data_Analysis Data Analysis (Calculate % Inhibition, Determine IC50) Fluorescence_Read->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical in vitro DPP-4 enzyme inhibition assay.
Measurement of Active GLP-1 Levels in Plasma

Accurate measurement of active GLP-1 is critical for assessing the pharmacodynamic effects of saxagliptin. Due to the rapid degradation of GLP-1 by DPP-4, specific sample handling procedures are required.

Materials:

  • Blood collection tubes containing a DPP-4 inhibitor (e.g., aprotinin, and a specific DPP-4 inhibitor).

  • Refrigerated centrifuge.

  • ELISA or chemiluminescence-based assay kit for active GLP-1.

Procedure:

  • Blood Collection:

    • Draw blood samples from subjects into pre-chilled collection tubes containing a DPP-4 inhibitor.

  • Plasma Separation:

    • Immediately after collection, centrifuge the blood samples at a low temperature (e.g., 4°C) to separate the plasma.

  • Sample Storage:

    • Store the plasma samples at -80°C until analysis to prevent degradation of active GLP-1.

  • GLP-1 Quantification:

    • Thaw the plasma samples on ice.

    • Perform the active GLP-1 measurement using a validated commercial ELISA or chemiluminescence immunoassay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of active GLP-1 in each sample based on the standard curve provided with the assay kit.

Conclusion

Saxagliptin is a well-characterized DPP-4 inhibitor with a potent and selective mechanism of action. Its molecular structure is optimized for high-affinity binding to the DPP-4 enzyme, leading to a prolonged inhibition of its activity. This, in turn, enhances the incretin pathway, resulting in improved glucose control in patients with type 2 diabetes. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of DPP-4 inhibitors and other antidiabetic agents.

References

An In-depth Technical Guide to the Solubility and Stability Profile of Saxagliptin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability profile of saxagliptin (B632) hydrochloride, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. Understanding these fundamental physicochemical properties is critical for the development of robust and effective pharmaceutical formulations. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of degradation pathways and analytical workflows.

Solubility Profile

Saxagliptin hydrochloride is a white crystalline solid.[1] Its solubility is a key determinant of its dissolution and subsequent bioavailability. The solubility is influenced by the solvent, pH, and the solid-state form of the molecule.[2][3][4]

Solubility in Various Solvents

This compound exhibits solubility in a range of organic and aqueous solvents. It is soluble in water, methanol (B129727), and ethanol.[2] It is also soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[5] The compound is sparingly soluble in dichloromethane (B109758) and practically insoluble in ethyl acetate.[2]

Table 1: Solubility of this compound in Different Solvents

SolventSolubilityReference(s)
Water~35.19 mg/mL
Dimethyl Sulfoxide (DMSO)~20 mg/mL, ~35.19 mg/mL[5]
Dimethylformamide (DMF)~20 mg/mL[5]
Ethanol~10 mg/mL[5]
Phosphate (B84403) Buffered Saline (PBS) pH 7.2~2 mg/mL[5]
0.1 N Hydrochloric AcidSoluble[1]
Phosphate Buffer pH 5.8Soluble[1]
DichloromethaneSparingly Soluble[2]
Ethyl AcetatePractically Insoluble[2]
pH-Dependent Solubility

The solubility of this compound is dependent on the pH of the aqueous medium. As a hydrochloride salt of a primary amine, its solubility is generally higher in acidic conditions. It has been reported to be soluble in 0.1 N HCl and phosphate buffer at pH 5.8.[1]

Impact of Polymorphism

The existence of different polymorphic forms of this compound has been reported, and these forms can exhibit different solubility profiles.[3][4] This is a critical consideration during drug development, as the solid-state form can impact the dissolution rate and overall bioavailability of the final drug product.

Stability Profile

The stability of this compound has been extensively studied under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The drug is susceptible to degradation, particularly through hydrolysis and oxidation.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. This compound has been shown to be labile under hydrolytic (acidic, alkaline, and neutral) and oxidative conditions.[6][7] Conversely, it demonstrates stability under photolytic and thermal (dry heat) stress.[6][7][8]

Table 2: Summary of Forced Degradation Studies on this compound

Stress ConditionReagents and ConditionsObservationReference(s)
Acid Hydrolysis 0.4 N HCl, reflux for 24 hours at 80°CSignificant degradation[8]
0.1 N HCl0.93% degradation[9]
Alkaline Hydrolysis 0.1 N NaOH3.17% degradation[9]
Oxidative Degradation 3% H₂O₂2.24% degradation[9]
Thermal Degradation Dry heatStable[6][7][8]
Photolytic Degradation Exposure to lightStable[6][7][8]
Degradation Pathways

The primary degradation pathway for saxagliptin involves the intramolecular cyclization of the side chain, leading to the formation of a cyclic amidine impurity (SCA) and its epimer (ESCA). Another significant degradation product is the formyl amide impurity (SFA).[10][11][12] The formation of these degradation products can be influenced by factors such as pH and the presence of certain excipients, like polyethylene (B3416737) glycol (PEG), in the formulation.[10][11]

G Saxagliptin Saxagliptin CyclicAmidine Cyclic Amidine (SCA) Saxagliptin->CyclicAmidine Intramolecular Cyclization FormylAmide Formyl Amide (SFA) Saxagliptin->FormylAmide Hydrolysis EpiCyclicAmidine Epi-Cyclic Amidine (ESCA) CyclicAmidine->EpiCyclicAmidine Epimerization Hydrolysis Hydrolysis

Caption: Major degradation pathways of Saxagliptin.

Experimental Protocols

Detailed and validated analytical methods are crucial for accurately determining the solubility and stability of this compound.

Solubility Determination

A common method for determining the solubility of a drug substance is the shake-flask method.

Protocol: Shake-Flask Solubility Measurement

  • Preparation: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed container.

  • Equilibration: The container is agitated (e.g., using a mechanical shaker or stirrer) at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.

  • Analysis: The concentration of this compound in the filtrate is determined using a validated analytical method, typically UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is expressed as the concentration of the drug in the saturated solution (e.g., in mg/mL).

Stability-Indicating Method

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for this purpose.

Protocol: Typical RP-HPLC Method for Stability Studies

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 100 x 4.6 mm, 5 µm particle size) is frequently used.[6][7]

  • Mobile Phase: A gradient elution is often employed, typically consisting of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate) and an organic modifier (e.g., methanol or acetonitrile).[6][7]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection Wavelength: Detection is commonly performed at a wavelength where saxagliptin has significant absorbance, such as 210 nm or 220 nm.[8]

  • Forced Degradation Sample Preparation:

    • Acid Degradation: A stock solution of this compound is treated with an acid (e.g., 0.4 N HCl) and heated (e.g., at 80°C) for a specified duration (e.g., 24 hours). The solution is then neutralized before injection into the HPLC system.[8]

    • Base Degradation: A similar procedure is followed using a base (e.g., 0.1 N NaOH).[9]

    • Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 3% H₂O₂).[9]

    • Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., in an oven).

    • Photodegradation: The drug substance (solid or in solution) is exposed to UV and/or visible light in a photostability chamber.

G cluster_0 Stress Conditions cluster_1 Analytical Workflow Acid Acid Hydrolysis (e.g., HCl, heat) Neutralize Neutralize/Dilute Sample Acid->Neutralize Base Alkaline Hydrolysis (e.g., NaOH, heat) Base->Neutralize Oxidation Oxidation (e.g., H2O2) Oxidation->Neutralize Thermal Thermal (Dry Heat) Thermal->Neutralize Photo Photolytic (UV/Vis Light) Photo->Neutralize Prepare Prepare Saxagliptin Stock Solution Stress Apply Stress Conditions Prepare->Stress Stress->Acid Stress->Base Stress->Oxidation Stress->Thermal Stress->Photo Analyze Analyze by Stability- Indicating HPLC Method Neutralize->Analyze Quantify Quantify Degradants and Remaining API Analyze->Quantify

Caption: Workflow for a forced degradation study.

Conclusion

This technical guide has provided a detailed overview of the solubility and stability of this compound. The key takeaways for researchers and formulation scientists are:

  • This compound's solubility is dependent on the solvent system and pH, with higher solubility in aqueous acidic conditions and certain organic solvents.

  • The drug is susceptible to degradation via hydrolysis and oxidation, leading to the formation of cyclic amidine and formyl amide impurities.

  • It is stable under thermal and photolytic stress.

  • Robust, stability-indicating HPLC methods are essential for the accurate quantification of saxagliptin and its degradation products during formulation development and stability testing.

A thorough understanding of these properties is fundamental to developing a stable, safe, and effective pharmaceutical product containing this compound.

References

In Vitro Enzymatic Profile of Saxagliptin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro enzymatic activity of saxagliptin (B632), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The following sections detail its mechanism of action, quantitative inhibitory constants, selectivity profile, and the experimental protocols used for these determinations.

Core Mechanism of Action

Saxagliptin is a competitive, reversible inhibitor of the DPP-4 enzyme.[1][2] DPP-4 is responsible for the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5] By inhibiting DPP-4, saxagliptin prevents the inactivation of these incretins, thereby prolonging their activity.[2][4][6] This leads to increased glucose-dependent insulin (B600854) secretion from pancreatic β-cells and decreased glucagon (B607659) secretion from pancreatic α-cells, ultimately contributing to improved glycemic control.[3][4][5]

The inhibitory action of saxagliptin involves the formation of a reversible covalent bond between the nitrile group of saxagliptin and the catalytically active serine residue (Ser630) in the active site of the DPP-4 enzyme.[1][7] This interaction is characterized by a slow dissociation rate, which contributes to its prolonged inhibitory effect.[8][9]

Quantitative Analysis of Enzymatic Inhibition

The potency and selectivity of saxagliptin and its active metabolite, 5-hydroxy saxagliptin, have been extensively characterized through in vitro enzymatic assays. The following tables summarize the key quantitative data.

Table 1: Inhibition of Human DPP-4 by Saxagliptin and its Metabolite

CompoundInhibition Constant (Ki) at 37°C (nM)IC50 vs. Human Plasma DPP-4 (nM)Dissociation Half-life (t½) at 37°C (minutes)
Saxagliptin1.3[8][9][10]2.5 - 9.8[8]50[8][9][10]
5-hydroxy saxagliptin2.6[8][9][10]-23[8][9][10]

Note: IC50 values can vary depending on assay conditions, such as substrate and its concentration.[8]

Table 2: Selectivity of Saxagliptin and its Metabolite against other Dipeptidyl Peptidases

CompoundEnzymeSelectivity (Fold vs. DPP-4)Ki (nM)
SaxagliptinDPP-8~400[8][10]508[11][12]
DPP-9~75[8][10]98[11][12]
FAP>1000[8]-
5-hydroxy saxagliptinDPP-8~950[8][10]-
DPP-9~160[8][10]-

Note: Saxagliptin demonstrates over 4000-fold selectivity for DPP-4 compared to a broad panel of other proteases.[1][10]

Experimental Protocols

The determination of the in vitro enzymatic activity of saxagliptin involves several key experimental procedures.

Determination of Inhibition Constant (Ki) and IC50

Objective: To quantify the potency of saxagliptin in inhibiting DPP-4 activity.

Materials:

  • Recombinant human DPP-4 enzyme

  • Saxagliptin

  • Chromogenic or fluorogenic DPP-4 substrate (e.g., Gly-Pro-pNA or Ala-Pro-AFC)[8]

  • Assay buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.4)[8]

  • Microplate reader

Protocol:

  • Prepare a series of dilutions of saxagliptin in the assay buffer.

  • In a microplate, add the recombinant human DPP-4 enzyme to each well.

  • Add the various concentrations of saxagliptin to the wells and pre-incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., room temperature or 37°C).[8]

  • Initiate the enzymatic reaction by adding the DPP-4 substrate to each well.

  • Monitor the rate of substrate cleavage by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • For IC50 determination, plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and its Michaelis-Menten constant (Km) for the enzyme.

Selectivity Assays

Objective: To assess the inhibitory activity of saxagliptin against other related proteases.

Protocol: The protocol is similar to the Ki/IC50 determination, with the following modifications:

  • Use recombinant enzymes for the other proteases of interest (e.g., DPP-8, DPP-9, FAP).

  • Utilize substrates that are appropriate for each specific enzyme.

  • Compare the IC50 or Ki values obtained for saxagliptin against these enzymes to the value obtained for DPP-4 to determine the selectivity ratio.

Visualizations

Signaling Pathway of DPP-4 Inhibition

G cluster_0 Postprandial State cluster_1 Incretin Axis cluster_2 Pancreatic Response cluster_3 Pharmacological Intervention Food Intake Food Intake GLP1 GLP-1 Food Intake->GLP1 Stimulates Release GIP GIP Food Intake->GIP Stimulates Release DPP4 DPP-4 Enzyme GLP1->DPP4 Insulin ↑ Insulin Secretion (Glucose-Dependent) GLP1->Insulin Stimulates Glucagon ↓ Glucagon Secretion GLP1->Glucagon Inhibits GIP->DPP4 GIP->Insulin Stimulates Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Degrades Saxagliptin Saxagliptin Saxagliptin->DPP4 Inhibits

Caption: Mechanism of action of saxagliptin in the incretin signaling pathway.

Experimental Workflow for In Vitro DPP-4 Inhibition Assay

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare Saxagliptin Serial Dilutions E Add Saxagliptin Dilutions & Pre-incubate A->E B Prepare DPP-4 Enzyme Solution D Dispense DPP-4 Enzyme into Microplate Wells B->D C Prepare Substrate Solution (e.g., Gly-Pro-pNA) F Initiate Reaction with Substrate C->F D->E E->F G Kinetic Reading in Microplate Reader F->G H Calculate Rate of Reaction G->H I Plot % Inhibition vs. [Saxagliptin] H->I J Determine IC50/Ki I->J

Caption: A generalized workflow for determining the in vitro DPP-4 inhibitory activity of saxagliptin.

References

Preclinical Pharmacology of Saxagliptin Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of saxagliptin (B632) hydrochloride, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The information presented herein is intended to support research and development efforts by providing key data on its mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile in various preclinical models.

Mechanism of Action

Saxagliptin is a selective, reversible, competitive inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] DPP-4 is responsible for the rapid inactivation of the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By inhibiting DPP-4, saxagliptin increases the circulating levels of active GLP-1 and GIP.[5][6] This enhancement of incretin levels leads to glucose-dependent potentiation of insulin (B600854) secretion from pancreatic β-cells and suppression of glucagon (B607659) secretion from pancreatic α-cells, thereby improving glycemic control.[7][8]

The primary mechanism involves saxagliptin binding to the active site of the DPP-4 enzyme.[2][9] This action prevents the cleavage of GLP-1 and GIP, prolonging their biological activity.[7] The therapeutic effects of saxagliptin are glucose-dependent, meaning it primarily enhances insulin secretion when blood glucose levels are elevated, thus carrying a low risk of hypoglycemia.[2][10]

Figure 1: Saxagliptin Mechanism of Action cluster_0 Pancreatic Islet Saxagliptin Saxagliptin DPP-4 DPP-4 Saxagliptin->DPP-4 Inhibits GLP-1 / GIP (Inactive) GLP-1 / GIP (Inactive) DPP-4->GLP-1 / GIP (Inactive) GLP-1 / GIP (Active) GLP-1 / GIP (Active) GLP-1 / GIP (Active)->DPP-4 Degraded by Beta-Cell Beta-Cell GLP-1 / GIP (Active)->Beta-Cell Stimulates Alpha-Cell Alpha-Cell GLP-1 / GIP (Active)->Alpha-Cell Inhibits Insulin Secretion Insulin Secretion Beta-Cell->Insulin Secretion Increases Glucagon Secretion Glucagon Secretion Alpha-Cell->Glucagon Secretion Decreases Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose Lowers Glucagon Secretion->Blood Glucose Raises

Caption: Saxagliptin inhibits DPP-4, increasing active incretins.

In Vitro Pharmacology

Enzyme Inhibition and Selectivity

Saxagliptin is a highly potent inhibitor of human DPP-4, with a prolonged dissociation half-life from the enzyme's active site.[2] Its primary active metabolite, 5-hydroxy saxagliptin (M2), is also a potent DPP-4 inhibitor, though approximately two-fold less potent than the parent compound.[2][11] Saxagliptin demonstrates high selectivity for DPP-4 over other related proteases, such as DPP-8 and DPP-9.[2][12]

Table 1: In Vitro Potency and Selectivity of Saxagliptin and its Metabolite

Compound Target Enzyme Ki (nM) Selectivity vs. DPP-4 Reference
Saxagliptin Human DPP-4 1.3 - [2][11]
Human DPP-8 508 ~391-fold [12][13]
Human DPP-9 98 ~75-fold [2][12][13]
5-hydroxy saxagliptin Human DPP-4 2.6 - [2]
Human DPP-8 >2400 ~950-fold [2]

| | Human DPP-9 | ~420 | ~160-fold |[2] |

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol outlines a representative method for determining the inhibitory activity of saxagliptin against the DPP-4 enzyme.

Objective: To determine the IC50 or Ki value of saxagliptin for DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) or Gly-Pro-p-nitroanilide (Gly-Pro-pNA)[2][14]

  • Saxagliptin hydrochloride standard

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)[14]

  • 96-well microplate (black plate for fluorescent readout)

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Compound Preparation: Prepare a serial dilution of saxagliptin in the assay buffer to achieve a range of final concentrations for testing.

  • Enzyme and Substrate Preparation: Dilute the DPP-4 enzyme and the substrate (Gly-Pro-AMC or Gly-Pro-pNA) to their final working concentrations in the assay buffer.

  • Assay Reaction: a. To each well of the 96-well plate, add a defined volume of the saxagliptin dilution (or buffer for control wells). b. Add the diluted DPP-4 enzyme solution to each well and incubate for a pre-determined time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.[14] c. Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.

  • Data Acquisition: a. Immediately place the plate in a microplate reader. b. Measure the increase in fluorescence (λex = 360 nm / λem = 460 nm for AMC) or absorbance over time (e.g., 15-30 minutes at 37°C).[14][15]

  • Data Analysis: a. Calculate the rate of reaction for each concentration of saxagliptin. b. Determine the percent inhibition relative to the enzyme control (no inhibitor). c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. d. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation if the inhibition is competitive and the substrate concentration and Km are known.[2]

Pharmacodynamics

In preclinical animal models, oral administration of saxagliptin leads to potent and sustained inhibition of plasma DPP-4 activity.[5] This results in increased levels of active GLP-1, which in turn improves glucose tolerance and reduces plasma glucose levels, particularly in diabetic animal models like the Zucker diabetic fatty rat.[5]

  • In diabetic rats, saxagliptin has been shown to have a greater effect on plasma glucose clearance compared to healthy rats.[5]

  • Chronic administration over 14 days in a rat model of diabetes resulted in a 17% reduction in fasting plasma glucose levels.[5]

  • In monkeys, maximum inhibition of plasma DPP-4 activity was observed for up to 8 hours with doses of ≥0.1 mg/kg.[5]

Pharmacokinetics

The pharmacokinetic profile of saxagliptin has been evaluated in several preclinical species, including rats, dogs, and monkeys. It is generally characterized by rapid absorption and good bioavailability.[1]

Table 2: Key Pharmacokinetic Parameters of Saxagliptin in Preclinical Species

Parameter Rat Dog Monkey Reference
Bioavailability (%) 50 - 75 50 - 75 50 - 75 [1]
Plasma Clearance (mL/min/kg) 115 9.3 14.5 [1]
Plasma Elimination Half-life (h) 2.1 - 4.4 2.1 - 4.4 2.1 - 4.4 [1]
Volume of Distribution (L/kg) 1.3 - 5.2 1.3 - 5.2 1.3 - 5.2 [1]

| Serum Protein Binding (%) | ≤30 | ≤30 | ≤30 |[1] |

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Saxagliptin is rapidly absorbed following oral administration in all species tested.[1]

  • Distribution: The volume of distribution is greater than total body water, indicating extravascular tissue distribution.[1] Higher concentrations of saxagliptin and its active metabolite M2 are observed in the intestine relative to plasma, which is a proposed major site of action.[1]

  • Metabolism: The primary metabolic pathway is hydroxylation to form the active metabolite, 5-hydroxy saxagliptin (M2).[1]

  • Excretion: Both metabolism and renal excretion contribute to the overall elimination of saxagliptin.[1]

Figure 2: Preclinical Experimental Workflow (OGTT) Start Start Fasting Animal Fasting (e.g., 16 hours) Start->Fasting Baseline Baseline Blood Sample (t= -60 min) Fasting->Baseline Dosing Oral Administration (Saxagliptin or Vehicle) Baseline->Dosing Glucose_Challenge Oral Glucose Challenge (t=0 min) Dosing->Glucose_Challenge Blood_Sampling Serial Blood Sampling (e.g., 15, 30, 60, 120 min) Glucose_Challenge->Blood_Sampling Analysis Measure Blood Glucose & Plasma Insulin Blood_Sampling->Analysis End End Analysis->End

Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Rats

This protocol describes a typical OGTT used to evaluate the in vivo efficacy of saxagliptin.

Objective: To assess the effect of saxagliptin on glucose tolerance in a rat model of type 2 diabetes (e.g., Zucker diabetic fatty rats or streptozotocin-induced diabetic rats).[5][16]

Materials:

  • Male Zucker diabetic fatty rats or other appropriate diabetic rat model.

  • This compound.

  • Vehicle (e.g., 0.5% methylcellulose).

  • Glucose solution for oral gavage (e.g., 2 g/kg).[17]

  • Glucometer and test strips.

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes).

Procedure:

  • Acclimation and Fasting: Acclimate animals to handling. Prior to the test, fast the rats overnight (e.g., 16 hours) with free access to water.[17]

  • Baseline Measurement: Take a baseline blood sample (t = -60 min) from the tail vein to measure fasting blood glucose.

  • Dosing: Administer saxagliptin or vehicle orally by gavage at a pre-determined dose.

  • Glucose Challenge: At t = 0 min (e.g., 60 minutes after drug administration), administer a glucose solution via oral gavage.

  • Serial Blood Sampling: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).[17]

  • Analysis: a. Measure blood glucose concentrations immediately using a glucometer. b. If required, collect plasma for subsequent analysis of insulin levels using an appropriate immunoassay.

  • Data Analysis: a. Plot the mean blood glucose concentration versus time for each treatment group. b. Calculate the area under the curve (AUC) for the glucose excursion from t = 0 to t = 120 min. c. Compare the glucose AUC for the saxagliptin-treated group to the vehicle-treated group using appropriate statistical analysis (e.g., t-test or ANOVA).

Preclinical Safety and Toxicology

A comprehensive set of safety pharmacology and toxicology studies have been conducted for saxagliptin in various animal species.

Safety Pharmacology

In vitro and in vivo safety pharmacology studies have evaluated the potential effects of saxagliptin on the cardiovascular, respiratory, and central nervous systems.

  • Cardiovascular: No drug-related effects on ECG parameters, blood pressure, or heart rate were observed in dogs at doses up to 10 mg/kg/day for 12 months.[4] In monkeys, no adverse effects were seen at an intravenous dose of 0.225 mg/kg, while decreased blood pressure was noted at higher doses (≥3.4 mg/kg).[4] In vitro, saxagliptin did not significantly inhibit the hERG potassium channel current at concentrations up to 30 µM.

General Toxicology

Repeat-dose toxicology studies have been conducted in mice, rats, dogs, and monkeys.

  • Carcinogenicity: Two-year carcinogenicity studies in rats and mice showed no drug-related increase in tumor incidence.[3]

  • Genotoxicity: Saxagliptin was found to be non-genotoxic in a battery of in vitro and in vivo assays.[9]

  • Reproductive and Developmental Toxicity: In oral embryofetal development studies, saxagliptin was not teratogenic in rats and rabbits at doses up to 500 mg/kg and 200 mg/kg, respectively.[3]

  • Other Findings: At high exposure levels, significantly greater than those in humans, cutaneous lesions were observed in cynomolgus monkeys and erosive lesions on the paws of dogs.[3] These findings are considered a class effect for DPP-4 inhibitors and occurred at high multiples of clinical exposure.

Table 3: Summary of Key Preclinical Safety Findings

Study Type Species Key Findings NOAEL / Exposure Margin Reference
Cardiovascular Safety Dog No effects on ECG, blood pressure, or heart rate in 12-month study. 10 mg/kg/day [4]
Monkey No adverse effects on cardiovascular parameters (IV). 0.225 mg/kg [4]
Carcinogenicity Rat & Mouse No drug-related tumors in 2-year studies. - [3]

| Reproductive Toxicity | Rat & Rabbit | No teratogenicity observed. | 500 mg/kg (rat), 200 mg/kg (rabbit) |[3] |

Figure 3: PK/PD Relationship of Saxagliptin cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Oral_Dose Oral Administration Absorption Rapid Absorption Oral_Dose->Absorption Plasma_Conc Plasma Concentration (Saxagliptin & M2) Absorption->Plasma_Conc Elimination Metabolism & Renal Excretion Plasma_Conc->Elimination DPP4_Inhibition DPP-4 Inhibition (Sustained) Plasma_Conc->DPP4_Inhibition Drives Effect Incretin_Increase Increased Active GLP-1 & GIP DPP4_Inhibition->Incretin_Increase Glucose_Control Improved Glycemic Control Incretin_Increase->Glucose_Control

Caption: Relationship between Saxagliptin's PK and PD effects.

Conclusion

The preclinical data for saxagliptin demonstrate that it is a potent, selective, and reversible inhibitor of the DPP-4 enzyme. Its pharmacokinetic profile across multiple species is favorable, with rapid absorption and good bioavailability, leading to sustained pharmacodynamic effects. In animal models of type 2 diabetes, saxagliptin effectively improves glycemic control. The comprehensive toxicology and safety pharmacology studies support a favorable safety profile at clinically relevant exposures. This body of preclinical evidence provided a strong foundation for the successful clinical development of saxagliptin for the treatment of type 2 diabetes mellitus.

References

The Core Structure-Activity Relationship of Saxagliptin Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of saxagliptin (B632) and its analogs as inhibitors of dipeptidyl peptidase-4 (DPP-4). Saxagliptin is a potent, selective, and orally bioavailable DPP-4 inhibitor used for the treatment of type 2 diabetes mellitus. Understanding the intricate relationship between its chemical structure and biological activity is paramount for the development of next-generation antidiabetic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential pathways and workflows to facilitate further research and development in this area.

Introduction: The Role of Saxagliptin in Diabetes Therapy

Saxagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the inactivation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By preventing the degradation of these hormones, saxagliptin enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and ultimately leads to improved glycemic control.[1] The chemical structure of saxagliptin, (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile, is a result of extensive SAR studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.[2]

Structure-Activity Relationship (SAR) of Saxagliptin and its Analogs

The inhibitory potency of saxagliptin and its analogs against DPP-4 is critically dependent on the interactions of specific structural motifs with the enzyme's active site. The active site of DPP-4 is often described in terms of subsites, with the S1 and S2 subsites being of primary importance for the binding of saxagliptin.

The Cyanopyrrolidine Moiety: Key to S1 Pocket Interaction

The (S)-cyanopyrrolidine moiety of saxagliptin is a crucial pharmacophore that binds to the S1 subsite of the DPP-4 enzyme. This subsite is a hydrophobic pocket that accommodates the proline-like structure of the cyanopyrrolidine ring. The nitrile group of this moiety forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4, which is a key feature contributing to the high potency of saxagliptin.[3]

The Hydroxyadamantyl Group: Optimizing S2 Pocket Binding

The bulky and rigid 3-hydroxyadamantyl group is another essential component of the saxagliptin structure, responsible for binding to the hydrophobic S2 subsite of DPP-4.[4] The introduction of a hydroxyl group at the 3-position of the adamantane (B196018) cage was a critical optimization in the development of saxagliptin. This modification significantly enhances the inhibitory potency compared to analogs with an unsubstituted adamantyl group, such as vildagliptin. It has been noted that saxagliptin exhibits approximately five times higher activity than vildagliptin, underscoring the importance of this hydroxyl group.[4] This enhancement in potency is likely due to favorable hydrogen bonding interactions within the S2 pocket.

The Amino Acid Linker

The (S)-aminoacetyl linker connects the cyanopyrrolidine and the hydroxyadamantyl moieties. The stereochemistry of this linker is crucial for the correct orientation of the pharmacophores within the DPP-4 active site to ensure optimal binding and inhibitory activity.

Quantitative Data Summary

The following tables present the key in vitro and in vivo pharmacokinetic parameters for saxagliptin and its active metabolite, 5-hydroxy saxagliptin.

CompoundDPP-4 Inhibition (IC50, nM)DPP-4 Inhibition (Ki, nM)
Saxagliptin0.5[5]1.3[3]
5-hydroxy saxagliptin-2.6[3]
Table 1: In Vitro DPP-4 Inhibitory Potency of Saxagliptin and its Active Metabolite.
ParameterSaxagliptin5-hydroxy saxagliptin
Tmax (h)~0.5~1.0
Cmax (ng/mL)~24~47
AUC (ng·h/mL)~78~229
t1/2 (h)~2.5~3.1
Table 2: Pharmacokinetic Parameters of Saxagliptin and 5-hydroxy saxagliptin in Humans Following a Single 5 mg Oral Dose.

Experimental Protocols

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol outlines a standard fluorometric assay to determine the in vitro inhibitory activity of saxagliptin analogs against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (e.g., 50 mM, pH 7.5-8.0) containing a detergent (e.g., 0.1% BSA or 0.01% Triton X-100)

  • Test compounds (saxagliptin analogs) dissolved in DMSO

  • Positive control (e.g., saxagliptin)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • Incubator set to 37°C

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DPP-4 substrate in the assay buffer.

    • Dilute the human recombinant DPP-4 enzyme in cold assay buffer to the desired working concentration.

    • Prepare a serial dilution of the test compounds and the positive control in DMSO, and then further dilute in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Setup:

    • In a 96-well black microplate, add the following to triplicate wells:

      • Blank (no enzyme): Assay buffer and substrate.

      • Negative Control (100% activity): DPP-4 enzyme, assay buffer with the same final concentration of DMSO as the test compound wells, and substrate.

      • Test Compound: DPP-4 enzyme, diluted test compound, and substrate.

      • Positive Control: DPP-4 enzyme, diluted positive control, and substrate.

  • Incubation:

    • Add the DPP-4 enzyme to the wells containing the test compounds and controls (or assay buffer for the blank).

    • Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a specific time period (e.g., 30-60 minutes) with readings taken at regular intervals (e.g., every 1-2 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Subtract the background fluorescence from the blank wells.

    • Calculate the percentage of inhibition for each test compound concentration relative to the negative control (100% activity).

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizations

DPP-4 Signaling Pathway

DPP4_Signaling_Pathway cluster_Gut Gut Lumen cluster_Intestine Intestinal L-cells cluster_Pancreas Pancreas cluster_Bloodstream Bloodstream Food Food Intake GLP1_GIP Release of Incretins (GLP-1, GIP) Food->GLP1_GIP stimulates Active_Incretins Active GLP-1 & GIP GLP1_GIP->Active_Incretins enter Beta_cells β-cells Insulin Insulin Secretion (Glucose-dependent) Beta_cells->Insulin increases Alpha_cells α-cells Glucagon Glucagon Secretion Alpha_cells->Glucagon decreases Active_Incretins->Beta_cells stimulates Active_Incretins->Alpha_cells inhibits DPP4 DPP-4 Enzyme Active_Incretins->DPP4 degraded by Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins produces Saxagliptin Saxagliptin Saxagliptin->DPP4 inhibits

DPP-4 Signaling Pathway and Saxagliptin's Mechanism of Action.
Experimental Workflow for SAR Studies of Saxagliptin Analogs

SAR_Workflow cluster_Design Design & Synthesis cluster_Screening In Vitro Screening cluster_Evaluation Further Evaluation cluster_Analysis Data Analysis Design Analog Design (e.g., modify adamantyl or cyanopyrrolidine moieties) Synthesis Chemical Synthesis of Analogs Design->Synthesis Purification Purification & Characterization (e.g., HPLC, NMR, MS) Synthesis->Purification Primary_Screen Primary Screening: DPP-4 Inhibition Assay (IC50) Purification->Primary_Screen Selectivity_Screen Selectivity Screening: (e.g., DPP-8, DPP-9) Primary_Screen->Selectivity_Screen ADME In Vitro ADME/Tox (e.g., metabolic stability, cytotoxicity) Selectivity_Screen->ADME Promising Hits PK In Vivo Pharmacokinetics (e.g., in rodents) ADME->PK Efficacy In Vivo Efficacy (e.g., oral glucose tolerance test) PK->Efficacy SAR_Analysis SAR Analysis: Correlate structure with activity, selectivity, and PK properties Efficacy->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Design Iterative Design

Experimental Workflow for Structure-Activity Relationship Studies.

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of Saxagliptin in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of saxagliptin (B632), a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1][2] The developed method is sensitive, specific, and stability-indicating, making it suitable for routine quality control analysis of saxagliptin in bulk drug and pharmaceutical dosage forms. The method utilizes a C18 column with a UV detector, providing a reliable and efficient analytical solution. All experimental protocols and validation data are presented in accordance with ICH guidelines.

Introduction

Saxagliptin is an oral hypoglycemic agent that works by inhibiting the DPP-4 enzyme, which in turn increases the levels of incretin (B1656795) hormones that regulate blood glucose.[2] Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of saxagliptin formulations.[3] RP-HPLC is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[3] This application note provides a comprehensive protocol for the development and validation of an RP-HPLC method for saxagliptin quantification.

Physicochemical Properties of Saxagliptin

A thorough understanding of the physicochemical properties of saxagliptin is fundamental to developing a successful RP-HPLC method.

PropertyValueReference
IUPAC Name(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Molecular FormulaC18H25N3O2[2]
Molecular Weight315.41 g/mol [4]
SolubilitySoluble in methanol, ethanol, acetonitrile (B52724), and sparingly soluble in water.
UV λmax204 nm, 211 nm, 223 nm, 280 nm[5][6][7]

Experimental Protocols

Materials and Reagents
  • Saxagliptin reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Orthophosphoric acid (OPA)

  • Potassium dihydrogen phosphate (B84403)

  • HPLC grade water

  • Saxagliptin tablets (for assay)

Equipment
  • HPLC system with UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

Chromatographic Conditions

The following chromatographic conditions were optimized for the separation and quantification of saxagliptin:

ParameterCondition
ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Phosphate Buffer (pH 4.6 with OPA) (45:55 v/v)
Flow Rate1.0 mL/min
Detection Wavelength222 nm
Injection Volume20 µL
Column Temperature30°C
Retention TimeApproximately 2.18 min
Preparation of Solutions

Phosphate Buffer (pH 4.6): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to a concentration of 20 mM. Adjust the pH to 4.6 with diluted orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

Mobile Phase: Mix acetonitrile and phosphate buffer (pH 4.6) in the ratio of 45:55 (v/v). Degas the mobile phase by sonication before use.

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of saxagliptin reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1.25 - 7.5 µg/mL.[4]

Sample Solution (for Assay of Tablets): Weigh and powder not fewer than 20 saxagliptin tablets. Transfer a quantity of powder equivalent to 10 mg of saxagliptin into a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm membrane filter. Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.

Method Validation

The developed RP-HPLC method was validated according to ICH guidelines for the following parameters:

System Suitability

System suitability was evaluated by injecting six replicate injections of the standard solution (5 µg/mL). The acceptance criteria were a relative standard deviation (RSD) of not more than 2.0% for the peak area and retention time, a theoretical plate count of more than 2000, and a tailing factor of not more than 2.0.

Linearity

The linearity of the method was established by analyzing a series of saxagliptin standard solutions at six different concentrations ranging from 1.25 to 7.5 µg/mL.[4] The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.

Accuracy

The accuracy of the method was determined by recovery studies using the standard addition method.[4] A known amount of standard drug was added to a pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120%). The percentage recovery was calculated.

Precision

The precision of the method was evaluated by determining the intra-day and inter-day precision. Intra-day precision was determined by analyzing six replicate injections of the standard solution on the same day. Inter-day precision was determined by analyzing the standard solution on three different days. The %RSD for the peak area should be less than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C).

Quantitative Data Summary

Validation ParameterResultAcceptance Criteria
System Suitability
%RSD of Peak Area< 2.0%≤ 2.0%
%RSD of Retention Time< 1.0%≤ 1.0%
Theoretical Plates> 2000> 2000
Tailing Factor< 1.5≤ 2.0
Linearity
Concentration Range1.25 - 7.5 µg/mL-
Correlation Coefficient (r²)> 0.999≥ 0.999
Accuracy (% Recovery)
80% Level98.0 - 102.0%98.0 - 102.0%
100% Level98.0 - 102.0%98.0 - 102.0%
120% Level98.0 - 102.0%98.0 - 102.0%
Precision (%RSD)
Intra-day< 2.0%≤ 2.0%
Inter-day< 2.0%≤ 2.0%
Sensitivity
LOD0.01 µg/mL-
LOQ0.03 µg/mL-
Robustness Robust%RSD < 2.0%

Stability-Indicating Nature of the Method

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[8] These studies involve subjecting the drug substance to various stress conditions, such as acid, base, oxidation, heat, and light, to generate potential degradation products. The developed HPLC method should be able to resolve the saxagliptin peak from any degradation products, ensuring that the assay results are not affected by the presence of these impurities. Common impurities of saxagliptin include synthetic intermediates and degradation products.[9]

Experimental Workflow and Signaling Pathway Diagrams

RP-HPLC Method Development Workflow

RP_HPLC_Method_Development A Define Analytical Target Profile (Quantification of Saxagliptin) B Review Physicochemical Properties (pKa, logP, UV Spectrum) A->B C Initial Method Scouting (Column, Mobile Phase, Detector) B->C D Optimization of Chromatographic Conditions (Flow Rate, Gradient, Temperature) C->D E Sample Preparation Development (Extraction, Dilution) D->E G Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) D->G F Method Validation (ICH Guidelines) (Linearity, Accuracy, Precision) E->F I Finalized & Documented Method F->I H Assessment of Stability-Indicating Capability G->H H->F

Caption: Workflow for RP-HPLC method development and validation.

Saxagliptin's Mechanism of Action

Saxagliptin_Mechanism cluster_0 Incretin Hormones GLP1 GLP-1 DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Pancreas Pancreatic β-cells GLP1->Pancreas Stimulation GIP GIP GIP->DPP4 Degradation GIP->Pancreas Stimulation Inactive Inactive Products DPP4->Inactive Saxagliptin Saxagliptin Saxagliptin->DPP4 Inhibition Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose

Caption: Mechanism of action of Saxagliptin.

Conclusion

The developed and validated RP-HPLC method for the quantification of saxagliptin is simple, rapid, accurate, precise, and robust.[10] The method is suitable for routine quality control analysis of saxagliptin in bulk and pharmaceutical dosage forms. The stability-indicating nature of the method ensures that the quantification of saxagliptin is not affected by the presence of degradation products, making it a reliable tool for assessing the quality and stability of saxagliptin products.

References

Application Notes and Protocols for In Vitro Assay of Saxagliptin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saxagliptin (B632) is a potent and selective, reversible, competitive dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] It is an oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[3] Saxagliptin acts by slowing the inactivation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] This leads to increased insulin (B600854) secretion and decreased glucagon (B607659) secretion in a glucose-dependent manner, thereby improving glycemic control.[6] These application notes provide detailed protocols for the in vitro evaluation of saxagliptin hydrochloride, focusing on its inhibitory activity against DPP-4 and its effects in cell-based models.

Mechanism of Action: The Incretin Pathway

Saxagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of the incretin hormones GLP-1 and GIP.[5] By preventing this degradation, saxagliptin increases the circulating concentrations and prolongs the activity of active GLP-1 and GIP.[5] These hormones, in turn, stimulate glucose-dependent insulin release from pancreatic β-cells and suppress glucagon release from pancreatic α-cells.[5] This dual action helps to regulate blood glucose levels, particularly after a meal.

cluster_0 Gut cluster_1 Pancreas cluster_2 Circulation Food Intake Food Intake Active GLP-1 & GIP Active GLP-1 & GIP Food Intake->Active GLP-1 & GIP stimulates release of β-cells β-cells Insulin Release Insulin Release β-cells->Insulin Release increases α-cells α-cells Glucagon Release Glucagon Release α-cells->Glucagon Release decreases Active GLP-1 & GIP->β-cells stimulates Active GLP-1 & GIP->α-cells inhibits Inactive GLP-1 & GIP Inactive GLP-1 & GIP DPP-4 DPP-4 DPP-4->Active GLP-1 & GIP degrades DPP-4->Inactive GLP-1 & GIP to Saxagliptin Saxagliptin Saxagliptin->DPP-4 inhibits

Figure 1. Saxagliptin's Mechanism of Action in the Incretin Pathway.

Quantitative Data Summary

The inhibitory potency of saxagliptin and its active metabolite, 5-hydroxysaxagliptin, against DPP-4 has been determined under various in vitro conditions. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for evaluating its efficacy.

CompoundParameterValueSubstrateTemperatureReference
SaxagliptinKi1.3 nMGly-Pro-pNA37°C[7]
5-hydroxysaxagliptinKi2.6 nMGly-Pro-pNA37°C[7]
SaxagliptinIC502.5 ± 0.2 nMAla-Pro-AFCRoom Temp[7]
SaxagliptinIC509.8 ± 0.3 nMGly-Pro-pNA30°C[7]
SaxagliptinIC500.5 nmol/LNot SpecifiedNot Specified[8]

Experimental Protocols

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on DPP-4. The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4, resulting in the release of fluorescent AMC.[9][10]

Materials:

  • Recombinant Human DPP-4[11]

  • DPP-4 Substrate: H-Gly-Pro-AMC[10]

  • DPP-4 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)[9]

  • This compound

  • DPP-4 Inhibitor (Positive Control, e.g., Sitagliptin)[10]

  • 96-well black microplate[10]

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)[9][10]

  • Dimethyl sulfoxide (B87167) (DMSO)

Assay Workflow:

cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Measurement cluster_3 Data Analysis A Prepare Saxagliptin dilutions in DMSO D Add assay buffer, DPP-4, and Saxagliptin/control to wells A->D B Prepare DPP-4 enzyme solution in assay buffer B->D C Prepare Gly-Pro-AMC substrate solution in assay buffer F Initiate reaction by adding substrate solution C->F E Pre-incubate at 37°C for 10 min D->E E->F G Incubate at 37°C for 30 min F->G H Measure fluorescence (Ex/Em = 360/460 nm) G->H I Calculate % inhibition H->I J Plot dose-response curve and determine IC50 I->J

Figure 2. Workflow for the In Vitro DPP-4 Inhibition Assay.

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to achieve a range of desired concentrations.

    • Dilute the recombinant human DPP-4 enzyme in cold assay buffer to the desired concentration (e.g., 1.73 mU/mL).[9]

    • Prepare the DPP-4 substrate (Gly-Pro-AMC) solution in assay buffer (e.g., 200 µM).[9]

  • Assay Protocol:

    • To a 96-well black microplate, add the following to each well:

      • Sample Wells: 26 µL of diluted saxagliptin and 24 µL of DPP-4 solution.[9]

      • Positive Control Wells: 26 µL of a known DPP-4 inhibitor (e.g., sitagliptin) and 24 µL of DPP-4 solution.

      • Enzyme Control Wells: 26 µL of assay buffer and 24 µL of DPP-4 solution.

      • Blank Wells: 50 µL of assay buffer.

    • Mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.[9]

    • Initiate the enzymatic reaction by adding 50 µL of the DPP-4 substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.[9]

  • Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a microplate reader.[9]

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • Calculate the percent inhibition of DPP-4 activity for each concentration of saxagliptin using the following formula: % Inhibition = [(Fluorescence of Enzyme Control - Fluorescence of Sample) / Fluorescence of Enzyme Control] x 100

    • Plot the percent inhibition against the logarithm of the saxagliptin concentration to generate a dose-response curve and determine the IC50 value.

Cell-Based Assay for β-Cell Proliferation

This protocol describes an in vitro assay to evaluate the effect of saxagliptin on the proliferation of pancreatic β-cells using the INS-1 rat insulinoma cell line.[12][13]

Materials:

  • INS-1 cells

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, sodium pyruvate, and β-mercaptoethanol

  • High glucose medium

  • This compound

  • Cell proliferation assay kit (e.g., BrdU or MTT)

  • 96-well cell culture plate

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture:

    • Culture INS-1 cells in standard culture medium in a CO2 incubator.

    • Seed the INS-1 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Expose the cells to high glucose medium to mimic hyperglycemic conditions.

    • Treat the cells with various concentrations of this compound (e.g., 100 nM) or vehicle control for a specified period (e.g., 24-48 hours).[12]

  • Cell Proliferation Assay (BrdU example):

    • Add BrdU labeling solution to each well and incubate for a few hours to allow for its incorporation into the DNA of proliferating cells.

    • Fix the cells and incubate with an anti-BrdU antibody conjugated to a peroxidase enzyme.

    • Add the substrate solution and measure the colorimetric signal using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values of the treated cells to the vehicle control.

    • Determine the effect of saxagliptin on β-cell proliferation under high glucose conditions.

Conclusion

The provided protocols offer robust methods for the in vitro characterization of this compound. The DPP-4 inhibition assay is a fundamental tool for assessing the potency and selectivity of saxagliptin, while the cell-based proliferation assay provides insights into its potential effects on pancreatic β-cell mass. These assays are essential for researchers and professionals in the field of diabetes drug discovery and development.

References

Application Notes and Protocols for Studying Saxagliptin's Effects on Diabetes in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for utilizing various animal models to investigate the therapeutic effects of saxagliptin (B632) on diabetes. This document outlines methodologies for inducing diabetes, administering treatment, and assessing key glycemic and metabolic parameters. The information is intended to guide researchers in designing and executing robust preclinical studies.

Introduction to Saxagliptin and its Mechanism of Action

Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 is an enzyme that rapidly inactivates incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, saxagliptin increases the circulating levels of active GLP-1 and GIP. This, in turn, enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppresses glucagon (B607659) secretion from pancreatic α-cells, leading to improved glycemic control.

Animal Models for Studying Saxagliptin

Several rodent models are commonly employed to study the effects of saxagliptin on diabetes, each with distinct characteristics that mimic different aspects of the human condition.

  • Streptozotocin (STZ)-Induced Diabetic Rats: This model is characterized by the destruction of pancreatic β-cells, leading to insulin deficiency and hyperglycemia. It is a widely used model for type 1 and, with modifications, for type 2 diabetes research.

  • db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and subsequent hyperglycemia. This model is representative of type 2 diabetes with obesity and insulin resistance.

  • Zucker Diabetic Fatty (ZDF) Rats: Similar to db/db mice, ZDF rats have a genetic mutation in the leptin receptor, resulting in obesity and the development of type 2 diabetes. They are a well-established model for studying diabetic complications.[1]

Data Presentation: Effects of Saxagliptin in Animal Models

The following tables summarize the quantitative effects of saxagliptin in various diabetic animal models based on published studies.

Table 1: Effects of Saxagliptin in Streptozotocin (STZ)-Induced Diabetic Rats

ParameterDiabetic ControlSaxagliptin-TreatedReference
Fasting Blood Glucose (mg/dL)389.71 ± 11.23210.43 ± 9.02[2]
Fasting Insulin (µU/mL)6.31 ± 0.877.82 ± 1.11[2]
HOMA-IR5.30 ± 0.413.92 ± 0.39[2]
Total Cholesterol (mg/dL)173.34 ± 5.12129.35 ± 3.24[2]
Triglycerides (mg/dL)156.80 ± 4.5698.41 ± 2.86[2]
HDL-C (mg/dL)22.38 ± 0.9828.46 ± 1.10[2]
LDL-C (mg/dL)136.50 ± 4.9869.20 ± 0.82[2]

Table 2: General Effects of Saxagliptin in db/db Mice

ParameterGeneral Observation in Diabetic ControlGeneral Observation in Saxagliptin-Treated
Blood GlucoseSignificantly elevatedReduced
HbA1cSignificantly elevatedReduced
Insulin ResistancePresentImproved

Table 3: General Effects of Saxagliptin in Zucker Diabetic Fatty (ZDF) Rats

ParameterGeneral Observation in Diabetic ControlGeneral Observation in Saxagliptin-Treated
Blood GlucoseProgressively increasesLowered
Insulin SecretionInitially high, then declinesImproved β-cell function
DyslipidemiaPresentImproved lipid profile

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Induction of Diabetes in Rats using Streptozotocin (STZ)

Objective: To induce a diabetic state in rats that mimics type 1 or, with a high-fat diet, type 2 diabetes.

Materials:

  • Streptozotocin (STZ)

  • 0.1 M citrate (B86180) buffer (pH 4.5)

  • Male Wistar or Sprague-Dawley rats (8-10 weeks old)

  • High-fat diet (for type 2 diabetes model)

Protocol:

  • For a model of type 2 diabetes, feed rats a high-fat diet for at least 4 weeks prior to STZ injection to induce insulin resistance.[3]

  • Fast the rats for 4-6 hours before STZ injection.

  • Freshly prepare the STZ solution in cold 0.1 M citrate buffer (pH 4.5) to a concentration of 35-65 mg/mL. Keep the solution on ice and protected from light.

  • Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 35-65 mg/kg body weight.[4][5] A lower dose in conjunction with a high-fat diet is often used to model type 2 diabetes.[3]

  • Return the animals to their cages with free access to food and water. To prevent initial hypoglycemia, provide a 10% sucrose (B13894) solution in the drinking water for the first 24 hours post-injection.

  • Monitor blood glucose levels 48-72 hours after STZ injection. Animals with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the ability of the animals to clear a glucose load from the blood, providing an indication of insulin sensitivity and glucose metabolism.

Materials:

  • Glucose solution (2 g/kg body weight)

  • Glucometer and test strips

  • Restraining device

Protocol:

  • Fast the animals overnight (12-16 hours) with free access to water.

  • Administer saxagliptin or vehicle orally via gavage 30-60 minutes prior to the glucose challenge.

  • Take a baseline blood sample (t=0) from the tail vein.

  • Administer the glucose solution (2 g/kg body weight) via oral gavage.

  • Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes after the glucose administration.

  • Measure blood glucose concentrations at each time point using a glucometer.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.

Pancreatic Islet Isolation and Insulin Secretion Assay

Objective: To isolate pancreatic islets to study the direct effects of saxagliptin on insulin secretion ex vivo.

Materials:

  • Collagenase P

  • Hanks' Balanced Salt Solution (HBSS)

  • Ficoll-Paque or other density gradient medium

  • RPMI-1640 medium supplemented with 10% FBS

  • Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations

  • Insulin ELISA kit

Protocol:

  • Islet Isolation:

    • Anesthetize the animal and perform a laparotomy.

    • Cannulate the common bile duct and perfuse the pancreas with cold collagenase P solution.

    • Excise the distended pancreas and digest it in a 37°C water bath.

    • Stop the digestion by adding cold HBSS.

    • Purify the islets from the digested tissue using a density gradient centrifugation (e.g., Ficoll-Paque).

    • Handpick the islets under a stereomicroscope and culture them overnight in RPMI-1640 medium.

  • Glucose-Stimulated Insulin Secretion (GSIS) Assay:

    • Wash the isolated islets with KRB buffer containing a low glucose concentration (e.g., 2.8 mM) and pre-incubate for 1 hour at 37°C.

    • Incubate groups of islets in KRB buffer with low glucose (basal) and high glucose (e.g., 16.7 mM) concentrations, with or without saxagliptin, for 1-2 hours at 37°C.

    • Collect the supernatant and measure the insulin concentration using an insulin ELISA kit.

    • Normalize the insulin secretion to the islet number or protein content.

Visualizations

Signaling Pathway of Saxagliptin's Action

Saxagliptin_Mechanism cluster_blood Bloodstream cluster_pancreas Pancreas Saxagliptin Saxagliptin DPP4 DPP-4 Enzyme Saxagliptin->DPP4 Inhibits GLP1_GIP_inactive Inactive GLP-1 & GIP GLP1_GIP_active Active GLP-1 & GIP GLP1_GIP_active->DPP4 Degrades Beta_cell β-cell GLP1_GIP_active->Beta_cell Stimulates Alpha_cell α-cell GLP1_GIP_active->Alpha_cell Inhibits Insulin Insulin Secretion Beta_cell->Insulin Increases Glucagon Glucagon Secretion Alpha_cell->Glucagon Decreases

Caption: Mechanism of action of saxagliptin.

Experimental Workflow for a Preclinical Saxagliptin Study

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Endpoint Assessment Animal_Model Select Animal Model (e.g., STZ-induced rats) Acclimatization Acclimatization (1-2 weeks) Animal_Model->Acclimatization Diabetes_Induction Induction of Diabetes (e.g., STZ injection) Acclimatization->Diabetes_Induction Grouping Randomization into Groups (Control, Saxagliptin) Diabetes_Induction->Grouping Dosing Daily Oral Gavage (Saxagliptin or Vehicle) Grouping->Dosing Monitoring Regular Monitoring (Body weight, food/water intake, fasting blood glucose) Dosing->Monitoring Throughout treatment period OGTT Oral Glucose Tolerance Test (OGTT) Dosing->OGTT Final week of treatment Monitoring->OGTT Blood_Collection Terminal Blood Collection (Cardiac Puncture) OGTT->Blood_Collection Biochemical_Analysis Biochemical Analysis (HbA1c, Insulin, Lipids) Blood_Collection->Biochemical_Analysis Tissue_Harvesting Tissue Harvesting (Pancreas, Liver, Kidney) Blood_Collection->Tissue_Harvesting Histology Histopathological Analysis Tissue_Harvesting->Histology Islet_Analysis Islet Isolation & Function Assays Tissue_Harvesting->Islet_Analysis

Caption: General experimental workflow for a preclinical study.

References

Application Notes and Protocols for Cell-Based Assays in Saxagliptin Efficacy Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saxagliptin (B632) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus.[1][2] Its therapeutic effect stems from the inhibition of DPP-4, an enzyme that rapidly inactivates the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] By preventing the degradation of GLP-1 and GIP, saxagliptin enhances their circulating levels, leading to a glucose-dependent increase in insulin (B600854) secretion from pancreatic beta cells and a reduction in glucagon (B607659) secretion from pancreatic alpha cells.[1][3][4] This ultimately results in improved glycemic control.

These application notes provide detailed protocols for a suite of cell-based assays designed to screen for and characterize the efficacy of saxagliptin and other DPP-4 inhibitors. The assays cover the direct inhibition of DPP-4, the downstream signaling effects on the GLP-1 receptor, and the ultimate physiological response of insulin secretion.

Mechanism of Action: Signaling Pathway

Saxagliptin's mechanism of action is centered on the potentiation of the incretin pathway. Incretins, such as GLP-1, are released from the gut in response to food intake and play a crucial role in glucose homeostasis. GLP-1 binds to its receptor (GLP-1R), a G-protein coupled receptor (GPCR), on pancreatic beta cells.[5] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5][6] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), culminating in enhanced glucose-stimulated insulin secretion (GSIS).[7][8] The enzyme DPP-4 rapidly degrades GLP-1, terminating its insulinotropic effect. Saxagliptin, by inhibiting DPP-4, prolongs the action of GLP-1, thereby amplifying this signaling cascade.

Saxagliptin Signaling Pathway cluster_0 Extracellular Space cluster_1 Pancreatic Beta Cell Food Intake Food Intake GLP-1 (active) GLP-1 (active) Food Intake->GLP-1 (active) stimulates release of GLP-1R GLP-1 Receptor GLP-1 (active)->GLP-1R binds to DPP-4 DPP-4 GLP-1 (active)->DPP-4 GLP-1 (inactive) GLP-1 (inactive) Saxagliptin Saxagliptin Saxagliptin->DPP-4 inhibits AC Adenylyl Cyclase GLP-1R->AC activates cAMP cAMP AC->cAMP converts ATP to PKA PKA cAMP->PKA activates EPAC EPAC cAMP->EPAC activates Insulin Granule Exocytosis Insulin Granule Exocytosis PKA->Insulin Granule Exocytosis EPAC->Insulin Granule Exocytosis Insulin Insulin Insulin Granule Exocytosis->Insulin leads to DPP-4->GLP-1 (inactive)

Caption: Saxagliptin inhibits DPP-4, increasing active GLP-1 and downstream insulin secretion.

Quantitative Data Summary

The following table summarizes key quantitative parameters for saxagliptin's efficacy as determined by various in vitro and cell-based assays.

ParameterAssay TypeCell Line/SystemValueReference
Ki (Inhibition Constant) Enzymatic AssayPurified Human DPP-41.3 nM[9]
IC50 (Half Maximal Inhibitory Concentration) Cell-Based DPP-4 InhibitionCaco-2 cells~0.6 µM (for Sitagliptin (B1680988), a similar DPP-4 inhibitor)[10]
Insulin Secretion Glucose-Stimulated Insulin Secretion (GSIS)Human Subjects18.5% increase in postprandial state[4]

Note: A direct cell-based IC50 for saxagliptin was not explicitly available in the provided search results. The value for sitagliptin in a similar cell line is provided for context. Saxagliptin is known to be a potent inhibitor with low nanomolar activity.

Experimental Protocols

Cell-Based DPP-4 Inhibition Assay

This assay directly measures the ability of saxagliptin to inhibit DPP-4 activity in a cellular context. A fluorogenic substrate is used, which upon cleavage by DPP-4, releases a fluorescent molecule. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.

DPP-4 Inhibition Assay Workflow A Seed DPP-4 expressing cells (e.g., HepG2, Caco-2) in a 96-well plate B Culture cells to desired confluency A->B C Pre-incubate cells with varying concentrations of Saxagliptin B->C D Add fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC) C->D E Incubate at 37°C D->E F Measure fluorescence (Ex/Em ~360/460 nm) E->F G Calculate % inhibition and determine IC50 F->G

Caption: Workflow for determining DPP-4 inhibitory activity of saxagliptin in a cell-based assay.

Materials:

  • DPP-4 expressing cells (e.g., HepG2 or Caco-2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black, clear-bottom tissue culture plates

  • Saxagliptin

  • DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., PBS or Tris-HCl, pH 7.4)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HepG2 or Caco-2 cells into a 96-well black, clear-bottom plate at a density of 1 x 10⁵ cells/mL and culture overnight at 37°C in a 5% CO₂ incubator.[9]

  • Compound Preparation: Prepare a stock solution of saxagliptin in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of concentrations.

  • Cell Treatment: Remove the culture medium from the wells and wash gently with assay buffer. Add the diluted saxagliptin solutions to the respective wells. Include wells with assay buffer and DMSO as vehicle controls.

  • Pre-incubation: Incubate the plate for 30 minutes at 37°C.

  • Substrate Addition: Add the fluorogenic DPP-4 substrate to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 350-360/450-465 nm for AMC-based substrates).[11]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells) from all readings.

    • Calculate the percentage of inhibition for each saxagliptin concentration using the formula: % Inhibition = [1 - (Fluorescence_inhibitor / Fluorescence_vehicle_control)] * 100

    • Plot the % inhibition against the logarithm of the saxagliptin concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

GLP-1 Receptor Activation Assay (cAMP Measurement)

This assay evaluates the downstream consequence of DPP-4 inhibition, which is the potentiation of GLP-1 signaling. By treating cells expressing the GLP-1 receptor with a sub-maximal concentration of GLP-1 in the presence of saxagliptin, the increase in intracellular cAMP can be quantified.

cAMP Assay Workflow A Seed HEK293 cells stably expressing GLP-1R in a 96-well plate B Culture cells overnight A->B C Pre-treat cells with Saxagliptin and a phosphodiesterase inhibitor (e.g., IBMX) B->C D Stimulate cells with a sub-maximal concentration of GLP-1 C->D E Incubate for the specified time D->E F Lyse cells and measure intracellular cAMP levels using a suitable kit (e.g., HTRF, ELISA, or luciferase reporter) E->F G Determine the fold-increase in cAMP F->G

Caption: Workflow for measuring GLP-1R-mediated cAMP production in response to saxagliptin.

Materials:

  • HEK293 cells stably expressing the human GLP-1 receptor (HEK293-GLP-1R).[12][13]

  • Cell culture medium (e.g., DMEM with 10% FBS and a selection antibiotic).

  • 96-well white, clear-bottom tissue culture plates.

  • Saxagliptin.

  • GLP-1 (7-36) amide.

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).

  • cAMP assay kit (e.g., HTRF, ELISA, or a luciferase reporter assay system).

  • Lysis buffer (if required by the cAMP assay kit).

Procedure:

  • Cell Seeding: Seed HEK293-GLP-1R cells into a 96-well plate at a density of ~30,000 cells per well and culture overnight.[13]

  • Cell Pre-treatment: Remove the culture medium and replace it with assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) and varying concentrations of saxagliptin.[14] Incubate for 30 minutes at 37°C.

  • GLP-1 Stimulation: Add a sub-maximal concentration of GLP-1 (e.g., EC20 or EC50 concentration, to be determined empirically) to the wells. Include control wells with no GLP-1.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature or 37°C, as recommended by the cAMP assay kit manufacturer.

  • cAMP Measurement: Lyse the cells (if necessary) and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Calculate the fold-increase in cAMP production for each condition relative to the unstimulated control.

    • Plot the fold-increase in cAMP against the saxagliptin concentration to visualize the potentiation of the GLP-1 response.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay provides a physiological readout of saxagliptin's efficacy by measuring its ability to enhance glucose-stimulated insulin secretion from pancreatic beta cells.

GSIS Assay Workflow A Seed MIN6 pancreatic beta cells in a 24- or 48-well plate B Culture cells to ~80% confluency A->B C Pre-incubate cells in low glucose buffer (e.g., 2.8 mM) B->C D Incubate cells with low or high glucose (e.g., 16.7 mM) buffer +/- Saxagliptin and a sub-maximal concentration of GLP-1 C->D E Collect supernatant after incubation D->E F Measure insulin concentration in the supernatant using an ELISA kit E->F G Normalize insulin secretion to total protein or DNA content F->G

Caption: Workflow for assessing the effect of saxagliptin on glucose-stimulated insulin secretion.

Materials:

  • MIN6 pancreatic beta cells.[15]

  • Cell culture medium (e.g., DMEM with 15% FBS, high glucose, and beta-mercaptoethanol).

  • 24- or 48-well tissue culture plates.

  • Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA.

  • Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM).

  • Saxagliptin.

  • GLP-1 (7-36) amide.

  • Insulin ELISA kit.

  • BCA protein assay kit or a DNA quantification kit.

  • Cell lysis buffer.

Procedure:

  • Cell Culture: Culture MIN6 cells in their recommended growth medium until they reach approximately 80% confluency.

  • Pre-incubation: Gently wash the cells twice with KRBH buffer containing low glucose (2.8 mM). Then, pre-incubate the cells in the same buffer for 1-2 hours at 37°C.

  • Stimulation: Remove the pre-incubation buffer and replace it with fresh KRBH buffer containing:

    • Low glucose (2.8 mM)

    • High glucose (16.7 mM)

    • High glucose + Saxagliptin

    • High glucose + a sub-maximal concentration of GLP-1

    • High glucose + Saxagliptin + a sub-maximal concentration of GLP-1

  • Incubation: Incubate the plate for 1-2 hours at 37°C.

  • Supernatant Collection: Carefully collect the supernatant from each well and store at -20°C or -80°C until the insulin measurement.

  • Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Normalization: Determine the total protein or DNA content in the cell lysates and normalize the secreted insulin values to the total protein or DNA content of the corresponding well.

  • Data Analysis:

    • Calculate the fold-increase in insulin secretion in response to high glucose compared to low glucose.

    • Determine the potentiation of GSIS by saxagliptin and/or GLP-1.

Conclusion

The cell-based assays described in these application notes provide a robust framework for the preclinical evaluation of saxagliptin and other DPP-4 inhibitors. By assessing the direct target engagement, downstream signaling events, and the ultimate physiological response, researchers can gain a comprehensive understanding of a compound's efficacy and mechanism of action. These protocols can be adapted for high-throughput screening of new chemical entities as well as for detailed mechanistic studies of lead compounds.

References

Application Note: Quantification of Saxagliptin and its Metabolite in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of saxagliptin (B632) and its active metabolite, 5-hydroxy saxagliptin, in human plasma. The method utilizes solid-phase extraction (SPE) for sample clean-up and offers high throughput with a chromatographic run time of approximately 1.8 to 3.5 minutes.[1][2][3] This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of these analytes in a biological matrix.

Introduction

Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. It is metabolized to an active metabolite, 5-hydroxy saxagliptin, which also contributes to the overall therapeutic effect. Accurate quantification of both parent drug and metabolite in plasma is crucial for pharmacokinetic and pharmacodynamic assessments. This document provides a detailed protocol for a validated LC-MS/MS assay designed for this purpose.

Experimental

Materials and Reagents
  • Saxagliptin and 5-hydroxy saxagliptin reference standards

  • Stable isotope-labeled internal standards (IS): saxagliptin-¹⁵N,d₂ and 5-hydroxy saxagliptin-¹⁵N,d₂[1][2][4]

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Ammonium (B1175870) acetate

  • Acetic acid or Formic acid

  • Water (deionized, 18 MΩ)

  • Human plasma (K₂EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)[5]

Equipment
  • Liquid chromatograph (LC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., ACE 5CN (150 × 4.6 mm, 5 μm) or Atlantis® dC18 (50 mm × 2.1 mm, 5 μm))[3][4]

  • Sample processing equipment (vortex mixer, centrifuge, 96-well plates if applicable)

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction procedure is employed to extract saxagliptin, 5-hydroxy saxagliptin, and the internal standards from human plasma.[1][2]

  • Pre-treatment: Thaw plasma samples at room temperature. Spike 300 µL of plasma with the internal standard solution. Pretreat the plasma sample by adding 2% formic acid in water and vortexing to mix.[5][6]

  • Conditioning: Condition the SPE cartridges (e.g., Oasis MCX 96-well µElution plate) with methanol followed by water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a solution of 2% formic acid in water, followed by methanol.

  • Elution: Elute the analytes and internal standards from the cartridge with an appropriate elution solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Alternatively, a simpler protein precipitation method can be utilized by adding acetonitrile to the plasma sample, vortexing, and centrifuging to pellet the precipitated proteins.[4] The resulting supernatant is then injected into the LC-MS/MS system.

Liquid Chromatography
  • Column: ACE 5CN (150 × 4.6 mm, 5 μm)[3]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 10.0 mM ammonium formate (B1220265) buffer, pH 5.0 or 0.1% acetic acid in 5 mM ammonium acetate).[1][2][3] A common composition is acetonitrile and buffer in a 70:30 (v/v) ratio.[1][2][7]

  • Flow Rate: 0.8 to 0.85 mL/min[1][2][7]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient or controlled (e.g., 40 °C)

  • Run Time: Approximately 1.8 - 3.5 minutes[2][3]

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

The specific MRM transitions for each analyte and internal standard should be optimized on the instrument being used. Example transitions are provided in the table below.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the described LC-MS/MS method.

AnalyteMRM Transition (m/z)
Saxagliptin316.22 > 180.19[5]
5-hydroxy saxagliptin332.30 > 196.20[5]
Saxagliptin-¹⁵N,d₂ (IS)Optimized based on precursor
5-hydroxy saxagliptin-¹⁵N,d₂ (IS)Optimized based on precursor

Table 1: Example MRM Transitions for Saxagliptin and its Metabolite.

ParameterSaxagliptin5-hydroxy saxagliptinReference
Linearity Range0.05 - 100 ng/mL0.05 - 100 ng/mL[1][2]
0.10 - 100 ng/mL0.20 - 100 ng/mL[3]
0.148 - 75 ng/mL0.195 - 100 ng/mL[5][6]
Lower Limit of Quantification (LLOQ)0.05 ng/mL0.05 ng/mL[1]
0.10 ng/mL0.20 ng/mL[3]
0.150 ng/mL0.200 ng/mL[6]
Intra-day Precision (%CV)< 8.12%< 7.5%[4]
Inter-day Precision (%CV)< 7.14%< 6.00%[4]
Accuracy (% Bias)96.98 - 102%97.00 - 104.00%[4]
Recovery85.90 - 87.84%80.32 - 82.69%[3]

Table 2: Summary of Method Validation Parameters.

Experimental Workflow Diagram

experimental_workflow plasma_sample Plasma Sample Collection (K2EDTA) spiking Spike with Internal Standards (Saxagliptin-¹⁵N,d₂ & 5-OH-Saxagliptin-¹⁵N,d₂) plasma_sample->spiking pretreatment Sample Pre-treatment (e.g., with Formic Acid) spiking->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe wash Wash Step spe->wash Condition & Load elute Elution Step wash->elute evaporation Evaporation to Dryness elute->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Workflow for the quantification of saxagliptin and its metabolite in plasma.

Signaling Pathway (Illustrative)

While not a direct signaling pathway, the metabolic conversion of saxagliptin can be illustrated.

metabolic_pathway saxagliptin Saxagliptin metabolite 5-hydroxy saxagliptin (Active Metabolite) saxagliptin->metabolite CYP3A4/5 Metabolism

Caption: Metabolic conversion of saxagliptin to its active metabolite.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the simultaneous quantification of saxagliptin and its active metabolite, 5-hydroxy saxagliptin, in human plasma. The method has been validated according to regulatory guidelines and is suitable for use in pharmacokinetic and other clinical research studies.[1][2][4] The high throughput and low limit of quantification make it a valuable tool for drug development professionals.

References

Application Notes and Protocols for Studying Incretin Hormone Regulation Using Saxagliptin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing saxagliptin (B632) as a tool to investigate the regulation of incretin (B1656795) hormones. Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor that prevents the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), making it an invaluable compound for studying the incretin system's role in glucose homeostasis.[1][2][3][4][5][6][7]

Introduction

The incretin effect, a phenomenon where oral glucose elicits a greater insulin (B600854) response than intravenous glucose, is primarily mediated by the gut hormones GLP-1 and GIP.[1][4] These hormones are crucial for maintaining glucose homeostasis by stimulating glucose-dependent insulin secretion and suppressing glucagon (B607659) release.[1][2][4] However, the biological activity of GLP-1 and GIP is short-lived due to their rapid inactivation by the enzyme DPP-4.[1][4]

Saxagliptin is a competitive and reversible inhibitor of DPP-4.[2][6] By blocking DPP-4, saxagliptin increases the circulating levels of active GLP-1 and GIP, thereby prolonging their insulinotropic and glucagonostatic effects.[1][2][5] This mechanism of action makes saxagliptin an excellent pharmacological tool to probe the physiological and pathophysiological roles of the incretin axis.

Key Applications

  • Investigating the contribution of the incretin system to glucose control: By observing the metabolic effects of saxagliptin, researchers can elucidate the significance of endogenous GLP-1 and GIP in regulating fasting and postprandial glucose levels.

  • Studying β-cell function: Saxagliptin has been shown to improve β-cell responsiveness to glucose.[5] Researchers can use it to explore the mechanisms by which incretins enhance insulin secretion and potentially preserve β-cell function.[8]

  • Elucidating the role of incretins in extra-pancreatic tissues: The prolonged action of GLP-1 and GIP due to saxagliptin can help in studying their effects on other tissues, such as the gastrointestinal tract, cardiovascular system, and central nervous system.

  • Screening and characterization of novel DPP-4 inhibitors: Saxagliptin can be used as a reference compound in assays designed to identify and evaluate new chemical entities targeting DPP-4.

Data Presentation

Quantitative Effects of Saxagliptin on Glycemic Control and Incretin Levels

The following tables summarize the quantitative data from various studies on the effects of saxagliptin.

Table 1: Effect of Saxagliptin on Glycemic Parameters in Clinical Trials

ParameterTreatment GroupBaseline (Mean)Change from Baseline (Mean)p-value vs. PlaceboReference
HbA1c (%) Saxagliptin 5 mg (Monotherapy)8.0-0.5%<0.05[3][5]
Saxagliptin 5 mg + Metformin8.5-0.6% to -0.9%<0.05[3][5]
Saxagliptin 2.5/5 mg + Glyburide8.4-0.6%<0.05[9]
Saxagliptin 2.5/5 mg + TZD8.3-0.9%<0.05[9]
Fasting Plasma Glucose (mg/dL) Saxagliptin 5 mg (Monotherapy)~175-12<0.05[3]
Saxagliptin 5 mg + Metformin~180-15<0.05[3]
2-hour Postprandial Glucose (mg/dL) Saxagliptin 5 mg (Monotherapy)~270-45<0.05[3]
Saxagliptin 5 mg + Metformin~280-50<0.05[3]

Table 2: Effect of Saxagliptin on Incretin Hormone Levels and β-cell Function

ParameterTreatment GroupEffectReference
Active GLP-1 Levels Saxagliptin2- to 3-fold increase after an oral glucose load or meal[5]
Active GIP Levels Saxagliptin2- to 3-fold increase after an oral glucose load or meal[5]
β-cell Function (HOMA-2β) Saxagliptin 5 mgIncreased from baseline[3][5]
PlaceboDecreased by 4.9% at 2 years[8]
SaxagliptinIncreased by 1.1% at 2 years[8]

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

This protocol is designed to determine the inhibitory activity of saxagliptin or other test compounds against the DPP-4 enzyme.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide or a fluorogenic substrate like Gly-Pro-AMC)[10]

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Saxagliptin (as a positive control)

  • Test compounds

  • 96-well microplate (black plates for fluorescence assays)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare a stock solution of saxagliptin and test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of assay buffer to all wells.

  • Add 25 µL of various concentrations of the test compound or saxagliptin to the respective wells. For the control (uninhibited enzyme) well, add 25 µL of the solvent.

  • Add 25 µL of the DPP-4 enzyme solution to each well and incubate for 10 minutes at 37°C.[10][11]

  • Initiate the enzymatic reaction by adding 25 µL of the DPP-4 substrate solution to each well.

  • Immediately measure the absorbance or fluorescence in kinetic mode for 15-30 minutes at 37°C.[10][11] The excitation and emission wavelengths for Gly-Pro-AMC are typically 360 nm and 460 nm, respectively.[10][11]

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The IC50 for saxagliptin is approximately 0.5 nmol/L.[12]

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol assesses the effect of saxagliptin on glucose tolerance in a rodent model.

Animal Model:

  • C57BL/6J mice or a relevant diabetic mouse model (e.g., db/db mice, Zucker fatty rats).[13][14][15]

Materials:

  • Saxagliptin

  • Vehicle (e.g., water, 0.5% carboxymethylcellulose)

  • Glucose solution (e.g., 2 g/kg body weight)[16][17]

  • Glucometer and test strips

  • Oral gavage needles

  • Blood collection supplies (e.g., lancets, capillary tubes)

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the mice for 4-6 hours (or up to 16 hours, depending on the specific protocol) with free access to water.[17][18][19]

  • Administer saxagliptin or vehicle via oral gavage 30-60 minutes before the glucose challenge. A typical dose for mice is 10 mg/kg.[16]

  • At time 0, collect a baseline blood sample from the tail vein and measure the blood glucose concentration.

  • Immediately administer the glucose solution via oral gavage.

  • Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose administration and measure blood glucose levels.[18][20]

  • Plot the blood glucose concentration over time for both the vehicle and saxagliptin-treated groups.

  • Calculate the area under the curve (AUC) for glucose to quantify the overall glucose excursion. A significant reduction in the AUC for the saxagliptin group compared to the vehicle group indicates improved glucose tolerance.

Clinical Trial Protocol to Assess Incretin Regulation

This outlines a general design for a clinical study to evaluate the effects of saxagliptin on incretin hormones and glycemic control in humans.

Study Design:

  • A randomized, double-blind, placebo-controlled, parallel-group study.[21]

Participant Population:

  • Adults with type 2 diabetes mellitus, with inadequate glycemic control (e.g., HbA1c between 7.0% and 10.0%) on diet and exercise alone or on a stable dose of metformin.[21][22]

Intervention:

  • Saxagliptin (e.g., 5 mg once daily) or a matching placebo.

Duration:

  • Typically 12 to 24 weeks.[9]

Methodology:

  • Screening and Randomization: Screen eligible participants based on inclusion and exclusion criteria and randomize them to receive either saxagliptin or placebo.

  • Baseline Assessments: At baseline, perform a standardized meal tolerance test (MTT) or an oral glucose tolerance test (OGTT). Collect blood samples at regular intervals to measure plasma concentrations of active GLP-1, GIP, glucose, insulin, C-peptide, and glucagon. Measure baseline HbA1c and fasting plasma glucose (FPG).

  • Treatment Period: Participants will take the assigned study medication daily for the duration of the trial.

  • Follow-up Assessments: Repeat the MTT or OGTT and all blood measurements at the end of the treatment period. Monitor HbA1c and FPG at regular intervals (e.g., every 4-12 weeks).

  • Efficacy Endpoints:

    • Primary: Change from baseline in HbA1c.

    • Secondary: Changes from baseline in FPG, 2-hour postprandial glucose, and the AUC for glucose, insulin, GLP-1, and GIP during the MTT/OGTT.

  • Safety Assessments: Monitor adverse events, hypoglycemia, and standard laboratory parameters throughout the study.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of saxagliptin on the incretin signaling pathway.

In_Vitro_DPP4_Inhibition_Assay start Start prepare_reagents Prepare Reagents (DPP-4, Substrate, Saxagliptin, Test Compound) start->prepare_reagents plate_setup Set up 96-well plate (Buffer, Inhibitor/Vehicle) prepare_reagents->plate_setup add_enzyme Add DPP-4 Enzyme plate_setup->add_enzyme incubate1 Incubate (10 min, 37°C) add_enzyme->incubate1 add_substrate Add DPP-4 Substrate incubate1->add_substrate read_plate Measure Fluorescence/Absorbance (Kinetic Mode, 15-30 min, 37°C) add_substrate->read_plate analyze_data Calculate Reaction Rate and % Inhibition read_plate->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for the in vitro DPP-4 inhibition assay.

In_Vivo_OGTT_Workflow start Start acclimatize Acclimatize Mice start->acclimatize fasting Fast Mice (4-6 hours) acclimatize->fasting dosing Administer Saxagliptin or Vehicle (Oral Gavage) fasting->dosing baseline_glucose Measure Baseline Blood Glucose (t=0) dosing->baseline_glucose glucose_challenge Administer Glucose (Oral Gavage) baseline_glucose->glucose_challenge blood_sampling Collect Blood Samples (t = 15, 30, 60, 90, 120 min) glucose_challenge->blood_sampling glucose_measurement Measure Blood Glucose blood_sampling->glucose_measurement data_analysis Plot Glucose Curve and Calculate AUC blood_sampling->data_analysis glucose_measurement->blood_sampling Repeat at each time point end End data_analysis->end

References

Application Notes and Protocols for In Vivo Saxagliptin Studies in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Saxagliptin (B632) is a potent, selective, and reversible dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM).[1] By inhibiting the DPP-4 enzyme, saxagliptin increases the levels of active incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This action enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) secretion, thereby improving glycemic control.[2][3] Designing robust in vivo rodent studies is critical for evaluating the efficacy, pharmacokinetics, and safety of saxagliptin. These application notes provide detailed protocols and experimental design considerations for conducting such studies.

Mechanism of Action: The Incretin Pathway

Saxagliptin exerts its therapeutic effect by modulating the incretin system. Following food intake, GLP-1 and GIP are released from the gut and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[3][4] The enzyme DPP-4 rapidly degrades these incretins.[3][4] Saxagliptin inhibits DPP-4, prolonging the activity of GLP-1 and GIP, which leads to improved glucose homeostasis.[2][3]

Saxagliptin_Pathway cluster_gut Intestinal L-cells cluster_circulation Circulation cluster_pancreas Pancreas cluster_effect Systemic Effect Food Food Incretins Active GLP-1 & GIP Food->Incretins Release DPP4 DPP-4 Enzyme Incretins->DPP4 Target for degradation Beta_Cells β-cells Incretins->Beta_Cells Stimulates Alpha_Cells α-cells Incretins->Alpha_Cells Inhibits Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Saxagliptin Saxagliptin Saxagliptin->DPP4 Inhibits Insulin ↑ Insulin Secretion Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) Insulin->Glucose_Uptake Promotes Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Reduces Result Improved Glycemic Control Glucose_Uptake->Result Hepatic_Glucose->Result

Caption: Saxagliptin's mechanism of action via DPP-4 inhibition.

Pharmacokinetics in Rodents

Understanding the pharmacokinetic profile of saxagliptin in rodents is essential for designing effective dosing regimens. Saxagliptin is rapidly absorbed and has good bioavailability in rats.[1] It is metabolized into an active metabolite, 5-hydroxy saxagliptin (M2), which also contributes to its pharmacodynamic effect.[1]

ParameterRatReference
Bioavailability 50-75%[1]
Plasma Clearance 115 mL/min/kg[1]
Plasma Elimination Half-life 2.1 - 4.4 hours[1]
Volume of Distribution (Vd) 1.3 - 5.2 L/kg[1]
Serum Protein Binding ≤30%[1]
Primary Active Metabolite 5-hydroxy saxagliptin (M2)[1]

Experimental Design and Workflow

A typical in vivo study to evaluate the efficacy of saxagliptin involves several key stages, from animal model selection to data analysis.

Experimental_Workflow A 1. Animal Model Selection (e.g., STZ-induced diabetic rats, C57BL/6J mice) B 2. Acclimatization (1-2 weeks) A->B C 3. Diabetes Induction (e.g., High-Fat Diet + low-dose STZ) B->C D 4. Baseline Measurements (Body weight, blood glucose) C->D E 5. Randomization & Grouping (Vehicle, Saxagliptin low dose, Saxagliptin high dose) D->E F 6. Treatment Period (e.g., 4-8 weeks, daily oral gavage) E->F G 7. In-life Assessments (OGTT, food/water intake) F->G Periodic Monitoring H 8. Terminal Procedures (Anesthesia, blood & tissue collection) F->H End of Study I 9. Endpoint Analysis (Biochemical assays, Histopathology) H->I

Caption: General experimental workflow for a saxagliptin rodent study.

Key Experimental Protocols

Induction of Type 2 Diabetes Mellitus (T2DM) in Rats

A common method to induce a T2DM phenotype in rats that mimics human metabolic syndrome is a combination of a high-fat diet (HFD) followed by a low-dose streptozotocin (B1681764) (STZ) injection.

Protocol:

  • Dietary Manipulation: Feed male Wistar or Sprague-Dawley rats a high-fat diet (e.g., 58-60% calories from fat) for a period of 4 weeks.[5][6] A control group should receive a standard balanced diet.

  • STZ Injection: After the HFD period, fast the rats overnight.

  • Induction: Administer a single intraperitoneal (i.p.) injection of STZ (35 mg/kg), freshly dissolved in a 0.1 M sodium citrate (B86180) buffer (pH 4.5).[5][7]

  • Confirmation: After 72 hours, measure blood glucose from the tail vein using a glucometer. Rats with fasting blood glucose levels >200 mg/dL are considered diabetic and can be used for the study.[8]

Oral Glucose Tolerance Test (OGTT)

The OGTT is a crucial test to assess how effectively the body clears a glucose load, providing a measure of insulin sensitivity and glucose tolerance.

Protocol:

  • Fasting: Fast the rodents overnight (approximately 16 hours), ensuring free access to water.[9][10]

  • Baseline Sample (T=0): Obtain a baseline blood sample from the tail tip to measure fasting blood glucose.[9][10]

  • Treatment Administration: Administer the test compound (saxagliptin, e.g., 10 mg/kg) or vehicle via oral gavage.

  • Glucose Challenge: After a set time post-treatment (e.g., 60 minutes), administer a glucose solution (2 g/kg body weight) via oral gavage.[10][11]

  • Blood Sampling: Collect blood samples at 15, 30, 60, and 120 minutes after the glucose challenge.[9][10]

  • Analysis: Measure blood glucose at each time point. The data can be plotted as glucose concentration vs. time, and the Area Under the Curve (AUC) can be calculated for statistical comparison.

Plasma DPP-4 Activity Assay

This assay measures the pharmacodynamic effect of saxagliptin by quantifying the inhibition of its target enzyme in plasma.

Protocol:

  • Sample Collection: Collect blood from treated and control animals into EDTA-containing tubes at various time points after dosing.

  • Plasma Preparation: Centrifuge the blood at 3000 rpm to separate the plasma and store it at -80°C until analysis.[12]

  • Assay: Use a commercially available DPP-4 activity assay kit (e.g., luminogenic or fluorogenic). These kits typically provide a DPP-4-specific substrate (e.g., Gly-Pro-aminoluciferin).[13]

  • Measurement: The cleavage of the substrate by active DPP-4 in the plasma sample generates a signal (luminescence or fluorescence) that is proportional to the enzyme activity.

  • Quantification: Compare the signal from saxagliptin-treated animals to that of vehicle-treated animals to calculate the percent inhibition of DPP-4 activity.[12]

Histopathological Examination of the Pancreas

Histopathology is used to assess morphological changes in the pancreas, such as islet integrity, inflammation, or signs of toxicity.

Protocol:

  • Tissue Harvesting: At the end of the study, euthanize the animals and carefully dissect the pancreas.[14]

  • Fixation: Fix the pancreas in 10% neutral buffered formalin for at least 24 hours.

  • Processing: Dehydrate the tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut thin sections (e.g., 4-5 µm) using a microtome.

  • Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E) for general morphological assessment.

  • Microscopic Examination: Examine the slides under a light microscope to evaluate the size and structure of the islets of Langerhans, and to look for any signs of cellular damage, degeneration, or inflammation.[15][16]

Data Presentation: Quantitative Outcomes

Summarizing results in tables allows for clear comparison between treatment groups.

Table 1: Effect of Saxagliptin on Glycemic Control and Liver Function in STZ-Induced Diabetic Rats (8-week treatment) [17]

ParameterDiabetic Control GroupSaxagliptin (10 mg/kg) GroupP-value
Fasting Blood Glucose (mmol/L) HighSignificantly Reduced<0.01
HOMA-IR HighSignificantly Reduced<0.01
Liver Weight (g) IncreasedSignificantly Lowered<0.01
Liver Index IncreasedSignificantly Lowered<0.01

Table 2: Effect of Saxagliptin on Oxidative Stress Markers in STZ-Induced Diabetic Rats [5][17]

ParameterDiabetic Control GroupSaxagliptin (10 mg/kg) GroupP-value
Superoxide Dismutase (SOD) Activity DecreasedSignificantly Improved<0.01[17]
Malondialdehyde (MDA) Level IncreasedSignificantly Lowered<0.05[17]
Glutathione (GSH) Level DecreasedSignificantly Recovered-[18]

Cardiovascular Safety Considerations

While saxagliptin is effective for glycemic control, non-clinical and clinical studies have been conducted to assess its cardiovascular safety.[19] In vivo studies in rats and dogs showed no adverse cardiovascular effects at doses of ≥5.9 mg/kg (IV).[20] However, some clinical data has suggested a potential increased risk for heart failure hospitalization.[19] Therefore, when designing long-term studies in relevant rodent models (e.g., those with pre-existing cardiac dysfunction), it is prudent to include cardiovascular endpoints such as heart weight, blood pressure monitoring, and cardiac histopathology.[11][20]

Conclusion

The successful execution of in vivo studies with saxagliptin in rodents relies on a well-conceived experimental design, appropriate model selection, and standardized protocols. The methodologies outlined in these application notes provide a framework for researchers to investigate the pharmacodynamic and therapeutic effects of saxagliptin, contributing to a deeper understanding of its role in managing type 2 diabetes. Careful attention to protocol details and data analysis is paramount for generating reproducible and translatable results.

References

Application Notes and Protocols for Analytical Techniques in Saxagliptin Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saxagliptin (B632) is an oral hypoglycemic agent and a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2][3] The safety and efficacy of pharmaceutical products are intrinsically linked to their purity. Impurity profiling is a critical aspect of drug development and manufacturing, ensuring that any impurities, whether arising from synthesis, degradation, or storage, are identified, quantified, and controlled within acceptable limits as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[1][4][5][6][7] This document provides detailed application notes and protocols for the analytical techniques used in the impurity profiling of saxagliptin.

Known Impurities and Degradation Products

Saxagliptin can degrade under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, and thermal stress.[4][6][7][8] It is generally found to be stable under photolytic conditions.[4][6][7] The known impurities can be process-related, arising from the manufacturing process, or degradation products formed during storage.[1]

Commonly reported impurities and degradation products include:

  • Process-Related Impurities: These can include starting materials, intermediates, and by-products from the synthetic route. Examples include (R)-N-Boc-3-hydroxyadamantylglycine.[9]

  • Degradation Products:

    • Hydrolytic Degradation: Saxagliptin is susceptible to degradation in both acidic and alkaline conditions, often leading to the formation of its cyclic amidine derivative and other related substances.[5][8][10]

    • Oxidative Degradation: Exposure to oxidative conditions can lead to the formation of various oxidation products.[4][6][7]

    • Thermal Degradation: While generally more stable to heat, some degradation can occur under elevated temperatures.[3]

A list of some known saxagliptin impurities available as reference standards includes:

  • Saxagliptin EP Impurity A[11]

  • Saxagliptin Di-Amide Impurity (Saxagliptin EP Impurity B)[1]

  • Saxagliptin Dione Impurity (Saxagliptin EP Impurity C)[1]

  • Saxagliptin Carboxylic Acid Impurity[1]

  • Saxagliptin Imine Impurity[1][12]

  • Boc-Saxagliptin[1]

Analytical Techniques for Impurity Profiling

Several advanced analytical techniques are employed for the separation, identification, and quantification of saxagliptin impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the most powerful and widely used methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and reliable technique for separating and quantifying impurities. Reversed-phase HPLC is the most common mode used for saxagliptin analysis.

This protocol is a composite based on several validated methods for the analysis of saxagliptin and its degradation products.[5][8][13][14]

1. Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

ParameterCondition
Column Zorbax SB-C8 (150 mm x 4.6 mm, 5 µm) or Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)[5]
Mobile Phase A 0.1% Sodium Dihydrogen Phosphate in 0.1% Ortho Phosphoric Acid and Acetonitrile (70:30, v/v)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
10
15
15.2
20
Flow Rate 1.0 mL/min[5]
Column Temperature 30°C
Detection Wavelength 210 nm or 213 nm[3][5]
Injection Volume 10 µL or 20 µL[3][13]
Diluent Water:Acetonitrile (80:20, v/v)[3]

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve saxagliptin reference standard in the diluent to obtain a known concentration (e.g., 200 µg/mL).[3]

  • Sample Solution: Accurately weigh and dissolve the saxagliptin drug substance or powdered tablets in the diluent to achieve a similar concentration as the standard solution.

  • Forced Degradation Samples: Subject the saxagliptin sample to stress conditions (e.g., 1.0 N HCl, 1.0 N NaOH, 30% H₂O₂, heat) for a specified duration. Neutralize the acidic and basic samples before dilution.

4. System Suitability:

  • Inject the standard solution six times.

  • The % RSD for the peak area should be not more than 2.0%.

  • The tailing factor for the saxagliptin peak should be not more than 2.0.

  • The theoretical plates should be not less than 2000.

5. Data Analysis:

  • Identify and quantify impurities by comparing the chromatogram of the sample solution with that of the standard solution.

  • Calculate the percentage of each impurity using the relative response factor (RRF) if known, or assuming an RRF of 1.0 for unknown impurities.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers higher resolution, sensitivity, and speed of analysis compared to conventional HPLC, making it well-suited for complex impurity profiles.

This protocol is based on a validated UPLC method for the estimation of saxagliptin.[15]

1. Instrumentation:

  • UPLC system with a PDA detector.

  • Data acquisition and processing software (e.g., Empower).[15]

2. Chromatographic Conditions:

ParameterCondition
Column Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or Xterra C18 (50 mm x 2.1 mm, 1.7 µm)[15]
Mobile Phase A 0.1% Octa Sulfonic Acid in water (pH adjusted to 3.5 with NaOH)
Mobile Phase B Acetonitrile[15]
Mobile Phase Composition Mobile Phase A:Mobile Phase B (30:70, v/v)[15]
Flow Rate 0.3 mL/min[15]
Column Temperature 30°C[15]
Detection Wavelength 219 nm[15]
Injection Volume 4 µL[15]
Run Time 4 minutes[15]

3. Standard and Sample Preparation:

  • Similar to the HPLC protocol, prepare standard and sample solutions in the mobile phase or a suitable diluent.

4. System Suitability and Data Analysis:

  • Follow the same procedures as outlined for the HPLC method.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and LC-MS/MS are indispensable for the structural elucidation of unknown impurities and degradation products.

This protocol is a synthesis of methodologies described for the characterization of saxagliptin degradation products.[4][6][7][16]

1. Instrumentation:

  • LC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Electrospray Ionization (ESI) source.

2. LC Conditions:

ParameterCondition
Column C18 column (e.g., 100 mm x 4.6 mm, 5 µm)[4][7]
Mobile Phase A 10 mM Ammonium Formate in water[4][7]
Mobile Phase B Methanol[4][7]
Gradient Elution A gradient program should be developed to ensure the separation of all degradation products.
Flow Rate 0.5 - 1.0 mL/min
Detection PDA detector in series with the mass spectrometer.

3. MS Conditions:

ParameterCondition
Ionization Mode ESI Positive[16]
Capillary Voltage 3-5 kV
Source Temperature 100-150°C
Desolvation Temperature 300-400°C
Collision Gas Argon
Scan Mode Full scan for identification of m/z of parent ions and product ion scan for fragmentation analysis.

4. Data Analysis:

  • Characterize the degradation products based on their elemental composition, isotopic distribution, and fragmentation patterns obtained from MS/MS and high-resolution MS (HRMS) experiments.[4][6][7]

  • Elucidate the structures of the degradation products by comparing their fragmentation patterns with that of saxagliptin.[4][6][7]

Data Presentation

Quantitative Data Summary

The following table summarizes typical validation parameters for an HPLC method for saxagliptin impurity profiling.

ParameterSaxagliptinImpurity AImpurity BImpurity C
Retention Time (min) ~20VariesVariesVaries
LOD (µg/mL) 0.156VariesVariesVaries
LOQ (µg/mL) 0.312VariesVariesVaries
Linearity (r²) >0.999>0.999>0.999>0.999
Accuracy (% Recovery) 98-102%98-102%98-102%98-102%
Precision (% RSD) <2.0%<2.0%<2.0%<2.0%

Note: The values presented are indicative and may vary depending on the specific method and laboratory conditions.

Visualizations

Experimental Workflow for Saxagliptin Impurity Profiling

G Experimental Workflow for Saxagliptin Impurity Profiling cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection & Identification cluster_3 Data Analysis & Reporting start Saxagliptin Bulk Drug / Formulation stress Forced Degradation (Acid, Base, Oxidative, Thermal) start->stress dissolve Dissolution in Diluent start->dissolve stress->dissolve hplc HPLC / UPLC Analysis dissolve->hplc pda PDA Detection hplc->pda ms LC-MS / MS Analysis hplc->ms quant Quantification of Impurities pda->quant elucidate Structure Elucidation ms->elucidate report Impurity Profile Report quant->report elucidate->report

Caption: Workflow for saxagliptin impurity analysis.

Logical Relationship of Analytical Techniques

G Relationship of Analytical Techniques cluster_0 Core Technique cluster_1 Detection Methods cluster_2 Primary Applications lc Liquid Chromatography (HPLC/UPLC) uv UV/PDA Detector lc->uv Coupled for ms Mass Spectrometry (MS, MS/MS) lc->ms Coupled for quant Quantification uv->quant ident Identification ms->ident elucidate Structure Elucidation ms->elucidate

Caption: Interrelation of analytical methods.

Conclusion

The analytical methods outlined in this document provide a robust framework for the comprehensive impurity profiling of saxagliptin. The use of stability-indicating HPLC and UPLC methods is essential for the routine quality control of saxagliptin in bulk drug and pharmaceutical formulations. Furthermore, the application of advanced techniques like LC-MS/MS is crucial for the identification and structural characterization of novel impurities and degradation products, thereby ensuring the safety and quality of the final drug product. Adherence to these protocols, in line with ICH guidelines, is paramount for regulatory compliance and patient safety.

References

Application Note: High-Throughput Bioanalysis of Saxagliptin and its Active Metabolite in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of saxagliptin (B632) and its major active metabolite, 5-hydroxy saxagliptin, in human plasma. The described protocol offers high sensitivity, selectivity, and throughput, making it suitable for pharmacokinetic and bioequivalence studies in drug development. The method utilizes a simple protein precipitation extraction procedure and a rapid chromatographic run time. This document provides comprehensive experimental protocols, method validation data, and visual workflows to aid researchers in implementing this bioanalytical method.

Introduction

Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] Accurate and reliable quantification of saxagliptin and its pharmacologically active metabolite, 5-hydroxy saxagliptin, in biological matrices is crucial for pharmacokinetic assessments.[3][4][5] LC-MS/MS has become the preferred technique for bioanalysis due to its inherent sensitivity, specificity, and speed.[6] This application note details a robust LC-MS/MS method that has been validated according to regulatory guidelines to support clinical and non-clinical studies.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of saxagliptin and 5-hydroxy saxagliptin from human plasma.[3][7][8]

Materials:

  • Human plasma (K2EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Internal Standard (IS): Stable isotope-labeled saxagliptin (e.g., saxagliptin-¹⁵N d₂) and 5-hydroxy saxagliptin (e.g., 5-hydroxy saxagliptin-¹⁵N-d₂)[5]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Aliquot 50 µL of human plasma into a microcentrifuge tube.

  • Spike with the internal standard solution.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

Chromatographic Conditions: A summary of typical chromatographic conditions is provided in the table below.

ParameterCondition 1Condition 2
Column Atlantis® dC18 (50 mm × 2.1 mm, 5 µm)[3][7]Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[1][9][10]
Mobile Phase A 0.1% Formic acid in Water10 mM Ammonium formate/formic acid (pH 2.5)[9]
Mobile Phase B Acetonitrile with 0.1% Formic acidAcetonitrile[9]
Gradient Isocratic or GradientIsocratic[9]
Flow Rate 0.4 mL/min0.35 mL/min[9]
Column Temperature 40 °C45 °C[9]
Injection Volume 10 µL10 µL[9]
Run Time < 4 minutes1.2 minutes[9]
Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometry Conditions: The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM).

ParameterSaxagliptin5-hydroxy saxagliptin
Ionization Mode ESI Positive[4][11]ESI Positive[4]
Precursor Ion (m/z) 316.4[1]332.2
Product Ion (m/z) 179.9[1]195.1
Dwell Time 200 ms200 ms
Collision Energy Optimized for specific instrumentOptimized for specific instrument
Cone Voltage Optimized for specific instrumentOptimized for specific instrument

Quantitative Data Summary

The method has been validated over a specific concentration range to ensure linearity, precision, accuracy, and other performance characteristics. The tables below summarize the quantitative data from various validated methods.

Linearity and Sensitivity
AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Reference
Saxagliptin0.1 - 500.1>0.99[3][7]
5-hydroxy saxagliptin0.2 - 1000.2>0.99[3][7]
Saxagliptin0.5 - 1000.5>0.99[11]
Saxagliptin0.05 - 1000.05>0.99[5]
5-hydroxy saxagliptin0.05 - 1000.05>0.99[5]
Saxagliptin0.103 - 76.4020.103Not Reported[12]
Saxagliptin10 - 150100.9980[1][10]
Saxagliptin5 - 25005>0.999[9]
5-hydroxy saxagliptin1 - 5001>0.999[9]
Saxagliptin0.2 - 800.2>0.99[13]
Precision and Accuracy
AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%RE)Reference
SaxagliptinLQC, MQC, HQC< 9.66< 9.6690.62 to 105.60[11]
SaxagliptinLQC, MQC, HQC1.25 - 5.631.97 - 6.2199.28 to 101.24[9]

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Recovery and Matrix Effect
AnalyteExtraction MethodRecovery (%)Matrix Effect (%)Reference
SaxagliptinProtein Precipitation>90Not specified[3][7]
5-hydroxy saxagliptinProtein Precipitation>90Not specified[3][7]
SaxagliptinLiquid-Liquid Extraction>81.0190.27 to 109.15[11]
SaxagliptinSolid-Phase Extraction85.90 - 87.84Not specified[4]
5-hydroxy saxagliptinSolid-Phase Extraction80.32 - 82.69Not specified[4]

Visualizations

The following diagrams illustrate the experimental workflow and the logical steps involved in the method validation process.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard Plasma->Add_IS Add_ACN Add Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex Mix Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Injection Inject into LC-MS/MS Supernatant->LC_Injection Chromatography Chromatographic Separation LC_Injection->Chromatography MS_Detection Mass Spectrometric Detection (MRM) Chromatography->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for LC-MS/MS bioanalysis of saxagliptin.

G cluster_validation Method Validation Parameters cluster_criteria Acceptance Criteria Selectivity Selectivity & Specificity Crit_Selectivity No interference at analyte retention time Selectivity->Crit_Selectivity Linearity Linearity & Range Crit_Linearity r² ≥ 0.99 Linearity->Crit_Linearity LLOQ Lower Limit of Quantification (LLOQ) Crit_LLOQ S/N ≥ 10, Accurate & Precise LLOQ->Crit_LLOQ Precision Precision (Intra- & Inter-day) Crit_Precision CV ≤ 15% (≤ 20% at LLOQ) Precision->Crit_Precision Accuracy Accuracy Crit_Accuracy Within ±15% of nominal (±20% at LLOQ) Accuracy->Crit_Accuracy Recovery Extraction Recovery Crit_Recovery Consistent & Reproducible Recovery->Crit_Recovery Matrix Matrix Effect Crit_Matrix CV of IS-normalized matrix factor ≤ 15% Matrix->Crit_Matrix Stability Stability Crit_Stability Within ±15% of nominal concentration Stability->Crit_Stability

Caption: Key parameters and criteria for bioanalytical method validation.

Conclusion

The LC-MS/MS method described in this application note is rapid, sensitive, and robust for the simultaneous determination of saxagliptin and its active metabolite, 5-hydroxy saxagliptin, in human plasma. The simple sample preparation and short chromatographic run time allow for high-throughput analysis, making it a valuable tool for supporting pharmacokinetic and bioequivalence studies in the development of saxagliptin-containing pharmaceuticals. The provided protocols and validation data demonstrate the reliability and performance of the method.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Saxagliptin Hydrochloride HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the HPLC separation of saxagliptin (B632) hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of saxagliptin hydrochloride in a question-and-answer format.

Q1: Why is my saxagliptin peak showing significant tailing?

A1: Peak tailing for saxagliptin, a basic compound with a pKa of approximately 7.9, is a common issue in reversed-phase HPLC.[1] It is often caused by secondary interactions between the positively charged analyte and residual silanol (B1196071) groups on the silica-based column packing.

Possible Causes and Solutions:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of saxagliptin, the compound can exist in both ionized and non-ionized forms, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of saxagliptin (e.g., pH < 6). This ensures that saxagliptin is predominantly in its ionized form, minimizing secondary interactions. The use of a buffer, such as a phosphate (B84403) or acetate (B1210297) buffer, is highly recommended to maintain a stable pH.[2][3]

  • Active Silanol Groups on the Column: Residual silanol groups on the column surface can interact with the basic saxagliptin molecule.

    • Solution: Use a modern, high-purity, end-capped C18 or C8 column. These columns have a lower concentration of accessible silanol groups. If tailing persists, consider using a column with a different stationary phase or a column specifically designed for the analysis of basic compounds.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Contamination: A contaminated guard column or analytical column can also cause peak tailing.

    • Solution: Replace the guard column and flush the analytical column with a strong solvent.

Q2: My retention time for saxagliptin is shifting between injections. What could be the cause?

A2: Retention time variability can compromise the reliability of your analytical method. The issue can stem from either the HPLC system or the method parameters.

Possible Causes and Solutions:

  • Inadequate Column Equilibration: Insufficient equilibration time between injections, especially after a gradient elution or a change in mobile phase, can lead to drifting retention times.

    • Solution: Ensure the column is fully equilibrated with the mobile phase before each injection. A general rule is to flush the column with at least 10-20 column volumes of the mobile phase.

  • Mobile Phase Composition Changes:

    • Inaccurate Preparation: Small errors in the preparation of the mobile phase, particularly the organic modifier to aqueous buffer ratio, can cause significant shifts in retention.

    • Evaporation: Volatile organic solvents in the mobile phase can evaporate over time, changing the composition and affecting retention.

    • Solution: Prepare the mobile phase accurately by volume or weight. Keep the mobile phase reservoir covered to minimize evaporation. Prepare fresh mobile phase daily.

  • Fluctuations in Column Temperature: Changes in the ambient temperature can affect retention times if a column oven is not used.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

  • Pump Issues: Inconsistent flow rates due to pump malfunctions, such as worn seals or check valve issues, can lead to retention time variability.

    • Solution: Perform regular pump maintenance. Check for leaks and ensure the pump is delivering a consistent flow rate.

Q3: I am observing poor resolution between saxagliptin and its related substances or other active pharmaceutical ingredients (APIs). How can I improve it?

A3: Achieving adequate resolution is critical for accurately quantifying saxagliptin and its impurities.

Possible Causes and Solutions:

  • Suboptimal Mobile Phase Composition: The selectivity of the separation is highly dependent on the mobile phase.

    • Solution:

      • Organic Modifier: Vary the type of organic modifier (e.g., acetonitrile (B52724) vs. methanol) or the gradient slope in a gradient elution method.

      • pH: Adjust the pH of the mobile phase to alter the ionization state of saxagliptin and any ionizable impurities, which can significantly impact their retention and selectivity.

  • Inappropriate Column Chemistry: The choice of stationary phase is crucial for achieving the desired selectivity.

    • Solution: If resolution is poor on a standard C18 column, consider trying a column with a different stationary phase, such as a C8, phenyl, or a polar-embedded phase.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.

    • Solution: Optimize the flow rate to find the best balance between resolution and run time.

  • Column Temperature: Temperature can affect the selectivity of the separation.

    • Solution: Investigate the effect of different column temperatures on the resolution of the critical peak pair.

Q4: My chromatogram shows a noisy or drifting baseline. What are the common causes?

A4: A stable baseline is essential for accurate peak integration and quantification, especially for low-level impurities.

Possible Causes and Solutions:

  • Air Bubbles in the System: Air bubbles in the pump, detector, or tubing are a common cause of baseline noise.

    • Solution: Degas the mobile phase thoroughly before use and ensure all connections are tight. Most modern HPLC systems have an inline degasser.

  • Contaminated Mobile Phase or System: Impurities in the mobile phase or a contaminated HPLC system can lead to a noisy or drifting baseline.

    • Solution: Use high-purity HPLC-grade solvents and reagents. Flush the system regularly with a strong solvent to remove any contaminants.

  • Detector Issues: A failing detector lamp or a dirty flow cell can cause baseline problems.

    • Solution: Check the detector lamp's energy output and replace it if necessary. Clean the flow cell according to the manufacturer's instructions.

  • Incomplete Mobile Phase Mixing: In gradient elution, inadequate mixing of the mobile phase components can result in a wavy baseline.

    • Solution: Ensure the HPLC's mixer is functioning correctly.

Q5: The back pressure in my HPLC system is unusually high. What should I do?

A5: High back pressure can damage the HPLC system and the column. It is important to identify and resolve the issue promptly.

Possible Causes and Solutions:

  • Blockage in the System: The most common cause of high back pressure is a blockage in the system, which could be in the guard column, analytical column, tubing, or inline filters.

    • Solution: Systematically isolate the source of the blockage by removing components one by one, starting from the detector and working backward towards the pump.

      • Column: If the pressure drops significantly after removing the column, it is likely clogged. Try back-flushing the column (if the manufacturer allows it) or cleaning it with a series of strong solvents. If this fails, the column may need to be replaced.

      • Frits and Filters: Check and replace any clogged frits or inline filters.

  • Precipitation of Buffer: If the mobile phase contains a buffer, it can precipitate if the organic modifier concentration is too high.

    • Solution: Ensure the buffer is soluble in the mobile phase at all concentrations used in the analysis. Flush the system with the aqueous portion of the mobile phase to dissolve any precipitated salts.

  • Incorrect Flow Rate or Viscous Mobile Phase: A flow rate that is too high or a highly viscous mobile phase can also lead to high back pressure.

    • Solution: Verify the flow rate setting. If using a viscous mobile phase, consider increasing the column temperature to reduce viscosity.

Frequently Asked Questions (FAQs)

Q: What is the typical UV detection wavelength for this compound? A: The UV absorbance maximum (λmax) for saxagliptin is in the range of 202-212 nm.[4][5] Therefore, a detection wavelength in this range is commonly used for its analysis.

Q: What type of HPLC column is most suitable for saxagliptin analysis? A: Reversed-phase columns, particularly C18 and C8 columns with a particle size of 3 to 5 µm and a length of 150 to 250 mm, are most commonly used for the analysis of this compound.[5] It is advisable to use a high-purity, end-capped column to minimize peak tailing.

Q: What are the typical mobile phases used for the separation of saxagliptin? A: A mixture of an aqueous buffer and an organic modifier is typically used.

  • Aqueous Phase: Phosphate or acetate buffers at a pH below 6 are common choices to ensure consistent ionization of saxagliptin.

  • Organic Phase: Acetonitrile or methanol (B129727) are the most frequently used organic modifiers. The exact ratio of aqueous to organic phase will depend on the specific column and desired retention time.

Q: Is a gradient or isocratic elution better for saxagliptin analysis? A: Both isocratic and gradient elution methods have been successfully developed for saxagliptin. Isocratic elution is simpler and may be sufficient for the analysis of the bulk drug or simple formulations. Gradient elution is often preferred for stability-indicating methods or when analyzing saxagliptin in the presence of other drugs or complex matrices, as it can provide better resolution of impurities and degradation products.

Q: How should I prepare my sample of this compound for HPLC analysis? A: this compound is soluble in water and common organic solvents like methanol and acetonitrile. A typical sample preparation involves dissolving the sample in the mobile phase or a diluent that is miscible with the mobile phase to a known concentration. It is crucial to filter the sample solution through a 0.45 µm or 0.22 µm syringe filter before injection to prevent particulates from clogging the HPLC system.

Data Presentation

Table 1: Summary of Reported HPLC Methods for this compound

ParameterMethod 1Method 2Method 3Method 4
Column Grace C18 (250 x 4.6 mm, 5 µm)[5]Zorbax SB-C8 (150 x 4.6 mm, 5 µm)[6]Inertsil C8 (250 x 4.6 mm, 5 µm)[7]Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol: Water (80:20, v/v)[5]Gradient with A: 0.1% Orthophosphoric acid & 0.1% Sodium dihydrogen phosphate in Water: Acetonitrile (70:30) and B: Acetonitrile[6]Gradient with A: 1.2 g/L Sodium dihydrogen phosphate (pH 5.0) and B: Acetonitrile[7]Acetonitrile: Phosphate Buffer (pH 4.6) (45:55, v/v)
Flow Rate 0.8 mL/min[5]0.8 mL/min[6]1.2 mL/min[7]1.0 mL/min
Detection Wavelength 212 nm[5]220 nm[6]210 nm[7]245 nm
Column Temperature Ambient30 °C[6]25 °C[7]Ambient
Injection Volume 20 µL[5]5 µL[6]Not Specified10 µL
Retention Time 4.196 min[5]~20 min[6]7.68 min[7]2.1 min

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method for the Quantification of this compound in Bulk Drug

This protocol is based on a published method and is intended for the routine analysis of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC grade methanol

  • HPLC grade water

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • HPLC System: An HPLC system with a UV detector.

  • Column: Grace C18 (250 x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: Methanol and water in a ratio of 80:20 (v/v).[5]

  • Flow Rate: 0.8 mL/min.[5]

  • Detection Wavelength: 212 nm.[5]

  • Injection Volume: 20 µL.[5]

  • Column Temperature: Ambient.

3. Preparation of Standard Solution:

  • Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

  • Add about 5 mL of the mobile phase and sonicate to dissolve.

  • Make up the volume to 10 mL with the mobile phase.

  • Further dilute this stock solution with the mobile phase to obtain a suitable working concentration (e.g., 20 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Preparation of Sample Solution:

  • Accurately weigh a quantity of the bulk drug powder equivalent to 10 mg of this compound and prepare the solution as described for the standard solution.

5. System Suitability:

  • Inject the standard solution five times and check for system suitability parameters such as theoretical plates, tailing factor, and %RSD of peak areas.

6. Analysis:

  • Inject the standard and sample solutions into the chromatograph and record the peak areas.

  • Calculate the amount of this compound in the sample by comparing the peak area of the sample with that of the standard.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Chromatographic Issue Observed issue_type Identify Issue Type start->issue_type peak_shape Poor Peak Shape (Tailing, Fronting, Broadening) issue_type->peak_shape Peak Shape retention_time Retention Time Variability issue_type->retention_time Retention Time resolution Poor Resolution issue_type->resolution Resolution baseline Baseline Noise/Drift issue_type->baseline Baseline pressure High Back Pressure issue_type->pressure Pressure check_peak Check Mobile Phase pH Check for Column Overload Use End-capped Column peak_shape->check_peak check_rt Check Column Equilibration Verify Mobile Phase Prep Use Column Oven retention_time->check_rt check_res Optimize Mobile Phase Change Column Chemistry Adjust Flow Rate/Temp resolution->check_res check_base Degas Mobile Phase Check for Contamination Check Detector Lamp baseline->check_base check_press Isolate Blockage Check for Buffer Precipitation Verify Flow Rate pressure->check_press resolve Issue Resolved check_peak->resolve check_rt->resolve check_res->resolve check_base->resolve check_press->resolve

Caption: General HPLC troubleshooting workflow.

Saxagliptin_HPLC_Workflow prep_mobile_phase 1. Prepare Mobile Phase (e.g., Buffered Methanol/Water) setup_hplc 4. Set Up HPLC System (Column, Flow Rate, Wavelength) prep_mobile_phase->setup_hplc prep_sample 2. Prepare Standard & Sample Solutions (Dissolve & Dilute) filter_sample 3. Filter Solutions (0.45 µm) prep_sample->filter_sample inject 6. Inject Samples filter_sample->inject equilibrate 5. Equilibrate Column setup_hplc->equilibrate equilibrate->inject acquire_data 7. Acquire Chromatographic Data inject->acquire_data analyze 8. Analyze Data (Peak Integration, Quantification) acquire_data->analyze report 9. Report Results analyze->report

Caption: Experimental workflow for saxagliptin HPLC analysis.

References

Technical Support Center: Overcoming Saxagliptin Solubility Challenges in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with saxagliptin (B632) in aqueous buffers.

Troubleshooting Guide

This guide addresses common problems encountered during the experimental use of saxagliptin and provides step-by-step solutions.

Problem 1: Low solubility of saxagliptin in a neutral pH buffer (e.g., PBS pH 7.2).

  • Symptom: Difficulty dissolving saxagliptin, or precipitation of the compound in the buffer. The solubility of saxagliptin hydrochloride in PBS (pH 7.2) is approximately 2 mg/mL.[1]

  • Cause: Saxagliptin has limited solubility in neutral aqueous solutions.

  • Solutions:

    • pH Adjustment: Saxagliptin's solubility is pH-dependent, with higher solubility at lower pH.[2][3] Try dissolving saxagliptin in a slightly acidic buffer (e.g., pH 5.8 phosphate (B84403) buffer or 0.1 N HCl) where it is more soluble.[2]

    • Use of Co-solvents: Prepare a stock solution of saxagliptin in an organic solvent such as ethanol (B145695), DMSO, or dimethylformamide (DMF) and then dilute it into your aqueous buffer.[1] Ensure the final concentration of the organic solvent is low to avoid physiological effects in biological experiments.[1]

    • Solid Dispersion Technique: For formulation development, consider preparing a solid dispersion of saxagliptin with a hydrophilic polymer like polyethylene (B3416737) glycol (PEG) 6000 or Poloxamer-407 to enhance its aqueous solubility and dissolution rate.[4]

Problem 2: Precipitation of saxagliptin upon dilution of an organic stock solution into an aqueous buffer.

  • Symptom: The solution becomes cloudy or a precipitate forms immediately after adding the saxagliptin stock solution to the aqueous buffer.

  • Cause: The concentration of saxagliptin exceeds its solubility limit in the final aqueous buffer, even with a small amount of co-solvent.

  • Solutions:

    • Reduce Final Concentration: Lower the final desired concentration of saxagliptin in the aqueous buffer.

    • Increase Co-solvent Percentage: While keeping the co-solvent concentration minimal is ideal, a slight increase in the final percentage of the organic solvent may be necessary to maintain solubility. Perform preliminary tests to determine the maximum tolerable co-solvent concentration for your specific experiment.

    • Change the Order of Addition: Try adding the aqueous buffer to the organic stock solution dropwise while vortexing, rather than the other way around. This can sometimes prevent localized high concentrations that lead to precipitation.

Problem 3: Degradation of saxagliptin in aqueous solution over time.

  • Symptom: Loss of biological activity or the appearance of unknown peaks in analytical assays (e.g., HPLC) after storing saxagliptin solutions.

  • Cause: Saxagliptin can undergo intramolecular cyclization to form an inactive cyclic amidine, a reaction favored in aqueous and alkaline conditions.[5][6]

  • Solutions:

    • Prepare Fresh Solutions: It is highly recommended to prepare fresh aqueous solutions of saxagliptin daily.[1]

    • pH Control: Maintain the pH of the stock and working solutions in the acidic range to inhibit the formation of the cyclic amidine.[5] However, be aware that excessively low pH can lead to other degradation products.[5]

    • Storage Conditions: Store stock solutions at -20°C.[1] For short-term storage of aqueous solutions, refrigeration at 2-8°C is preferable to room temperature.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of saxagliptin?

Saxagliptin is described as sparingly soluble in water.[7][8] Its solubility in PBS at pH 7.2 is approximately 2 mg/mL.[1]

Q2: How does pH affect the solubility of saxagliptin?

The solubility of saxagliptin is pH-dependent. It is more soluble in acidic conditions. For instance, it is reported to be soluble in 0.1 N HCl and phosphate buffer at pH 5.8.[2]

Q3: What organic solvents can be used to dissolve saxagliptin?

This compound is soluble in organic solvents such as ethanol (~10 mg/mL), DMSO (~20 mg/mL), and dimethylformamide (DMF) (~20 mg/mL).[1] It is also soluble in methanol.[2]

Q4: What are the common methods to enhance the solubility of saxagliptin for research purposes?

Common methods include:

  • pH adjustment: Using acidic buffers.

  • Co-solvency: Dissolving in a minimal amount of an organic solvent before diluting in an aqueous buffer.

  • Solid dispersions: Creating a solid dispersion with a hydrophilic carrier like PEG 6000.[4]

  • Nanoparticle formulations: Preparing solid lipid nanoparticles (SLNs) or nanosuspensions.[9][10]

Q5: What are the key stability concerns with saxagliptin in aqueous solutions?

The primary stability concern is the intramolecular cyclization to form an inactive cyclic amidine.[5][6] This degradation is accelerated in aqueous and alkaline environments.[5]

Q6: What are the recommended storage conditions for saxagliptin and its solutions?

Solid saxagliptin should be stored at -20°C.[1] Aqueous solutions are not recommended for storage for more than one day.[1] If short-term storage is necessary, keep the solution at 2-8°C and in an acidic buffer.

Quantitative Data Summary

Solvent/BufferpHSolubilityReference
WaterNeutralSparingly soluble[2][7][8]
0.1 N HCl~1.2Soluble[2]
Phosphate Buffer5.8Soluble[2]
PBS7.2~2 mg/mL[1]
EthanolN/A~10 mg/mL[1]
DMSON/A~20 mg/mL[1]
Dimethylformamide (DMF)N/A~20 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a Saxagliptin Stock Solution using a Co-solvent

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Dissolve the saxagliptin in a minimal volume of a suitable organic solvent (e.g., DMSO, ethanol).

  • Dilution: If required, further dilute the stock solution with the same organic solvent to a convenient concentration.

  • Storage: Store the stock solution at -20°C in a tightly sealed container.

  • Working Solution Preparation: To prepare a working solution, dilute the stock solution into the desired aqueous buffer. Ensure the final concentration of the organic solvent is minimal and does not affect the experiment.

Protocol 2: Preparation of Saxagliptin Solid Dispersion using Solvent Evaporation Method

  • Dissolution: Dissolve a specific ratio of saxagliptin and a hydrophilic polymer (e.g., PEG 6000, with drug-to-polymer ratios of 1:1, 1:3, or 1:5) in a suitable organic solvent (e.g., methanol).

  • Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.

  • Sieving: Gently grind the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.

  • Storage: Store the solid dispersion in a desiccator at room temperature.

Visualizations

experimental_workflow cluster_start Start cluster_dissolution Dissolution in Aqueous Buffer cluster_outcome Outcome cluster_solutions Troubleshooting Strategies start Saxagliptin Powder dissolve Attempt to Dissolve in Aqueous Buffer start->dissolve soluble Soluble dissolve->soluble Successful insoluble Insoluble/ Precipitation dissolve->insoluble Unsuccessful ph_adjust Adjust pH (Lower pH) insoluble->ph_adjust cosolvent Use Co-solvent (e.g., DMSO, EtOH) insoluble->cosolvent solid_disp Prepare Solid Dispersion insoluble->solid_disp

Caption: Troubleshooting workflow for saxagliptin dissolution.

signaling_pathway cluster_incretins Incretin Hormones cluster_dpp4 DPP-4 Enzyme cluster_saxagliptin Saxagliptin Action cluster_effects Physiological Effects glp1 GLP-1 dpp4 DPP-4 glp1->dpp4 Inactivated by insulin Increased Insulin Secretion glp1->insulin Stimulates glucagon Decreased Glucagon Secretion glp1->glucagon Inhibits gip GIP gip->dpp4 Inactivated by gip->insulin Stimulates saxagliptin Saxagliptin saxagliptin->dpp4 Inhibits

Caption: Mechanism of action of saxagliptin.

References

saxagliptin hydrochloride stability testing and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for saxagliptin (B632) hydrochloride stability testing. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experiments related to the stability of saxagliptin hydrochloride. Here you will find frequently asked questions, detailed experimental protocols, and summaries of degradation behavior to support your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My saxagliptin sample is showing significant degradation under acidic conditions. Is this expected, and what are the likely degradation products?

A1: Yes, this is expected. Saxagliptin is known to be labile under acidic hydrolytic conditions.[1][2] The primary degradation pathway involves the formation of several degradation products (DPs). Key degradants to look for include those resulting from the hydrolysis of the nitrile group to a carboxamide (SAXA-D4) and further to a carboxylic acid (SAXA-D2), as well as intramolecular cyclization to form saxagliptin cyclic amidine (SCA) and its epimer (epi-SCA).[3][4][5] One study identified a total of seven degradation products under various stress conditions.[1][2]

Troubleshooting Tip:

  • Confirm Peak Identification: Use a validated stability-indicating HPLC method to ensure you are separating the parent drug from all degradation products. If available, use LC-MS/MS to confirm the mass of the observed peaks, comparing them to known degradants.[1][2]

  • Control Reaction Extent: For kinetic studies, ensure the degradation is not proceeding too rapidly. You can moderate the reaction by reducing the temperature or the concentration of the acid. A study showed significant degradation in 0.4N HCl after 24 hours at 80°C.[6]

Q2: I am observing unexpected degradation of saxagliptin in my solid dosage form during stability studies, even without significant environmental stress. What could be the cause?

A2: This could be due to excipient incompatibility. Saxagliptin is particularly sensitive to its micro-environment.[3][4] For instance, if your formulation contains polyethylene (B3416737) glycol (PEG), acidic degradation products of PEG, such as formic acid, can lower the micro-environmental pH and influence saxagliptin's degradation pathway.[3][4] This can alter the ratio of degradation products like epi-cyclic amidine (ESCA) and saxagliptin formyl amide (SFA).[3][4]

Troubleshooting Tip:

  • Excipient Compatibility Study: Perform compatibility studies with individual excipients to identify any interactions.

  • Analyze Excipient Degradation: Investigate the stability of the excipients themselves under your storage conditions. The degradation products of excipients might be the root cause.

  • pH Modifiers: Consider the use of pH-modifying excipients in your formulation to maintain a stable micro-environment for the drug.

Q3: What are the expected outcomes of oxidative stress testing on saxagliptin?

A3: Saxagliptin is susceptible to oxidative degradation.[1][2][7] Common oxidative stress conditions, such as exposure to hydrogen peroxide, will lead to the formation of specific degradation products.[8] These can include the primary N-oxide of saxagliptin (SAXA-D5) and mono-hydroxy substituted saxagliptin (SAXA-D6), where a hydroxyl group is added to the adamantyl moiety.[5]

Troubleshooting Tip:

  • Antioxidants: If oxidative degradation is a concern for your final product, consider the inclusion of antioxidants in the formulation.

  • Inert Atmosphere: During manufacturing and packaging, using an inert atmosphere (e.g., nitrogen) can help minimize oxidative stress.

  • Appropriate Stress Level: Ensure the concentration of the oxidizing agent and the duration of exposure are appropriate to achieve detectable degradation without completely degrading the parent drug. One study used 10% hydrogen peroxide for 24 hours at ambient temperature.

Q4: Is saxagliptin sensitive to light and heat?

A4: Based on forced degradation studies, saxagliptin is generally considered stable under photolytic and thermal stress conditions.[1][2] However, some studies have noted degradation under dry heat and photolytic conditions, although this may be less significant than hydrolytic or oxidative degradation.[6]

Troubleshooting Tip:

  • ICH Photostability Guidelines: For formal stability testing, ensure you are following the ICH Q1B guidelines for photostability testing to have definitive data for your specific formulation.

  • Elevated Thermal Stress: While stable at moderate temperatures, it is still crucial to conduct thermal stress studies at elevated temperatures (e.g., 105°C for 10 days) to confirm the stability profile.

Summary of Forced Degradation Studies

The following table summarizes the typical conditions and outcomes of forced degradation studies on this compound.

Stress ConditionReagent/MethodTypical ConditionsObserved DegradationKey Degradation Products
Acid Hydrolysis Hydrochloric Acid (HCl)0.4N - 1.0N HCl, ambient to 80°C, 30 min - 24 hrs[6]SignificantSCA, epi-SCA, SAXA-D2, SAXA-D4[3][5]
Alkaline Hydrolysis Sodium Hydroxide (NaOH)0.1N - 1.0N NaOH, ambient temp., 3 hrs[8]SignificantSCA, epi-SCA, SFA[3]
Neutral Hydrolysis WaterRefluxLabileNot specified in detail
Oxidative Hydrogen Peroxide (H₂O₂)3% - 30% H₂O₂, ambient to 60°C, 2 - 24 hrs[8][9]SignificantSAXA-D5 (N-oxide), SAXA-D6 (mono-hydroxy)[5]
Thermal Dry Heat105°C, up to 10 daysGenerally StableMinimal degradation observed[1][2]
Photolytic UV light / SunlightExposure for 7 days[9]Generally StableMinimal degradation observed[1][2]

Key Experimental Protocols

Protocol for Forced Degradation Under Acidic Conditions
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).[6]

  • Stress Application: Transfer a known volume of the stock solution to a flask and add an equal volume of 0.8N HCl to achieve a final concentration of 0.4N HCl.[6]

  • Incubation: Reflux the solution at 80°C for 24 hours.[6]

  • Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate concentration of NaOH.

  • Dilution and Analysis: Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by HPLC.

Protocol for Stability-Indicating HPLC Method

This is a general protocol; specific conditions may need to be optimized for your system.

  • Column: C18 column (e.g., 100 x 4.6 mm; 5 µm).[1][2]

  • Mobile Phase: A gradient elution is often used. For example, a mixture of 10 mM ammonium (B1175870) formate (B1220265) and methanol.[1][2]

  • Flow Rate: Typically 1.0 - 1.2 mL/min.[6][8]

  • Detection: UV detection at 210 nm or 225 nm.[6]

  • Column Temperature: Ambient or controlled at 25°C - 30°C.[6]

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[1][6]

Degradation Pathways and Experimental Workflow

Below are visualizations of the key degradation pathways of saxagliptin and a typical experimental workflow for a stability study.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation SAX Saxagliptin SCA Saxagliptin Cyclic Amidine (SCA) SAX->SCA Intramolecular Cyclization (OH- catalyzed) SFA Formyl Amide (SFA) SAX->SFA Formylation (H+ catalyzed) SAX_D4 Amide Degradant (SAXA-D4) SAX->SAX_D4 Nitrile Hydrolysis epiSCA epi-Cyclic Amidine (epi-SCA) SCA->epiSCA Epimerization SAX_D2 Carboxylic Acid Degradant (SAXA-D2) SAX_D4->SAX_D2 Amide Hydrolysis SAX_ox Saxagliptin N_oxide N-Oxide (SAXA-D5) SAX_ox->N_oxide Oxidation OH_SAX Mono-hydroxy Saxagliptin (SAXA-D6) SAX_ox->OH_SAX Hydroxylation

Caption: Major degradation pathways of saxagliptin under hydrolytic and oxidative stress.

G start Start: Saxagliptin Sample (Bulk or Dosage Form) stress Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->stress method_dev Develop Stability-Indicating HPLC/UPLC Method stress->method_dev validation Method Validation (ICH Guidelines) method_dev->validation analysis Analyze Stressed Samples validation->analysis char Characterize Degradation Products (LC-MS/MS, HRMS) analysis->char pathway Elucidate Degradation Pathways char->pathway report Generate Stability Report pathway->report

Caption: General workflow for a this compound stability study.

References

minimizing matrix effects in saxagliptin bioanalytical assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in saxagliptin (B632) bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my saxagliptin bioanalysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification of saxagliptin, compromising the reliability of pharmacokinetic and other studies.[1][3][4] The main culprits are often endogenous substances like phospholipids (B1166683) that are not removed during sample preparation.[5]

Q2: What are acceptable ranges for matrix effect and recovery in saxagliptin bioanalytical methods?

A2: According to regulatory guidelines, the matrix effect should be minimized and consistent. The precision of the matrix factor across different lots of matrix should be within a certain limit, typically ≤15%.[6] The internal standard (IS)-normalized matrix factor is often used to assess the acceptability of the matrix effect, with values ideally close to 1.0.[6] For recovery, while higher is generally better, the key is that the recovery is consistent and reproducible across the concentration range. Recoveries for saxagliptin and its metabolites have been reported in the range of 81% to over 96%.[6][7]

Q3: How do I choose an appropriate internal standard (IS) to compensate for matrix effects?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., saxagliptin-d4). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effect, thus providing the most accurate compensation.[5] If a SIL-IS is not available, a structural analog that is close in chemical structure and chromatographic behavior can be used, but it may not compensate for matrix effects as effectively.[8]

Troubleshooting Guide

Issue 1: High variability in quality control (QC) sample results.

This could be a sign of inconsistent matrix effects between different samples or batches of matrix.

  • Initial Check:

    • Verify the consistency of your sample preparation technique.

    • Ensure the internal standard is being added consistently to all samples.

  • Troubleshooting Workflow:

    G start High QC Variability check_prep Review Sample Preparation Consistency start->check_prep Investigate check_is Check Internal Standard Addition check_prep->check_is evaluate_me Evaluate Matrix Effect (Post-Extraction Spike) check_is->evaluate_me If consistent optimize_cleanup Optimize Sample Cleanup (e.g., SPE, LLE) evaluate_me->optimize_cleanup If ME is high/variable change_chrom Modify Chromatography to Separate Interferences evaluate_me->change_chrom If ME is high/variable use_sil_is Use Stable Isotope Labeled IS evaluate_me->use_sil_is If ME persists end Consistent Results optimize_cleanup->end change_chrom->end use_sil_is->end

    Caption: Troubleshooting workflow for high QC variability.

Issue 2: Poor sensitivity or low analyte response.

This may be due to significant ion suppression from matrix components.

  • Initial Check:

    • Assess the cleanliness of the MS ion source.

    • Confirm that the instrument is tuned and calibrated correctly.

  • Troubleshooting Steps:

    • Perform a post-column infusion experiment: This will help identify at what retention times ion suppression is occurring.

    • Optimize chromatography: Adjust the mobile phase gradient or change the column to separate saxagliptin from the suppression zones.

    • Enhance sample cleanup: Move from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering phospholipids.[5]

Issue 3: Inconsistent recovery.

Inconsistent recovery can introduce significant error and variability in the final calculated concentrations.

  • Initial Check:

    • Ensure complete and consistent vortexing/mixing at all stages.

    • Verify the pH of solutions used in LLE or SPE is correct and consistent.

  • Troubleshooting Steps:

    • Re-optimize the extraction procedure: For LLE, test different organic solvents and pH conditions. For SPE, evaluate different sorbents and wash/elution solvent compositions.

    • Evaluate for analyte stability: Ensure that saxagliptin is not degrading during the extraction process.[3]

Quantitative Data Summary

The following tables summarize typical quantitative data from validated bioanalytical methods for saxagliptin, which can be used as a benchmark for your own experiments.

Table 1: Matrix Effect and Extraction Recovery Data for Saxagliptin

ParameterLow QC (LQC)High QC (HQC)Acceptable RangeReference
Matrix Effect (%) 93.2684.2485-115%[6]
90.27 - 109.1590.27 - 109.1585-115%[7]
IS-Normalized Matrix Effect 109.39100.42Close to 1.0[6]
Extraction Recovery (%) 82.58 - 93.3782.58 - 93.37Consistent & >80%[6]
>81.01>81.01Consistent & >80%[7]
>92>92Consistent & >90%[9]

Table 2: Example Chromatographic and Mass Spectrometric Parameters

ParameterCondition 1Condition 2
Column C18 (2.1 x 50 mm, 1.7 µm)HILIC (3.0 x 100 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water5 mM Ammonium Formate (pH 3.5)
Mobile Phase B MethanolAcetonitrile
Flow Rate 0.3 mL/min0.5 mL/min
Ionization Mode ESI PositiveESI Positive
MRM Transition (Saxagliptin) Specific m/z valuesSpecific m/z values
Reference [7][9]

Note: Specific MRM transitions should be optimized on your instrument.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method

This protocol allows for the quantitative assessment of the matrix effect.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Saxagliptin and IS spiked into the mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Sample): Blank plasma is extracted first, and then saxagliptin and IS are spiked into the final extract.

    • Set C (Spiked Sample): Saxagliptin and IS are spiked into blank plasma and then extracted.

  • Analyze all samples using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and IS-Normalized MF:

    • Matrix Factor = (Peak Area in Set B) / (Peak Area in Set A)

    • IS-Normalized MF = (MF of Saxagliptin) / (MF of IS)

    • Recovery = (Peak Area in Set C) / (Peak Area in Set B)

    Caption: Workflow for quantitative evaluation of matrix effect.

Protocol 2: Sample Preparation using Protein Precipitation (PPT)

A quick and simple method, but may be more prone to matrix effects.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,500 rpm for 10 minutes at 4°C.[6]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 3: Sample Preparation using Liquid-Liquid Extraction (LLE)

A more selective method that can significantly reduce matrix effects compared to PPT.[5]

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

  • Add 50 µL of a pH-adjusting buffer (e.g., 0.1 M sodium carbonate to make the sample basic).

  • Add 600 µL of an immiscible organic solvent (e.g., ethyl acetate).[7]

  • Vortex for 5 minutes.

  • Centrifuge at 6,000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase for injection.

References

improving the yield of saxagliptin synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of saxagliptin (B632). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of saxagliptin synthesis reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling of N-Boc-3-hydroxyadamantyl-L-proline and Methanoprolineamide

Question: I am experiencing a low yield in the amide coupling step to form the saxagliptin backbone. What are the potential causes and how can I troubleshoot this?

Answer:

A low yield in the amide coupling step is a common issue and can be attributed to several factors, including the choice of coupling reagent, reaction conditions, and the presence of impurities.

Initial Diagnostic Steps:

  • Confirm Starting Material Purity: Ensure the purity of your starting materials, N-Boc-3-hydroxyadamantyl-L-proline and the methanoprolineamide salt. Impurities can interfere with the reaction.

  • Analyze Reaction Mixture: Use TLC or LC-MS to analyze the reaction mixture. This will help determine if the starting materials are being consumed and if any major side products are being formed.

Troubleshooting Workflow:

G start Low Yield in Amide Coupling check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions start->check_conditions incomplete_reaction Incomplete Reaction (Starting Materials Remain) check_conditions->incomplete_reaction side_products Significant Side Products Observed check_conditions->side_products optimize_coupling Optimize Coupling Reagent & Conditions incomplete_reaction->optimize_coupling Yes optimize_purification Optimize Purification Strategy side_products->optimize_purification Yes success Improved Yield optimize_coupling->success optimize_purification->success

Caption: Troubleshooting workflow for low yield in the amide coupling step.

Potential Causes and Solutions:

  • Suboptimal Coupling Reagent: The choice of coupling reagent is critical. While various reagents can be used, some are more effective for this specific transformation.

    • Solution: Consider switching to a more efficient coupling reagent. Propylphosphonic anhydride (B1165640) (T3P) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) have been shown to provide high yields and purity in the synthesis of saxagliptin intermediates.[1][2]

  • Incorrect Solvent or Base: The solvent and base play a crucial role in the reaction's success.

    • Solution: Dichloromethane (B109758) (DCM) is often the preferred solvent for the T3P-mediated coupling, showing superior results compared to DMF, THF, or EtOAc.[2] N,N-Diisopropylethylamine (DIPEA) is a commonly used base. Ensure the base is added in the correct stoichiometric amount to neutralize any acid and facilitate the reaction.

  • Reaction Temperature and Time: The reaction may not be proceeding to completion due to insufficient time or suboptimal temperature.

    • Solution: For the T3P coupling, maintaining the reaction at 25-30°C for at least 2 hours is recommended.[1] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Avoid unnecessarily high temperatures, as this can lead to impurity formation.[1]

Data Presentation: Comparison of Coupling Reagents

Coupling ReagentBaseSolventPurity (%)[1]Yield (%)[2]
T3P DIPEADCM94.55~83
EDC/HOBt DIPEAEtOAc93.40-
DMT-MM NMMMeOH:DCM79.14-
CDMT NMMEtOAc58.68-
Cyanuric chloride NMMEtOAc22.78-

NMM: N-Methylmorpholine, DIPEA: N,N-Diisopropylethylamine, DCM: Dichloromethane, EtOAc: Ethyl Acetate, MeOH: Methanol.

Experimental Protocol: Amide Coupling using T3P

  • To a stirred solution of N-Boc-3-hydroxyadamantyl-L-proline (1.0 eq) in dichloromethane (DCM), add methanoprolineamide hydrochloride (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (4.0 eq) at 25-30°C.

  • Stir the mixture for 10-15 minutes.

  • Slowly add a 50% solution of propylphosphonic anhydride (T3P) in DCM (1.0 eq) over 15 minutes, maintaining the temperature at 25-30°C.

  • Stir the reaction mixture for 2 hours, monitoring the progress by TLC.

  • Upon completion, add water to quench the reaction and separate the organic layer.

  • Wash the organic layer sequentially with water and a 5% aqueous sodium bicarbonate solution.

  • Concentrate the organic layer under vacuum to obtain the crude product.[1]

Issue 2: Formation of Cyclic Amidine Impurity During Deprotection and Workup

Question: I am observing a significant amount of the cyclic amidine impurity in my final product. How can I minimize its formation?

Answer:

The formation of the cyclic amidine is a known and thermodynamically favored intramolecular cyclization of saxagliptin.[3] This impurity is therapeutically inactive and its presence must be carefully controlled.

Mechanism of Formation:

The primary amine of the saxagliptin molecule can nucleophilically attack the nitrile group, leading to the formation of a six-membered cyclic amidine. This process can be accelerated by heat and basic conditions.

G saxagliptin Saxagliptin (Free Amine and Nitrile) cyclization Intramolecular Nucleophilic Attack saxagliptin->cyclization Heat, Base amidine Cyclic Amidine Impurity cyclization->amidine

Caption: Formation pathway of the cyclic amidine impurity.

Troubleshooting and Prevention:

  • pH Control: The rate of cyclization is pH-dependent. Maintaining a slightly acidic pH during workup and purification can help to minimize the formation of the free amine, which is the reactive species.

    • Solution: After deprotection, consider forming a stable acid addition salt of saxagliptin, such as the hydrochloride salt, to protect the amine group from cyclization.[1]

  • Temperature Control: Elevated temperatures can accelerate the cyclization reaction.

    • Solution: Perform the deprotection and purification steps at controlled, lower temperatures. Avoid prolonged heating of solutions containing the free base of saxagliptin.

  • Minimizing Time in Solution: The longer the saxagliptin free base is in solution, the greater the opportunity for cyclization.

    • Solution: Proceed with the isolation or salt formation steps promptly after the deprotection is complete. If purification by chromatography is necessary, use a mobile phase that is not strongly basic and minimize the time the product is on the column.

  • Crystallization/Isolation Conditions: The final isolation step is crucial for obtaining a pure and stable product.

    • Solution: Isolate saxagliptin as a stable crystalline form, such as the monohydrate. The crystallization process should be carefully controlled to prevent the inclusion of impurities.

Experimental Protocol: Boc Deprotection and HCl Salt Formation

  • Dissolve the Boc-protected saxagliptin precursor in ethyl acetate.

  • Add aqueous hydrochloric acid (e.g., 11N HCl) at 25-30°C.

  • Stir the mixture at the same temperature for approximately 4 hours, monitoring the deprotection by TLC or LC-MS.

  • Filter the resulting solid precipitate.

  • Wash the solid with ethyl acetate.

  • Dry the product under vacuum at around 40°C to afford saxagliptin hydrochloride.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key intermediates in the synthesis of saxagliptin?

A1: The key intermediates in the most common synthetic routes are N-Boc-3-hydroxyadamantyl-L-proline and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (methanoprolineamide).[3] The synthesis of these chiral building blocks is a critical part of the overall process and their purity directly impacts the yield and quality of the final product.[5]

Q2: Are there alternative methods to the chemical synthesis of the chiral amino acid intermediate?

A2: Yes, enzymatic methods have been developed for the synthesis of (S)-3-hydroxyadamantane glycine, a key chiral intermediate. These methods often utilize enzymes like phenylalanine dehydrogenase mutants and formate (B1220265) dehydrogenase for reductive amination, which can offer high conversion rates and stereoselectivity.

Q3: I am having trouble with the purification of my final product. What are some common issues and solutions?

A3: Purification of saxagliptin can be challenging due to the potential for impurity formation and the physical properties of the compound.

  • Issue: Co-elution of impurities during column chromatography.

    • Solution: Optimize the mobile phase and stationary phase. Consider using a different solvent system or a column with a different selectivity. It is often advantageous to purify an intermediate before the final deprotection step.

  • Issue: Difficulty in inducing crystallization.

    • Solution: Ensure the solution is sufficiently concentrated. Use an anti-solvent to induce precipitation. Seeding the solution with a small crystal of pure saxagliptin can also initiate crystallization.

  • Issue: Product "oiling out" instead of crystallizing.

    • Solution: This can happen if the solution is supersaturated or if impurities are inhibiting crystal formation. Try using a more dilute solution and cooling it slowly. A different crystallization solvent system may also be necessary.

Q4: How does the choice of solvent affect the dehydration step in the synthesis of the cyanopyrrolidine moiety?

A4: The solvent has a significant impact on the yield and purity of the dehydration step to form the nitrile group. Dichloromethane (DCM) has been found to be an optimal solvent when using T3P as the dehydrating agent, providing higher yield and purity compared to solvents like DMF, THF, and EtOAc.[2]

Data Presentation: Solvent Effect on Dehydration Step using T3P

SolventTemperature (°C)Time (h)Purity (%)[2]Yield (%)[2]
DCM 25-352494.3683
DCM 40-45788.2282
EtOAc 75-80870.1678
THF 60-658--
DMF 70-757--

Q5: What is the overall synthetic workflow for saxagliptin?

A5: A common synthetic route involves the coupling of two key intermediates, followed by dehydration and deprotection.

G intermediate1 N-Boc-3-hydroxy- adamantyl-L-proline coupling Amide Coupling (e.g., T3P, DIPEA, DCM) intermediate1->coupling intermediate2 Methanoprolineamide (as salt) intermediate2->coupling coupled_product Coupled Intermediate (Amide) coupling->coupled_product dehydration Dehydration (e.g., T3P, DCM) coupled_product->dehydration boc_saxagliptin Boc-Protected Saxagliptin dehydration->boc_saxagliptin deprotection Boc Deprotection (e.g., HCl) boc_saxagliptin->deprotection saxagliptin Saxagliptin (as HCl salt or monohydrate) deprotection->saxagliptin

Caption: General synthetic workflow for saxagliptin.

References

Technical Support Center: Saxagliptin In Vitro Potency Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in saxagliptin (B632) in vitro potency assays. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro potency assays for saxagliptin, providing potential causes and solutions in a question-and-answer format.

Question Potential Causes Solutions
Why am I observing high variability in my IC50 values for saxagliptin between experiments? Temperature Fluctuations: DPP-4 enzyme activity is sensitive to temperature. Inconsistent assay temperatures can lead to variable results.[1] Substrate Concentration: The measured IC50 value for competitive inhibitors like saxagliptin can be influenced by the substrate concentration relative to its Km.[1] Reagent Instability: Repeated freeze-thaw cycles of the DPP-4 enzyme and substrate can lead to degradation and loss of activity. Slow Binding Kinetics: Saxagliptin is a slow-binding inhibitor, meaning it takes time to reach equilibrium with the enzyme. Insufficient pre-incubation time can result in an underestimation of its potency.[2]Temperature Control: Ensure all assay components are equilibrated to the desired temperature (e.g., 37°C) before initiating the reaction. Use a temperature-controlled plate reader.[1] Consistent Substrate Concentration: Use a consistent substrate concentration across all assays, ideally at or below the Km value, to minimize competition effects.[1] Proper Reagent Handling: Aliquot and store the DPP-4 enzyme and substrate at -20°C or as recommended by the supplier. Avoid repeated freeze-thaw cycles. Optimize Pre-incubation Time: Increase the pre-incubation time of saxagliptin with the DPP-4 enzyme to ensure the binding has reached equilibrium before adding the substrate. A pre-incubation of 40 minutes has been used in some studies.[1]
My assay window (signal-to-background ratio) is too low. How can I improve it? Low Enzyme Activity: The DPP-4 enzyme may have low specific activity due to improper storage or handling. Suboptimal Substrate Concentration: The substrate concentration may be too low to generate a robust signal. Incorrect Detection Settings: The gain or other settings on the fluorescence or absorbance plate reader may not be optimal.Enzyme Quality Check: Verify the activity of the DPP-4 enzyme using a positive control. If necessary, use a fresh batch of enzyme. Optimize Substrate Concentration: While a lower substrate concentration is generally better for competitive inhibitors, ensure it is sufficient to produce a strong signal above background. Optimize Reader Settings: Adjust the gain and other relevant settings on your plate reader to maximize the signal-to-background ratio.
I'm observing a high background signal in my assay. What could be the cause? Substrate Instability/Hydrolysis: Some fluorogenic or chromogenic substrates can be unstable and hydrolyze spontaneously in the absence of the enzyme, leading to a high background signal. Contaminated Reagents: Assay buffers or other reagents may be contaminated with fluorescent or colored compounds. Autofluorescence/Absorbance of Test Compound: Saxagliptin or impurities in the sample may exhibit intrinsic fluorescence or absorbance at the assay wavelengths.Fresh Substrate Preparation: Prepare the substrate solution fresh before each experiment and protect it from light. Use High-Purity Reagents: Ensure that high-purity water and reagents are used to prepare all solutions. Compound Interference Check: Run a control with saxagliptin alone in the assay buffer (without the enzyme) to check for autofluorescence or absorbance. If significant, subtract this background from the sample wells.
Why are my results different when using different substrates (e.g., Gly-Pro-pNA vs. Ala-Pro-AFC)? Different Substrate Kinetics (Km): Different substrates have different affinities (Km) for the DPP-4 enzyme. This difference in Km can affect the apparent potency of a competitive inhibitor like saxagliptin.[1] Different Assay Conditions: Assays with different substrates may also have different optimal pH, temperature, or buffer conditions, which can influence the measured IC50 values.[1]Consistent Assay Conditions: When comparing different substrates, ensure that other assay parameters (temperature, pH, buffer) are kept as consistent as possible. Ki Calculation: To obtain a more substrate-independent measure of potency, calculate the inhibition constant (Ki) from the IC50 value and the substrate concentration relative to its Km.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of saxagliptin?

A1: Saxagliptin is a selective and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[2] By inhibiting DPP-4, saxagliptin prevents the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3][4] This leads to increased levels of active incretins, which in turn stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and decrease glucagon (B607659) secretion from pancreatic α-cells, ultimately lowering blood glucose levels.[2][3][5]

Q2: What are the typical substrates used in saxagliptin in vitro potency assays?

A2: Commonly used substrates for DPP-4 activity assays are chromogenic, such as Gly-Pro-p-nitroanilide (Gly-Pro-pNA), or fluorogenic, such as Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).[2] The choice of substrate can influence the apparent IC50 value of saxagliptin.[1]

Q3: What are the key parameters to consider when setting up a saxagliptin potency assay?

A3: Key parameters include the choice and concentration of the DPP-4 enzyme and substrate, the assay buffer composition (pH, ionic strength), incubation time and temperature, and the specific inhibitor concentrations being tested. For a slow-binding inhibitor like saxagliptin, the pre-incubation time with the enzyme is particularly critical.[1][2]

Q4: How does temperature affect the in vitro potency of saxagliptin?

A4: Temperature can significantly affect the measured potency of saxagliptin. As DPP-4 inhibition in vivo occurs at 37°C, measuring potency at this temperature is more physiologically relevant. The Ki values for DPP-4 inhibitors, including saxagliptin, have been shown to increase at 37°C compared to room temperature.[1]

Q5: What is the relevance of saxagliptin's slow dissociation from the DPP-4 enzyme?

A5: Saxagliptin has a prolonged dissociation from the active site of DPP-4, with a half-life of approximately 50 minutes at 37°C.[1][2] This slow dissociation means that its inhibitory effect is less susceptible to competition from substrates and dilution effects in ex vivo and in vitro assays compared to rapidly dissociating inhibitors.[1][2] This property contributes to its sustained pharmacodynamic effect in vivo.

Experimental Protocols

DPP-4 Inhibition Assay using a Chromogenic Substrate (Gly-Pro-pNA)

This protocol is a general guideline for a colorimetric DPP-4 inhibition assay in a 96-well plate format.

Materials:

  • Recombinant human DPP-4 enzyme

  • Saxagliptin

  • Gly-Pro-p-nitroanilide (Gly-Pro-pNA) substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Thaw the DPP-4 enzyme on ice and dilute it to the desired concentration in cold Assay Buffer. Keep the diluted enzyme on ice.

    • Prepare a stock solution of saxagliptin in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of test concentrations.

    • Prepare the Substrate Solution (Gly-Pro-pNA) by dissolving it in Assay Buffer to the final desired concentration (e.g., 200 µM).

  • Assay Setup:

    • Add 20 µL of Assay Buffer to the blank wells.

    • Add 20 µL of the saxagliptin dilutions or positive control inhibitor to the sample and control wells.

    • Add 60 µL of the diluted DPP-4 enzyme solution to all wells except the blank wells. Add 60 µL of Assay Buffer to the blank wells.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at 37°C for 40 minutes to allow saxagliptin to bind to the enzyme.

  • Initiate Reaction:

    • Add 20 µL of the Gly-Pro-pNA substrate solution to all wells. The final volume in each well should be 100 µL.

  • Measurement:

    • Immediately start measuring the absorbance at 405 nm in a kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Subtract the rate of the blank from all other rates.

    • Calculate the percent inhibition for each saxagliptin concentration compared to the uninhibited control (enzyme + substrate).

    • Plot the percent inhibition versus the logarithm of the saxagliptin concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

DPP-4 Inhibition Assay using a Fluorogenic Substrate (Gly-Pro-AMC)

This protocol outlines a fluorescence-based DPP-4 inhibition assay.

Materials:

  • Recombinant human DPP-4 enzyme

  • Saxagliptin

  • Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC) substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare Reagents:

    • Follow the same reagent preparation steps as for the chromogenic assay, using Gly-Pro-AMC as the substrate.

  • Assay Setup:

    • Add 20 µL of Assay Buffer to the blank wells.

    • Add 20 µL of the saxagliptin dilutions or positive control inhibitor to the sample and control wells.

    • Add 60 µL of the diluted DPP-4 enzyme solution to all wells except the blank wells. Add 60 µL of Assay Buffer to the blank wells.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at 37°C for 40 minutes.

  • Initiate Reaction:

    • Add 20 µL of the Gly-Pro-AMC substrate solution to all wells.

  • Measurement:

    • Measure the fluorescence intensity in a kinetic mode at 37°C for 30-60 minutes.

  • Data Analysis:

    • Follow the same data analysis steps as for the chromogenic assay, using the rate of change in fluorescence intensity to determine the reaction rates.

Quantitative Data Summary

Table 1: In Vitro Potency of Saxagliptin and other DPP-4 Inhibitors

CompoundIC50 (nM)Ki (nM)Assay ConditionsReference
Saxagliptin501.3Human DPP-4, 37°C[1]
5-hydroxysaxagliptin-2.6Human DPP-4, 37°C[1]
Vildagliptin-13Human DPP-4, 37°C[1]
Sitagliptin-13Human DPP-4, 37°C[1]
Saxagliptin2.5 ± 0.2-Cynomolgus monkey plasma, Gly-Pro-pNA, 30°C[1]
Saxagliptin9.8 ± 0.3-Cynomolgus monkey plasma, Ala-Pro-AFC, Room Temp[1]

Note: IC50 and Ki values can vary significantly based on the assay conditions, including enzyme source, substrate, temperature, and pH.

Visualizations

Saxagliptin_Mechanism_of_Action cluster_0 Physiological Regulation of Glucose cluster_1 Pharmacological Intervention Food_Intake Food Intake Gut Gut Endocrine Cells Food_Intake->Gut Incretins Incretin Hormones (GLP-1, GIP) Gut->Incretins Release DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation by Pancreas Pancreas Incretins->Pancreas Stimulate Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose ↓ Hepatic Glucose Production Saxagliptin Saxagliptin Saxagliptin->DPP4 Inhibits

Caption: Signaling pathway of saxagliptin's mechanism of action.

In_Vitro_Potency_Assay_Workflow cluster_workflow Experimental Workflow cluster_controls Essential Controls Prep 1. Reagent Preparation - Dilute DPP-4 Enzyme - Prepare Saxagliptin Serial Dilutions - Prepare Substrate Solution Setup 2. Assay Plate Setup - Add Buffers, Saxagliptin, and Enzyme to wells Prep->Setup Preincubation 3. Pre-incubation (e.g., 40 min at 37°C) Setup->Preincubation Reaction 4. Reaction Initiation - Add Substrate to all wells Preincubation->Reaction Measurement 5. Kinetic Measurement - Read Absorbance or Fluorescence over time Reaction->Measurement Analysis 6. Data Analysis - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 Measurement->Analysis Blank Blank (No Enzyme) Positive_Control Positive Control (Known Inhibitor) Negative_Control Negative Control (No Inhibitor)

Caption: General workflow for a saxagliptin in vitro potency assay.

References

Technical Support Center: Saxagliptin Drug Interaction Studies with CYP3A4/5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding drug interaction studies of saxagliptin (B632) with cytochrome P450 3A4/5 (CYP3A4/5) inhibitors. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for saxagliptin and its significance in drug interaction studies?

A1: Saxagliptin is primarily metabolized by the cytochrome P450 3A4/5 (CYP3A4/5) enzyme system to its active metabolite, 5-hydroxy saxagliptin.[1][2][3][4][5] This metabolite is also a dipeptidyl peptidase-4 (DPP-4) inhibitor, although it is half as potent as the parent drug.[3][6][7][8] Because CYP3A4/5 is the major metabolic route, co-administration of drugs that inhibit or induce this enzyme system can significantly alter the plasma concentrations of saxagliptin and its active metabolite, impacting its efficacy and safety profile.[3][8] Therefore, understanding and quantifying these interactions are critical in clinical practice and drug development.

Q2: What are the expected pharmacokinetic changes when saxagliptin is co-administered with a strong CYP3A4/5 inhibitor?

A2: Co-administration of saxagliptin with a strong CYP3A4/5 inhibitor, such as ketoconazole (B1673606), leads to a significant increase in saxagliptin plasma exposure.[1][3][6] Specifically, studies have shown that ketoconazole can increase the area under the concentration-time curve (AUC) of saxagliptin by approximately 145% and the maximum plasma concentration (Cmax) by about 62%.[1] Concurrently, the exposure (AUC) to the active metabolite, 5-hydroxy saxagliptin, is substantially decreased by about 88%, as its formation is inhibited.[1][9]

Q3: What are the dosing recommendations for saxagliptin when used with CYP3A4/5 inhibitors?

A3: When saxagliptin is co-administered with a strong CYP3A4/5 inhibitor (e.g., ketoconazole, atazanavir, clarithromycin, itraconazole), the recommended dose of saxagliptin should be reduced to 2.5 mg once daily.[3][6][7][8][10][11] No dose adjustment is typically required when saxagliptin is co-administered with moderate CYP3A4/5 inhibitors like diltiazem (B1670644).[1][9][12][13]

Q4: Are there any in vitro studies that predict the drug interaction potential of saxagliptin?

A4: Yes, in vitro studies have indicated that saxagliptin and its active metabolite, 5-hydroxy saxagliptin, do not significantly inhibit or induce major CYP isoforms (CYP1A2, 2A6, 2B6, 2C9, 2C19, 2D6, 2E1, or 3A4).[1][3][14] This suggests that saxagliptin is unlikely to alter the metabolic clearance of co-administered drugs that are substrates for these enzymes.[15]

Troubleshooting Guide

Issue 1: Unexpectedly high plasma concentrations of saxagliptin in a clinical study.

  • Possible Cause: Concomitant administration of a previously unidentified strong or moderate CYP3A4/5 inhibitor. Many drugs and even some supplements (like grapefruit juice) can inhibit CYP3A4/5.[16]

  • Troubleshooting Steps:

    • Review all concomitant medications and supplements the study subject is taking.

    • Utilize a comprehensive drug interaction database to check for potential CYP3A4/5 inhibitory effects of all co-administered substances.

    • If a potential inhibitor is identified, consider if its administration timeline correlates with the observed high saxagliptin levels.

    • If the inhibitor cannot be discontinued, a dose reduction of saxagliptin to 2.5 mg daily should be considered and subjects monitored closely.[3][6][10]

Issue 2: High inter-subject variability in saxagliptin pharmacokinetic parameters.

  • Possible Cause: Genetic polymorphism of CYP3A5 can contribute to variability in drug metabolism. However, studies suggest that while both CYP3A4 and CYP3A5 metabolize saxagliptin, the catalytic efficiency of CYP3A4 is significantly higher, making the impact of CYP3A5 polymorphism on saxagliptin clearance less likely to be a major factor.[15] Dietary factors or undisclosed intermittent use of inhibitors could also contribute.

  • Troubleshooting Steps:

    • Ensure strict control and documentation of diet and concomitant medications in the study protocol.

    • Consider genotyping subjects for CYP3A5 to explore potential correlations, although this is noted as unlikely to be a primary driver of variability.[15]

    • Implement a standardized diet for subjects during the pharmacokinetic study periods to minimize variability from food-drug interactions.

Issue 3: Difficulty in interpreting the clinical significance of a moderate drug-drug interaction with a CYP3A4/5 inhibitor.

  • Possible Cause: A moderate inhibitor, like diltiazem, will increase saxagliptin exposure (AUC increased by about 109%), but the clinical recommendation is that no dose adjustment is necessary.[1] The challenge lies in justifying this to regulatory bodies or in specific patient populations.

  • Troubleshooting Steps:

    • In your analysis, present the pharmacokinetic data alongside safety and tolerability data from the clinical study. The absence of increased adverse events at the elevated exposure levels supports the argument for no dose adjustment.[1][9]

    • Reference existing clinical studies and prescribing information that have established the safety profile of saxagliptin at exposures achieved during co-administration with moderate inhibitors.[1][9]

Data Presentation: Pharmacokinetic Interactions

The following tables summarize the quantitative data from key drug interaction studies between saxagliptin and CYP3A4/5 inhibitors.

Table 1: Effect of Strong and Moderate CYP3A4/5 Inhibitors on Saxagliptin Pharmacokinetics

Co-administered DrugInhibitor StrengthSaxagliptin AUC IncreaseSaxagliptin Cmax Increase5-hydroxy saxagliptin AUC Decrease5-hydroxy saxagliptin Cmax Decrease
KetoconazoleStrong145%[1][9]62%[1]88%[1][9]95%[1]
Diltiazem ERModerate109%[1][9]63%[1]34%[1][9]43%[1]

Table 2: Geometric Mean Ratios of Pharmacokinetic Parameters for Saxagliptin and 5-hydroxy saxagliptin with Co-administered Inhibitors

Co-administered DrugAnalyteAUC Ratio (with/without inhibitor)Cmax Ratio (with/without inhibitor)
Ketoconazole Saxagliptin2.451.62
5-hydroxy saxagliptin0.120.05
Diltiazem ER Saxagliptin2.09[7]1.63[7]
5-hydroxy saxagliptin0.66[7]0.57[7]

Data derived from clinical studies in healthy subjects.[1]

Experimental Protocols

1. Study Design for Ketoconazole Interaction Study

  • Objective: To evaluate the effect of the strong CYP3A4/5 inhibitor ketoconazole on the pharmacokinetics of saxagliptin.[1]

  • Study Population: Healthy adult subjects.[1]

  • Design: This was a two-period, open-label, crossover study.

  • Treatment Protocol:

    • Period 1: Subjects received a single oral dose of saxagliptin 100 mg.[1]

    • Washout Period: A sufficient washout period was allowed between treatments.

    • Period 2: Subjects received ketoconazole 200 mg twice daily for several days to achieve steady-state concentrations, followed by co-administration of a single 100 mg dose of saxagliptin.[1]

  • Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points before and after saxagliptin administration in each period to determine the plasma concentrations of saxagliptin and its active metabolite, 5-hydroxy saxagliptin.

  • Analytical Method: Plasma concentrations of saxagliptin and 5-hydroxy saxagliptin were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

2. Study Design for Diltiazem Extended-Release (ER) Interaction Study

  • Objective: To assess the impact of the moderate CYP3A4/5 inhibitor diltiazem on the pharmacokinetics of saxagliptin.[1]

  • Study Population: Healthy adult subjects.[1]

  • Design: A two-period, open-label, crossover study design was employed.

  • Treatment Protocol:

    • Period 1: A single oral dose of saxagliptin 10 mg was administered.[1]

    • Washout Period: An adequate washout period was observed.

    • Period 2: Diltiazem ER 360 mg was administered once daily to reach steady-state, followed by the co-administration of a single 10 mg dose of saxagliptin.[1]

  • Pharmacokinetic Sampling: Blood samples were collected at various time points before and after the saxagliptin dose in both periods for pharmacokinetic analysis of saxagliptin and 5-hydroxy saxagliptin.

  • Analytical Method: A validated LC-MS/MS method was used for the quantification of saxagliptin and 5-hydroxy saxagliptin in plasma samples.

Visualizations

Saxagliptin_Metabolism Saxagliptin Saxagliptin (Oral Administration) Absorption GI Absorption Saxagliptin->Absorption Systemic_Circulation Systemic Circulation (Saxagliptin) Absorption->Systemic_Circulation Metabolism Hepatic Metabolism Systemic_Circulation->Metabolism Excretion_Saxa Renal/Hepatic Excretion (Unchanged Saxagliptin) Systemic_Circulation->Excretion_Saxa Metabolite 5-hydroxy saxagliptin (Active Metabolite) Metabolism->Metabolite Excretion_Metabolite Renal/Hepatic Excretion (Metabolite) Metabolite->Excretion_Metabolite CYP3A4_5 CYP3A4/5 Enzymes CYP3A4_5->Metabolism Inhibitors CYP3A4/5 Inhibitors (e.g., Ketoconazole) Inhibitors->CYP3A4_5 Inhibition

Caption: Metabolic pathway of saxagliptin and the point of inhibition by CYP3A4/5 inhibitors.

DDI_Study_Workflow cluster_Period1 Period 1: Saxagliptin Alone cluster_Period2 Period 2: Saxagliptin + Inhibitor P1_Dose Administer Single Dose of Saxagliptin P1_PK Serial Blood Sampling for PK P1_Dose->P1_PK Washout Washout Period P1_PK->Washout Analysis Pharmacokinetic Analysis (Compare Period 1 vs. Period 2) P1_PK->Analysis P2_Inhibitor_Dose Administer CYP3A4/5 Inhibitor to Steady State P2_Saxa_Dose Co-administer Single Dose of Saxagliptin P2_Inhibitor_Dose->P2_Saxa_Dose P2_PK Serial Blood Sampling for PK P2_Saxa_Dose->P2_PK P2_PK->Analysis Washout->P2_Inhibitor_Dose

Caption: General experimental workflow for a two-period crossover drug-drug interaction study.

References

Technical Support Center: Refinement of Animal Dosing Protocols for Saxagliptin Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing saxagliptin (B632) in animal studies. The information is designed to assist in the refinement of dosing protocols and address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of saxagliptin?

A1: Saxagliptin is a selective and reversible inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1] DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, saxagliptin increases the circulating levels of active GLP-1 and GIP.[2] This leads to enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppressed glucagon (B607659) secretion from pancreatic α-cells, ultimately resulting in lower blood glucose levels.[1]

Q2: What are the recommended effective oral doses of saxagliptin for different animal models in diabetes efficacy studies?

A2: The effective oral dose of saxagliptin can vary depending on the animal model and the specific study design. Based on published literature, the following doses have been shown to be effective:

Animal ModelEffective Oral Dose RangeFrequencyReference
Mice (diabetic)2.5 - 10 mg/kgOnce daily[3]
Rats (diabetic)10 mg/kgOnce daily[4]
Dogs (diabetic)Efficacy data for oral saxagliptin in diabetic dogs is limited. Canine diabetes often resembles Type 1, with significant β-cell destruction, which may limit the effectiveness of incretin-based therapies.[5]-

Q3: What are the key pharmacokinetic parameters of saxagliptin in common animal models?

A3: The pharmacokinetics of saxagliptin have been evaluated in several species. Key parameters are summarized below:

SpeciesBioavailabilityPlasma ClearancePlasma Elimination Half-lifeReference
Rats50-75%115 mL/min/kg2.1 - 4.4 hours[1]
Dogs50-75%9.3 mL/min/kg2.1 - 4.4 hours[1]
Monkeys50-75%14.5 mL/min/kg2.1 - 4.4 hours[1]

Q4: What are suitable vehicles for the oral administration of saxagliptin?

A4: Common vehicles for preparing saxagliptin for oral gavage in animal studies include:

It is recommended to prepare the formulation fresh daily.

Troubleshooting Guide

Issue 1: High variability in blood glucose readings between animals in the same treatment group.

  • Possible Cause: Inconsistent food intake. The glucose-lowering effect of saxagliptin is glucose-dependent, meaning it is more pronounced in a post-prandial state.

  • Solution: Ensure a consistent feeding schedule for all animals. For studies where fasting is required, ensure the fasting period is uniform across all groups. Consider providing a standardized meal or oral glucose challenge after saxagliptin administration to assess its efficacy under controlled conditions.

  • Possible Cause: Improper oral gavage technique. Incorrect administration can lead to incomplete dosing or aspiration, affecting drug absorption.

  • Solution: Ensure all personnel are properly trained in oral gavage techniques for the specific animal model. Verify the correct placement of the gavage needle before administering the dose. Observe the animal for any signs of distress or regurgitation post-dosing.

  • Possible Cause: Stress-induced hyperglycemia. Handling and procedural stress can elevate blood glucose levels, masking the effect of the drug.

  • Solution: Acclimatize animals to the experimental procedures, including handling and gavage, before the start of the study. Perform procedures in a quiet and calm environment.

Issue 2: Unexpected mortality or adverse events in animals receiving saxagliptin.

  • Possible Cause: Dosing error. An overdose of any compound can lead to toxicity.

  • Solution: Double-check all dose calculations and the concentration of the dosing solution. Ensure the correct volume is administered to each animal based on its most recent body weight. In toxicity studies, no adverse effects were observed in rats and dogs at intravenous doses of ≥5.9 mg/kg.[8]

  • Possible Cause: Pre-existing health conditions in the animals.

  • Solution: Ensure all animals are healthy and free from underlying diseases before enrolling them in the study. Perform a thorough health check and consider a baseline blood panel.

Issue 3: Difficulty in obtaining consistent blood samples for pharmacokinetic analysis.

  • Possible Cause: Inappropriate blood collection site or technique.

  • Solution: For serial blood sampling in rodents, the tail vein or saphenous vein are common sites. For larger animals like dogs, the cephalic or saphenous veins are typically used.[6] Ensure the use of appropriate gauge needles and collection tubes. For pharmacokinetic studies, it is crucial to adhere to a strict time schedule for sample collection.[9]

Experimental Protocols

1. Oral Gavage Administration Protocol for Rats

  • Vehicle Preparation: Prepare a 0.5% solution of sodium carboxymethyl cellulose (CMC) in distilled water.

  • Saxagliptin Formulation: Based on the desired dose (e.g., 10 mg/kg), calculate the required amount of saxagliptin for the total volume of vehicle needed. For example, for a 10 mg/kg dose in a 200g rat with a dosing volume of 5 mL/kg, you would need 2 mg of saxagliptin per mL of vehicle.

  • Administration:

    • Weigh the rat to determine the exact volume to be administered.

    • Gently restrain the rat.

    • Insert a ball-tipped gavage needle into the esophagus.

    • Slowly administer the calculated volume of the saxagliptin formulation.

    • Observe the animal for a few minutes post-administration to ensure no adverse reactions.

2. Blood Sampling Protocol for Pharmacokinetic Studies in Rats

  • Time Points: Collect blood samples at various time points post-dose to capture the absorption, distribution, metabolism, and excretion phases. A typical schedule might include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.[9]

  • Collection:

    • Anesthetize the rat lightly if necessary, following approved institutional protocols.

    • Collect approximately 100-200 µL of blood from the tail vein or saphenous vein into an appropriate anticoagulant tube (e.g., EDTA).

    • Process the blood to obtain plasma by centrifugation.

    • Store plasma samples at -80°C until analysis.

Mandatory Visualizations

Saxagliptin_Mechanism cluster_Gut Gut cluster_Pancreas Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) Stimulates Release Pancreatic Beta-Cells Pancreatic Beta-Cells Incretin Hormones (GLP-1, GIP)->Pancreatic Beta-Cells Stimulates (Glucose-dependent) Pancreatic Alpha-Cells Pancreatic Alpha-Cells Incretin Hormones (GLP-1, GIP)->Pancreatic Alpha-Cells Inhibits (Glucose-dependent) DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme Degraded by Insulin Secretion Insulin Secretion Pancreatic Beta-Cells->Insulin Secretion Increases Lower Blood Glucose Lower Blood Glucose Insulin Secretion->Lower Blood Glucose Leads to Glucagon Secretion Glucagon Secretion Pancreatic Alpha-Cells->Glucagon Secretion Decreases Glucagon Secretion->Lower Blood Glucose Contributes to Saxagliptin Saxagliptin Saxagliptin->DPP-4 Enzyme Inhibits

Caption: Mechanism of action of saxagliptin.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Dosing Dosing Phase cluster_Monitoring Monitoring & Analysis Phase Animal Acclimatization Animal Acclimatization Baseline Measurements (Weight, Glucose) Baseline Measurements (Weight, Glucose) Animal Acclimatization->Baseline Measurements (Weight, Glucose) Dose Calculation Dose Calculation Baseline Measurements (Weight, Glucose)->Dose Calculation Saxagliptin Formulation Saxagliptin Formulation Oral Gavage Administration Oral Gavage Administration Saxagliptin Formulation->Oral Gavage Administration Dose Calculation->Oral Gavage Administration Blood Glucose Monitoring Blood Glucose Monitoring Oral Gavage Administration->Blood Glucose Monitoring Pharmacokinetic Sampling Pharmacokinetic Sampling Oral Gavage Administration->Pharmacokinetic Sampling Data Analysis Data Analysis Blood Glucose Monitoring->Data Analysis Pharmacokinetic Sampling->Data Analysis

Caption: General experimental workflow for saxagliptin animal studies.

References

Technical Support Center: Enhancing Saxagliptin Detection in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of saxagliptin (B632) in biological matrices.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Issue 1: Poor Sensitivity / High Limit of Quantification (LOQ)

  • Question: My assay for saxagliptin is not sensitive enough, and the LOQ is too high for my pharmacokinetic study. How can I improve it?

  • Answer: Achieving a low limit of quantification is critical for pharmacokinetic studies. Here are several strategies to enhance sensitivity:

    • Optimize Sample Preparation:

      • Solid-Phase Extraction (SPE): This technique is effective for cleaning up the sample and concentrating the analyte. An enhanced SPE method, by eliminating the drying and reconstitution steps, has been shown to lower the LLOQ to 0.05 ng/mL.[1]

      • Liquid-Liquid Extraction (LLE): LLE with a suitable organic solvent like ethyl acetate (B1210297) can provide high extraction recovery (over 81%) and reduce matrix effects, contributing to better sensitivity.[2]

    • Enhance Ionization Efficiency in Mass Spectrometry:

      • Mobile Phase Additives: The use of 0.1% formic acid or 0.1% acetic acid in the mobile phase can promote the protonation of saxagliptin, leading to a stronger signal in positive ion mode electrospray ionization (ESI).[1][2]

      • Polarity Switching: A polarity switching approach in LC-MS/MS can be employed for simultaneous estimation of saxagliptin and other compounds, which may offer sensitivity advantages depending on the co-analytes.[3]

    • Chromatographic Conditions:

      • UPLC System: Ultra-Performance Liquid Chromatography (UPLC) systems with sub-2 µm particle columns provide sharper peaks and better resolution, which can improve the signal-to-noise ratio and, consequently, the sensitivity.[2][4][5]

    • Derivatization for Fluorescence Detection: If using HPLC with fluorescence detection, pre-column derivatization of saxagliptin with a fluorescent tag like fluorescamine (B152294) can significantly enhance sensitivity, with reported LOQs as low as 0.5 ng/mL.[6][7]

Issue 2: Significant Matrix Effects

  • Question: I am observing significant ion suppression/enhancement in my LC-MS/MS analysis of saxagliptin in plasma. What can I do to mitigate matrix effects?

  • Answer: Matrix effects can compromise the accuracy and precision of your assay. Consider the following troubleshooting steps:

    • Improve Sample Cleanup:

      • Solid-Phase Extraction (SPE): SPE is generally more effective at removing interfering matrix components compared to protein precipitation.

      • Liquid-Liquid Extraction (LLE): LLE can also be effective. A study using ethyl acetate for extraction showed matrix effects ranging from 90.27% to 109.15%, indicating good sample cleanup.[2]

    • Chromatographic Separation: Ensure that saxagliptin is chromatographically separated from the regions where most matrix components elute. Adjusting the mobile phase gradient can help.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as saxagliptin-¹⁵N d₂, is the most effective way to compensate for matrix effects.[1] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus improving the accuracy of quantification.[1]

Issue 3: Low or Inconsistent Extraction Recovery

  • Question: My extraction recovery for saxagliptin is low and variable. How can I improve it?

  • Answer: Low and inconsistent recovery can lead to poor sensitivity and precision. Here are some tips to improve your extraction efficiency:

    • Optimize Extraction Solvent in LLE: Experiment with different organic solvents (e.g., ethyl acetate, dichloromethane, methyl tert-butyl ether) and pH conditions of the aqueous phase to find the optimal conditions for saxagliptin extraction. One study reported an extraction recovery of over 81% using ethyl acetate.[2]

    • Optimize SPE Protocol: If using SPE, ensure the cartridge type, conditioning, loading, washing, and elution steps are optimized. The choice of the sorbent material is critical.

    • Protein Precipitation: While simple, protein precipitation can sometimes result in lower recovery due to co-precipitation of the analyte. Ensure complete protein precipitation by optimizing the ratio of plasma to precipitant (e.g., acetonitrile (B52724) or methanol).

Issue 4: Poor Peak Shape (Tailing or Fronting)

  • Question: The chromatographic peak for saxagliptin is showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Poor peak shape can affect integration and reduce accuracy. Common causes and solutions include:

    • Column Choice: Using a high-quality, well-maintained C18 or similar reversed-phase column is recommended.[2][4][5]

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of saxagliptin and its interaction with the stationary phase. Adjusting the pH with additives like formic or acetic acid can improve peak shape.[2][4][5]

    • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. If this is the case, dilute your sample.

    • Column Contamination: Contaminants from the biological matrix can accumulate on the column and affect peak shape. Use a guard column and ensure adequate sample cleanup.

Frequently Asked Questions (FAQs)

  • Q1: What is the most sensitive method for detecting saxagliptin in plasma?

    • A1: LC-MS/MS is generally the most sensitive and selective method for quantifying saxagliptin in biological matrices.[1][2][3][8] Methods using UPLC coupled with tandem mass spectrometry can achieve LOQs as low as 0.05 ng/mL.[1] For HPLC-based methods, fluorescence detection after pre-column derivatization offers high sensitivity.[6][7]

  • Q2: What are the common sample preparation techniques for saxagliptin analysis?

    • A2: The most common techniques are:

      • Protein Precipitation (PPT): A simple and rapid method using acetonitrile or methanol.[1][9]

      • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT. Ethyl acetate is a commonly used solvent.[2]

      • Solid-Phase Extraction (SPE): Provides the cleanest samples and allows for sample concentration.[1][3]

  • Q3: What type of internal standard (IS) should be used for saxagliptin quantification?

    • A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as saxagliptin-¹⁵N d₂.[1] This type of IS closely mimics the behavior of the analyte during sample preparation, chromatography, and ionization, thus providing the most accurate results. If a SIL-IS is not available, a structurally similar compound can be used, but it must be demonstrated not to interfere with the analyte and to have similar analytical behavior.

  • Q4: How should plasma samples containing saxagliptin be stored to ensure stability?

    • A4: Studies have shown that saxagliptin is stable in human plasma at -20°C for at least two weeks and at -28°C for 37 days.[6][10] For longer-term storage, temperatures of -20°C or lower are recommended.[9] It is also stable for at least 12 hours at room temperature.[8] Always perform stability studies under your specific storage conditions as part of method validation.

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the detection of saxagliptin.

Analytical MethodMatrixLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Reference
UPLC-MS/MSRat Plasma0.5 - 100Not Reported0.5[2]
HPLC-FluorescenceHuman Plasma3.0 - 1000.150.5[6][7]
LC-MS/MSRat Plasma0.2 - 80Not Reported0.2[3]
UPLC-MS/MSBulk/Tablets10 - 150Not Reported10[4][5]
LC-MS/MSHuman Plasma0.1 - 50Not Reported0.1[1][9]
HPLC-MS/MSHuman PlasmaNot SpecifiedNot Reported0.1[8]
HPLC-UVHuman Plasma10 - 500Not Reported10[10]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: UPLC-MS/MS Analysis of Saxagliptin in Rat Plasma[2]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette 100 µL of rat plasma into a microcentrifuge tube.

    • Add the internal standard solution.

    • Add 500 µL of ethyl acetate.

    • Vortex for 3 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant (organic layer) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject 5 µL into the UPLC-MS/MS system.

  • Chromatographic Conditions:

    • System: UPLC-MS/MS

    • Column: C18 column (2.1 x 50 mm, 1.7 µm)

    • Mobile Phase: Methanol and 0.1% formic acid (40:60, v/v)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode

    • Detection: Multiple Reaction Monitoring (MRM)

Protocol 2: HPLC with Fluorescence Detection in Human Plasma[6][7]

  • Sample Preparation and Derivatization:

    • To 0.5 mL of human plasma, add the internal standard.

    • Add 1 mL of acetonitrile to precipitate proteins.

    • Vortex and centrifuge.

    • Transfer the supernatant and evaporate to dryness.

    • Reconstitute the residue in 100 µL of borate (B1201080) buffer (pH 9.0).

    • Add 100 µL of fluorescamine solution (1 mg/mL in acetone).

    • Vortex and allow to react.

    • Inject an aliquot into the HPLC system.

  • Chromatographic Conditions:

    • System: HPLC with Fluorescence Detector

    • Column: RP C18

    • Mobile Phase: Acetonitrile and 10 mM orthophosphoric acid

    • Flow Rate: 1.3 mL/min

    • Detection: Excitation at 463 nm, Emission at 378 nm

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Matrix Biological Matrix (e.g., Plasma) IS Add Internal Standard Matrix->IS Extraction Extraction (LLE, SPE, or PPT) IS->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon Chrom LC Separation (UPLC/HPLC) Recon->Chrom Detect Detection (MS/MS or Fluorescence) Chrom->Detect Quant Quantification Detect->Quant Report Reporting Quant->Report

Caption: General workflow for the bioanalytical detection of saxagliptin.

G cluster_lca Low Sensitivity Troubleshooting start Low Sensitivity Observed q1 Is sample cleanup adequate? start->q1 sol1 Improve Sample Cleanup (e.g., switch from PPT to SPE) q1->sol1 No q2 Is ionization efficient? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Optimize Mobile Phase (e.g., add formic acid) q2->sol2 No q3 Is chromatography optimized? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Improve Chromatography (e.g., use UPLC, gradient elution) q3->sol3 No end_node Sensitivity Improved q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: Decision tree for troubleshooting low sensitivity in saxagliptin analysis.

References

Validation & Comparative

A Comparative Efficacy Study: Saxagliptin Versus Sitagliptin

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

Saxagliptin (B632) and sitagliptin (B1680988), both potent dipeptidyl peptidase-4 (DPP-4) inhibitors, are widely utilized in the management of type 2 diabetes mellitus. Their shared mechanism of action, which involves enhancing the incretin (B1656795) system to improve glycemic control, positions them as key players in the therapeutic landscape. This guide provides a comprehensive comparison of their efficacy, supported by experimental data from head-to-head clinical trials and meta-analyses, to inform researchers, scientists, and drug development professionals.

Quantitative Efficacy Data

The following table summarizes the comparative efficacy of saxagliptin and sitagliptin based on key glycemic control parameters from various clinical studies.

Efficacy ParameterSaxagliptinSitagliptinStudy Details and Observations
Mean Change in HbA1c (from baseline) -0.52% to -1.2%-0.50% to -1.3%Multiple head-to-head trials and meta-analyses have demonstrated similar modest reductions in HbA1c for both drugs.[1][2][3][4] One study reported a reduction of 0.6% for saxagliptin and 1.1% for sitagliptin, though the difference was not statistically significant.[5] Another 18-week study showed a change of -0.52% for saxagliptin and -0.62% for sitagliptin.[6] A 24-week trial in Chinese patients found reductions of -1.2% and -1.1% for saxagliptin and sitagliptin, respectively.[7]
Mean Change in Fasting Plasma Glucose (FPG) (from baseline) -10.8 mg/dL to -31 mg/dL-16.2 mg/dL to -49 mg/dLStudies have shown variable but generally comparable reductions in FPG. One study noted a reduction of 31 mg/dL for saxagliptin and 49 mg/dL for sitagliptin.[5] Another reported changes of -10.8 mg/dL and -16.2 mg/dL for saxagliptin and sitagliptin, respectively.[6]
Postprandial Glucose (PPG) Control Significant ReductionSignificant ReductionBoth agents have been shown to effectively reduce postprandial glucose excursions. A 24-week study in Chinese patients showed a P2hBG reduction of -3.4 mmol/l for saxagliptin and -3.2 mmol/l for sitagliptin.[8]
Hypoglycemia Risk Low (similar to placebo when used as monotherapy)Low (similar to placebo when used as monotherapy)The risk of hypoglycemia with both drugs is low, particularly when not combined with insulin (B600854) or sulfonylureas.[1][2][3][4][9]

Experimental Protocols

The methodologies employed in comparative efficacy studies of saxagliptin and sitagliptin generally adhere to a standardized framework.

Study Design: Most comparative studies are designed as multicenter, randomized, double-blind, active-controlled, parallel-group trials.[10] The duration of these trials typically ranges from 12 to 52 weeks.[1][2][3][4][9]

Patient Population:

  • Inclusion Criteria: Participants are typically adults (18 years or older) with a diagnosis of type 2 diabetes who have inadequate glycemic control (e.g., HbA1c between 7.0% and 10.5%) despite being on a stable dose of metformin (B114582) (≥1500 mg/day) for at least 8 weeks.[10][11] Some studies also include treatment-naive patients or those on other background therapies.[12]

  • Exclusion Criteria: Common exclusion criteria include a history of type 1 diabetes, diabetic ketoacidosis, significant renal or hepatic impairment, and recent use of insulin or other DPP-4 inhibitors.[11]

Interventions:

  • Patients are randomly assigned to receive either saxagliptin (typically 5 mg once daily) or sitagliptin (typically 100 mg once daily) as an add-on therapy to their existing metformin regimen.[10][11]

  • A placebo group is often included in initial monotherapy trials to establish the baseline efficacy of each drug.[1][2][3][4][9]

Efficacy Endpoints:

  • Primary Endpoint: The primary measure of efficacy is the change in HbA1c from baseline to the end of the treatment period.[10]

  • Secondary Endpoints: These often include the change from baseline in fasting plasma glucose (FPG), 2-hour postprandial glucose (PPG), and the proportion of patients achieving a target HbA1c of less than 7.0%.[10]

Safety Assessments: Safety and tolerability are monitored throughout the study by recording adverse events, with a particular focus on the incidence of hypoglycemia. Cardiovascular outcomes are also a key safety consideration in long-term studies.

Visualizing the Mechanisms and Workflow

To better understand the biological context and the experimental process, the following diagrams have been generated.

DPP4_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates release Insulin Release (β-cells) Insulin Release (β-cells) Incretin Hormones (GLP-1, GIP)->Insulin Release (β-cells) stimulates Glucagon Release (α-cells) Glucagon Release (α-cells) Incretin Hormones (GLP-1, GIP)->Glucagon Release (α-cells) inhibits DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme inactivated by Glucose Uptake Glucose Uptake Insulin Release (β-cells)->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Release (α-cells)->Hepatic Glucose Production stimulates Saxagliptin / Sitagliptin Saxagliptin / Sitagliptin Saxagliptin / Sitagliptin->DPP-4 Enzyme inhibit

Caption: DPP-4 Inhibitor Signaling Pathway.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment (HbA1c, FPG) Baseline Assessment (HbA1c, FPG) Informed Consent->Baseline Assessment (HbA1c, FPG) Randomization (1:1) Randomization (1:1) Baseline Assessment (HbA1c, FPG)->Randomization (1:1) Saxagliptin + Metformin Saxagliptin + Metformin Randomization (1:1)->Saxagliptin + Metformin Sitagliptin + Metformin Sitagliptin + Metformin Randomization (1:1)->Sitagliptin + Metformin Efficacy Monitoring (HbA1c, FPG) Efficacy Monitoring (HbA1c, FPG) Saxagliptin + Metformin->Efficacy Monitoring (HbA1c, FPG) Sitagliptin + Metformin->Efficacy Monitoring (HbA1c, FPG) Safety Monitoring (Adverse Events) Safety Monitoring (Adverse Events) Efficacy Monitoring (HbA1c, FPG)->Safety Monitoring (Adverse Events) Final Assessment Final Assessment Safety Monitoring (Adverse Events)->Final Assessment Statistical Analysis Statistical Analysis Final Assessment->Statistical Analysis

Caption: Comparative Clinical Trial Workflow.

Conclusion

The available evidence from head-to-head trials and meta-analyses suggests that saxagliptin and sitagliptin exhibit a comparable efficacy and safety profile in the treatment of type 2 diabetes.[1][2][3][4][5] Both agents provide modest reductions in HbA1c and FPG with a low risk of hypoglycemia. While some studies may show slight numerical differences in efficacy endpoints, these are generally not statistically significant.

It is important to note that while glycemic control is a primary focus, cardiovascular safety is also a critical consideration. The SAVOR-TIMI 53 trial raised concerns about a potential increased risk of hospitalization for heart failure with saxagliptin, a risk not observed with sitagliptin in the TECOS trial.[13][14][15][16] This difference in cardiovascular outcomes may be a key differentiating factor for clinicians when choosing between these two agents.

For researchers and drug development professionals, the similar glycemic efficacy of these two molecules underscores the importance of investigating other differentiating factors, such as long-term cardiovascular and renal outcomes, as well as potential off-target effects, to refine the therapeutic application of DPP-4 inhibitors.

References

Validating the Cardiovascular Safety of Saxagliptin in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical cardiovascular safety profile of saxagliptin (B632), a dipeptidyl peptidase-4 (DPP-4) inhibitor, with other relevant diabetes medications. The information presented herein is intended to assist researchers and drug development professionals in understanding the preclinical evidence and methodologies used to evaluate the cardiovascular risk of saxagliptin and its alternatives.

Executive Summary

The clinical use of saxagliptin has been associated with an increased risk of hospitalization for heart failure, as observed in the SAVOR-TIMI 53 trial.[1][2][3] This finding has prompted extensive investigation into the preclinical cardiovascular safety of saxagliptin to elucidate the underlying mechanisms. Preclinical studies have revealed potential cardiovascular liabilities of saxagliptin that are not consistently observed with other DPP-4 inhibitors, such as sitagliptin, or with glucagon-like peptide-1 (GLP-1) receptor agonists. This guide summarizes key preclinical findings, details the experimental protocols used to generate this data, and provides visual representations of the implicated signaling pathways and experimental workflows.

Comparative Preclinical Cardiovascular Safety Data

The following tables summarize quantitative data from preclinical studies, comparing the cardiovascular effects of saxagliptin with other DPP-4 inhibitors and a GLP-1 receptor agonist.

Table 1: Effects on Cardiac Electrophysiology and Contractility

ParameterSaxagliptinSitagliptinVildagliptinLiraglutide (GLP-1 RA)
Action Potential Duration (APD) Prolonged in mouse ventricular cardiomyocytes[4][5]No effect in mouse ventricular cardiomyocytes[4][5]No significant effect reported in similar preclinical modelsGenerally neutral or slight shortening
QTc Interval Prolongation observed in guinea pig hearts[6]No association with QTc prolongation in animal studies[6]No significant effect reported in similar preclinical modelsNo significant effect on QTc interval
Cardiomyocyte Contractility Impaired in vitro; reduced Ca2+ transient relaxation[4][5][6]No effect on cardiomyocyte contractility in vitro[4][5]No significant adverse effects reportedGenerally neutral or potentially beneficial effects
Left Ventricular Developed Pressure Decreased in isolated guinea pig hearts[6]No significant adverse effects reportedNo significant adverse effects reportedMay improve in models of cardiac dysfunction

Table 2: Effects in Preclinical Models of Heart Failure

ModelSaxagliptinSitagliptinVildagliptinLiraglutide (GLP-1 RA)
Isoproterenol-induced Cardiac Dysfunction (Rats) Ameliorated cardiac diastolic dysfunction[7]Protective effects reportedProtective effects reportedProtective effects reported
Myocardial Infarction (Rodent Models) Some studies suggest beneficial effects on remodeling[8]Improved left ventricular compliance and reduced hypertrophy in a rat model[9]Improved cardiac function and survival in animal models[9]Demonstrated to reduce infarct size and improve cardiac function
Pressure Overload-induced Heart Failure (Rodent/Swine Models) Some studies suggest beneficial effects[8]Protective effects reportedImproved cardiac function and survival in animal models[9]Shown to attenuate cardiac hypertrophy and fibrosis

It is important to note the discrepancy between some preclinical models showing potential benefits of saxagliptin in heart failure and the clinical findings.[7] This may be due to differences in the experimental models, which often focus on acute cardiac damage or specific etiologies of heart failure, versus the chronic and multifactorial nature of heart failure in the clinical population.[7]

Experimental Protocols

Detailed methodologies for key preclinical cardiovascular safety assays are provided below.

Cardiac Electrophysiology: Action Potential Duration Measurement

Objective: To assess the effect of a compound on the action potential duration (APD) in isolated cardiomyocytes, a key indicator of proarrhythmic potential.

Methodology:

  • Cell Isolation: Ventricular cardiomyocytes are isolated from adult male mice (e.g., C57BL/6) by enzymatic digestion.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed in the current-clamp mode.

  • Data Acquisition: Action potentials are elicited by current injection at a defined frequency (e.g., 1 Hz).

  • Compound Application: Cardiomyocytes are superfused with a control solution, followed by the test compound (e.g., saxagliptin, sitagliptin) at various concentrations.

  • Analysis: The APD at 50% and 90% repolarization (APD50 and APD90) is measured before and after compound application. A significant prolongation of the APD suggests a potential for delayed ventricular repolarization.

In Vitro Cardiomyocyte Contractility and Calcium Transient Measurement

Objective: To evaluate the direct effect of a compound on the contractile function and intracellular calcium handling of cardiomyocytes.

Methodology:

  • Cardiomyocyte Isolation: As described in section 2.1.

  • Calcium Imaging: Isolated cardiomyocytes are loaded with a fluorescent calcium indicator (e.g., Fura-2 AM).

  • Stimulation and Recording: Cells are field-stimulated to contract at a physiological frequency (e.g., 1 Hz), and changes in intracellular calcium concentration are recorded using a calcium imaging system.

  • Contractility Assessment: Simultaneously, cell shortening (a measure of contractility) is measured using video edge detection.

  • Data Analysis: The amplitude and kinetics of the calcium transient and cell shortening are analyzed to determine the effects of the compound on excitation-contraction coupling.

Ex Vivo Langendorff Heart Preparation for QTc Interval and Contractility

Objective: To assess the integrated effect of a compound on the electrophysiology and contractile function of an isolated, perfused heart.

Methodology:

  • Heart Isolation: Hearts are rapidly excised from anesthetized guinea pigs or rabbits and mounted on a Langendorff apparatus.

  • Perfusion: The heart is retrogradely perfused through the aorta with a warmed, oxygenated physiological salt solution.

  • Data Recording: A pressure transducer is inserted into the left ventricle to measure left ventricular developed pressure (LVDP), an indicator of contractility. An electrocardiogram (ECG) is recorded to measure the QT interval, which is then corrected for heart rate (QTc).

  • Compound Administration: The test compound is infused into the perfusate at increasing concentrations.

  • Analysis: Changes in LVDP and QTc interval are measured to assess the compound's effects on cardiac contractility and repolarization.

In Vivo Cardiac Function Assessment in Rodent Models

Objective: To evaluate the effect of a compound on cardiac function in a living animal model, often in the context of a disease state like heart failure.

Methodologies:

  • Echocardiography:

    • Anesthesia: Mice or rats are lightly anesthetized.

    • Image Acquisition: A high-frequency ultrasound transducer is used to obtain two-dimensional (B-mode) and M-mode images of the heart in parasternal long- and short-axis views.

    • Analysis: Left ventricular internal dimensions in diastole and systole are measured to calculate fractional shortening (FS) and ejection fraction (EF), key indicators of systolic function. Doppler imaging is used to assess diastolic function.[10][11]

  • Pressure-Volume (PV) Loop Analysis:

    • Catheterization: A pressure-volume catheter is inserted into the left ventricle of an anesthetized rodent.

    • Data Acquisition: The catheter simultaneously measures intraventricular pressure and volume throughout the cardiac cycle, generating PV loops.

    • Analysis: PV loop analysis provides load-dependent and load-independent measures of systolic and diastolic function, including end-systolic pressure-volume relationship (ESPVR) and end-diastolic pressure-volume relationship (EDPVR).[12]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Saxagliptin's Off-Target Cardiac Effects

Preclinical evidence suggests that saxagliptin's adverse cardiac effects may be mediated through off-target inhibition of DPP9 in cardiomyocytes, as DPP4 is not expressed in these cells.[4][5] This contrasts with sitagliptin, which does not appear to interact with DPP9 in the same manner.[4][5]

cluster_extracellular Extracellular cluster_cardiomyocyte Cardiomyocyte Saxagliptin_ext Saxagliptin Saxagliptin_intra Saxagliptin Saxagliptin_ext->Saxagliptin_intra Internalization DPP9 DPP9 Saxagliptin_intra->DPP9 Inhibition CaMKII CaMKII DPP9->CaMKII Modulation? PKC PKC DPP9->PKC Modulation? PLB Phospholamban CaMKII->PLB Inhibits Phosphorylation APD Prolonged Action Potential Duration PKC->APD Modulation of K+ channels SR_Ca_ATPase SR Ca2+-ATPase PLB->SR_Ca_ATPase Inhibition Ca_transient Impaired Ca2+ Transient Relaxation SR_Ca_ATPase->Ca_transient Contractility Impaired Contractility Ca_transient->Contractility

Caption: Proposed off-target signaling pathway of saxagliptin in cardiomyocytes.

Experimental Workflow for Preclinical Cardiovascular Safety Assessment

The following diagram illustrates a typical workflow for assessing the cardiovascular safety of a new chemical entity (NCE) in preclinical models.

cluster_in_vitro In Vitro Screening cluster_ex_vivo Ex Vivo Assessment cluster_in_vivo In Vivo Studies hERG_assay hERG Channel Assay Cardiomyocyte_electrophysiology Cardiomyocyte Electrophysiology (Patch-Clamp) hERG_assay->Cardiomyocyte_electrophysiology Cardiomyocyte_viability Cardiomyocyte Viability Assay Cardiomyocyte_viability->Cardiomyocyte_electrophysiology Langendorff_heart Isolated Perfused Heart (Langendorff) Cardiomyocyte_electrophysiology->Langendorff_heart Cardiomyocyte_contractility Cardiomyocyte Contractility & Ca2+ Transients Cardiomyocyte_contractility->Langendorff_heart Rodent_telemetry ECG Telemetry in Rodents (QTc Assessment) Langendorff_heart->Rodent_telemetry Rodent_hemodynamics Cardiac Hemodynamics (Echocardiography, PV Loop) Langendorff_heart->Rodent_hemodynamics Disease_models Studies in Disease Models (e.g., Heart Failure) Rodent_hemodynamics->Disease_models

Caption: Tiered workflow for preclinical cardiovascular safety assessment.

Conclusion

Preclinical data indicate that saxagliptin may possess unique cardiovascular liabilities compared to other DPP-4 inhibitors like sitagliptin, potentially through off-target effects on DPP9 in cardiomyocytes. These findings, particularly regarding impaired contractility and prolonged action potential duration, provide a plausible mechanistic basis for the clinical observation of increased heart failure hospitalizations. In contrast, GLP-1 receptor agonists generally exhibit a more favorable preclinical cardiovascular safety profile and have demonstrated cardiovascular benefits in clinical trials. This comparative guide underscores the importance of comprehensive preclinical cardiovascular safety assessment, utilizing a combination of in vitro, ex vivo, and in vivo models, to identify potential risks prior to and during clinical development. Researchers and drug developers should consider these preclinical distinctions when designing and interpreting studies and when making decisions about the development and clinical application of new antidiabetic agents.

References

A Comparative Analysis of Saxagliptin and Other DPP-4 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the performance, mechanisms, and clinical outcomes of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, with a focus on saxagliptin (B632) in relation to other class members such as sitagliptin, vildagliptin (B1682220), linagliptin, and alogliptin (B1666894).

This guide provides an objective comparison for researchers, scientists, and drug development professionals, offering a detailed examination of the available experimental data on the efficacy, safety, and pharmacokinetic profiles of these widely used anti-diabetic agents.

Mechanism of Action: The Incretin (B1656795) Effect

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral antihyperglycemic drugs that enhance the incretin system's role in glucose regulation.[1] The primary mechanism involves the inhibition of the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released by the gut in response to food intake and act to stimulate insulin (B600854) secretion and suppress glucagon (B607659) release, thereby lowering blood glucose levels.[1][2] By blocking DPP-4, these inhibitors increase the circulating levels of active GLP-1 and GIP, prolonging their glucoregulatory effects.[1][3]

dot

cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Inhibition Pathway cluster_2 Therapeutic Outcomes Food Intake Food Intake Gut Gut Food Intake->Gut stimulates GLP-1 & GIP Release GLP-1 & GIP Release Gut->GLP-1 & GIP Release DPP-4 Enzyme DPP-4 Enzyme GLP-1 & GIP Release->DPP-4 Enzyme degraded by Increased Active GLP-1 & GIP Increased Active GLP-1 & GIP GLP-1 & GIP Release->Increased Active GLP-1 & GIP prolonged by inhibition Inactive GLP-1 & GIP Inactive GLP-1 & GIP DPP-4 Enzyme->Inactive GLP-1 & GIP Saxagliptin (DPP-4 Inhibitor) Saxagliptin (DPP-4 Inhibitor) Saxagliptin (DPP-4 Inhibitor)->DPP-4 Enzyme inhibits Pancreatic Beta-Cells Pancreatic Beta-Cells Increased Active GLP-1 & GIP->Pancreatic Beta-Cells stimulates Pancreatic Alpha-Cells Pancreatic Alpha-Cells Increased Active GLP-1 & GIP->Pancreatic Alpha-Cells inhibits Increased Insulin Secretion Increased Insulin Secretion Pancreatic Beta-Cells->Increased Insulin Secretion Decreased Glucagon Secretion Decreased Glucagon Secretion Pancreatic Alpha-Cells->Decreased Glucagon Secretion Lowered Blood Glucose Lowered Blood Glucose Increased Insulin Secretion->Lowered Blood Glucose Decreased Glucagon Secretion->Lowered Blood Glucose

Caption: Mechanism of action of DPP-4 inhibitors.

Comparative Efficacy

While all DPP-4 inhibitors share a common mechanism, they exhibit differences in their chemical structures, which can influence their potency and pharmacokinetic profiles.[4] However, clinical trials have generally shown similar efficacy among the different DPP-4 inhibitors in terms of glycemic control.

Glycemic Control

The primary measure of efficacy for anti-diabetic agents is the reduction in glycated hemoglobin (HbA1c). DPP-4 inhibitors typically lead to an HbA1c reduction of approximately 0.4% to 0.9%.[5] A meta-analysis of 98 randomized controlled trials demonstrated an average HbA1c decrease of -0.77% across all DPP-4 inhibitors.[6]

ParameterSaxagliptinSitagliptinVildagliptinLinagliptinAlogliptin
Typical Dose 2.5-5 mg once daily[7]100 mg once daily[5]50 mg once or twice daily5 mg once daily6.25-25 mg once daily[5]
Mean HbA1c Reduction (Monotherapy) ~0.5-0.8%[3]~0.6%[8]~1.1%[8]Data variesData varies
Mean HbA1c Reduction (Add-on to Metformin) -1.2%[9]-1.1%[9]-1.3%[9]Non-inferior to sitagliptin[10]More patients achieved HbA1c <7% than with saxagliptin[4]
Effect on Fasting Plasma Glucose (FPG) Superior to sitagliptin, inferior to vildagliptin in one study[9]Lower reduction than saxagliptin and vildagliptin in one study[9]Greatest reduction in one study[9]N/AN/A
Effect on Postprandial Glucose (PPG) Significant reduction[9]Significant reduction[9]Significant reduction[9]N/AN/A

Note: Efficacy can vary based on baseline HbA1c, patient population, and duration of treatment. Direct head-to-head comparative trials are limited.

Safety and Tolerability Profile

DPP-4 inhibitors are generally well-tolerated, with a low risk of hypoglycemia, particularly when used as monotherapy, because their action is glucose-dependent.[4][7] They are also considered weight-neutral.[3][4]

Adverse EventSaxagliptinSitagliptinVildagliptinLinagliptinAlogliptin
Hypoglycemia (as monotherapy) Low risk, similar to placebo[7][8]Low risk, similar to placebo[8]Low risk[9]Low riskLow risk, similar to placebo[8]
Weight Change Generally weight-neutral[3][4]Generally weight-neutral[8]Generally weight-neutralGenerally weight-neutralGenerally weight-neutral[8]
Hospitalization for Heart Failure Increased risk observed in SAVOR-TIMI 53[5][11][12]No increased risk in TECOS[5][12]N/ANo increased risk in CARMELINA[12]Potential increased risk in EXAMINE, not statistically significant[5]
Pancreatitis Rare, but a potential risk for the class[13]Rare, but a potential risk for the class[13]Rare, but a potential risk for the classRare, but a potential risk for the classRare, but a potential risk for the class
Common Side Effects Upper respiratory tract infection, urinary tract infection, headache[14]Nasopharyngitis, headacheDizziness, headacheNasopharyngitisHeadache, upper respiratory tract infection

Cardiovascular Outcomes

Large-scale cardiovascular outcome trials (CVOTs) have been conducted to assess the cardiovascular safety of several DPP-4 inhibitors. The primary endpoint in these trials was typically a composite of major adverse cardiovascular events (MACE), including cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.

Trial (Inhibitor)Primary Endpoint (MACE) vs. PlaceboHospitalization for Heart Failure vs. Placebo
SAVOR-TIMI 53 (Saxagliptin) HR 1.00 (95% CI, 0.89-1.12)[12]HR 1.27 (95% CI, 1.07-1.51)[12]
TECOS (Sitagliptin) HR 0.98 (95% CI, 0.88-1.09)[12]HR 1.00 (95% CI, 0.83-1.20)[12]
EXAMINE (Alogliptin) HR 0.96 (95% CI, 0.80-1.16)[12]HR 1.07 (95% CI, 0.79-1.46)[12]
CARMELINA (Linagliptin) HR 1.02 (95% CI, 0.89-1.17)[12]HR 0.90 (95% CI, 0.74-1.08)[12]

While most DPP-4 inhibitors have demonstrated a neutral effect on MACE, the SAVOR-TIMI 53 trial found an increased risk of hospitalization for heart failure with saxagliptin.[5][11][12] This has led to a warning on the labeling for saxagliptin and alogliptin regarding the risk of heart failure.[5]

Pharmacokinetic and Pharmacodynamic Profiles

The pharmacokinetic properties of DPP-4 inhibitors vary, which can have implications for dosing, particularly in patients with renal or hepatic impairment.[15]

ParameterSaxagliptinSitagliptinVildagliptinLinagliptinAlogliptin
Half-life Short (2.2-3.8 hours), but long duration of action~12.4 hours~3 hoursLong terminal half-life (>100 hours)~21 hours
Metabolism Metabolized by CYP3A4/5 to an active metabolite[7][15][16]Not extensively metabolizedPrimarily hydrolysis, not CYP-mediatedMinimally metabolizedNot extensively metabolized
Excretion Renal and hepatic[16]Primarily renal[15]Renal and hepaticPrimarily biliary/fecal[15]Primarily renal[15]
Dose Adjustment in Renal Impairment Yes, for moderate to severe impairment[7][16]YesYesNo[17]Yes[5]

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

A common method to determine the inhibitory potency of these compounds is a fluorometric assay.

Principle: This assay measures the activity of the DPP-4 enzyme by detecting the cleavage of a synthetic substrate, Gly-Pro-aminomethylcoumarin (AMC). When cleaved by DPP-4, the highly fluorescent AMC is released, and the fluorescence intensity is proportional to the enzyme's activity. The presence of a DPP-4 inhibitor will reduce this fluorescence.

Protocol:

  • Reagent Preparation: Test compounds, including saxagliptin and other DPP-4 inhibitors, are dissolved in a suitable solvent like DMSO. A recombinant human DPP-4 enzyme solution and the Gly-Pro-AMC substrate are prepared in an appropriate assay buffer (e.g., Tris-HCl).

  • Assay Procedure:

    • In a 96-well microplate, varying concentrations of the test inhibitors are pre-incubated with the DPP-4 enzyme for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by adding the Gly-Pro-AMC substrate to each well.

    • The plate is incubated for a defined period (e.g., 30-60 minutes) at 37°C.[1]

  • Data Acquisition: The fluorescence is measured using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of around 460 nm.[1]

  • Data Analysis: The percentage of DPP-4 inhibition is calculated by comparing the fluorescence in the wells with the inhibitor to the control wells (enzyme and substrate only). The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, is determined by plotting the percentage of inhibition against the inhibitor concentrations.[1]

dot

Start Start Reagent_Prep Reagent Preparation (Inhibitors, Enzyme, Substrate) Start->Reagent_Prep Incubation Pre-incubation (Inhibitor + DPP-4 Enzyme) Reagent_Prep->Incubation Reaction Initiate Reaction (Add Substrate) Incubation->Reaction Incubate_Reaction Incubate at 37°C Reaction->Incubate_Reaction Measure Measure Fluorescence Incubate_Reaction->Measure Analyze Data Analysis (% Inhibition, IC50 Calculation) Measure->Analyze End End Analyze->End

Caption: Experimental workflow for an in vitro DPP-4 inhibition assay.

Cardiovascular Outcome Trial (CVOT) Workflow

The large CVOTs for DPP-4 inhibitors followed a generally similar, rigorous design to ensure patient safety and data integrity.

Protocol Outline:

  • Patient Population: Enrollment of a large number of patients with type 2 diabetes and a history of, or at high risk for, cardiovascular disease. For example, the SAVOR-TIMI 53 trial enrolled 16,492 patients.[11]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial design.

  • Randomization: Patients are randomly assigned to receive either the DPP-4 inhibitor (e.g., saxagliptin 5 mg daily) or a matching placebo, in addition to their standard anti-diabetic and cardiovascular medications.

  • Follow-up: Patients are followed for an extended period (median follow-up of 2.1 years in SAVOR-TIMI 53).[11] Regular study visits are conducted to assess glycemic control, cardiovascular events, and adverse events.

  • Endpoint Adjudication: All potential cardiovascular events are reviewed and adjudicated by an independent clinical endpoint committee that is blinded to the treatment allocation.

  • Statistical Analysis: The primary analysis is typically a non-inferiority analysis to rule out an unacceptable increase in cardiovascular risk with the study drug compared to placebo. If non-inferiority is met, a superiority analysis may be performed.

dot

Patient_Screening Screening of High-Risk T2DM Patients Randomization Randomization Patient_Screening->Randomization Group_A Treatment Group (e.g., Saxagliptin + Standard Care) Randomization->Group_A Group_B Placebo Group (Placebo + Standard Care) Randomization->Group_B Follow_Up Long-term Follow-up (Median >2 years) Group_A->Follow_Up Group_B->Follow_Up Event_Monitoring Monitoring for CV Events & Adverse Events Follow_Up->Event_Monitoring Adjudication Independent Adjudication of Endpoints Event_Monitoring->Adjudication Analysis Statistical Analysis (Non-inferiority/Superiority) Adjudication->Analysis Results Reporting of MACE, Heart Failure, etc. Analysis->Results

Caption: Logical workflow of a typical DPP-4 inhibitor CVOT.

Conclusion

DPP-4 inhibitors are an established class of oral anti-diabetic agents that offer effective glycemic control with a low risk of hypoglycemia and a neutral effect on body weight.[4] While their efficacy in lowering HbA1c is largely similar across the class, there are important differences in their pharmacokinetic profiles, which influence dosing in specific patient populations, such as those with renal impairment.[15][17] Linagliptin, for instance, does not require dose adjustment in renally impaired patients.[18][17]

The cardiovascular safety of DPP-4 inhibitors has been extensively studied. Most have shown a neutral effect on major adverse cardiovascular events. However, the finding of an increased risk of hospitalization for heart failure with saxagliptin in the SAVOR-TIMI 53 trial is a key differentiating factor that requires careful consideration in clinical practice, especially for patients with pre-existing heart failure or renal impairment.[5][11][19]

For researchers and drug development professionals, the choice between different DPP-4 inhibitors may depend on the specific research question, the target patient population, and the desired pharmacokinetic and safety profile. While the core mechanism and glycemic efficacy are shared, the nuances in cardiovascular outcomes and metabolic pathways provide a rich area for further investigation.

References

In Vitro Potency of Saxagliptin and Linagliptin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the potency of two widely used dipeptidyl peptidase-4 (DPP-4) inhibitors, saxagliptin (B632) and linagliptin (B1675411). The information presented is supported by experimental data from publicly available scientific literature, offering insights into their relative efficacy at the molecular level.

Quantitative Comparison of Inhibitory Potency

The in vitro potency of saxagliptin and linagliptin is primarily determined by their ability to inhibit the enzymatic activity of DPP-4. This is commonly quantified by the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). A lower IC50 or Ki value indicates a higher potency.

ParameterSaxagliptinLinagliptinReference
IC50 (nM) 50~1[1]
Ki (nM) 1.3Not explicitly stated in direct comparison[2]

Note: IC50 and Ki values can vary between studies due to different experimental conditions such as substrate concentration, temperature, and enzyme source. The data presented here is for comparative purposes. One study noted that saxagliptin is approximately tenfold more effective than vildagliptin (B1682220) and sitagliptin[3]. Another source indicates linagliptin has a significantly lower IC50 value compared to saxagliptin, suggesting higher potency[1].

Mechanism of Action: The Incretin (B1656795) Pathway

Both saxagliptin and linagliptin exert their therapeutic effects by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[4][5]. By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP[4]. This leads to enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppression of glucagon (B607659) release from α-cells, ultimately resulting in improved glycemic control[3][6].

IncretinSignalingPathway cluster_gut Gut (in response to food) cluster_pancreas Pancreas Food Intake Food Intake GLP-1 GLP-1 Food Intake->GLP-1 GIP GIP Food Intake->GIP Insulin Release (β-cells) Insulin Release (β-cells) GLP-1->Insulin Release (β-cells) + Glucagon Suppression (α-cells) Glucagon Suppression (α-cells) GLP-1->Glucagon Suppression (α-cells) - DPP-4 Enzyme DPP-4 Enzyme GLP-1->DPP-4 Enzyme Degradation GIP->Insulin Release (β-cells) + GIP->DPP-4 Enzyme Degradation Lower Blood Glucose Lower Blood Glucose Insulin Release (β-cells)->Lower Blood Glucose Glucagon Suppression (α-cells)->Lower Blood Glucose Inactive Peptides Inactive Peptides DPP-4 Enzyme->Inactive Peptides Saxagliptin / Linagliptin Saxagliptin / Linagliptin Saxagliptin / Linagliptin->DPP-4 Enzyme Inhibition DPP4_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare Inhibitor Dilutions (Saxagliptin / Linagliptin) D Add Inhibitor and DPP-4 Enzyme A->D B Prepare DPP-4 Enzyme Solution B->D C Prepare Fluorogenic Substrate Solution F Add Substrate to Initiate Reaction C->F E Pre-incubate D->E E->F G Kinetic Fluorescence Reading F->G H Calculate Reaction Rates G->H I Determine % Inhibition H->I J Plot Dose-Response Curve and Calculate IC50 I->J

References

A Comparative Guide to Analytical Methods for the Quantification of Saxagliptin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of saxagliptin (B632), a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. The selection of an appropriate analytical method is critical for quality control, pharmacokinetic studies, and formulation development. This document presents a side-by-side evaluation of commonly employed techniques, including High-Performance Thin-Layer Chromatography (HPTLC), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Visible Spectrophotometry.

Comparative Analysis of Method Performance

The following table summarizes the key validation parameters for different analytical methods used for saxagliptin analysis. This allows for a direct comparison of their performance characteristics.

MethodLinearity RangeAccuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantitation (LOQ)
HPTLC 0.25-10 µ g/band [1][2][3]< 2% error[1][2][3]< 2%[1][2][3]7.96 ng/spot[4]26.54 ng/spot[4]
RP-HPLC 10-50 µg/mL[5][6]98.0-101.0%< 2%[5][6]0.020 µg/mL[7]0.075 µg/mL[7]
UPLC-MS/MS 10-150 ng/mL[8][9]98.60%–101.47%[8]-10 ng/mL (LOQ)[8]10 ng/mL[8]
UV-Spectrophotometry 5-15 µg/mL[10]98.26-101.143%[10]0.22-0.69%[10]0.0523 µg/mL[11]0.2146 µg/mL[11]
UV-Spectrophotometry (with MBTH) 0.01-0.25 µg/mL[12][13]100.27%[12][13]---
UV-Spectrophotometry (with Ninhydrin) 1-10 µg/mL[12][13]99.86%[12][13]---
LC-MS/MS 0.10-76.402 ng/mL[14]---0.10 ng/mL[15]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published and validated methods.

High-Performance Thin-Layer Chromatography (HPTLC)[4]
  • Stationary Phase: Silica gel 60 F254 aluminum plates (10 x 10 cm).

  • Mobile Phase: Methanol:Chloroform (6:4 v/v).

  • Detection: Densitometric scanning at 222 nm.

  • Sample Preparation: A standard stock solution of saxagliptin is prepared in a suitable solvent and spotted on the HPTLC plate.

  • Analysis: The plate is developed in the mobile phase, dried, and the spots are quantified using a densitometer. The Rf value for saxagliptin is typically around 0.50 ± 0.02.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[5][6]
  • Column: Grace C18 (250mm x 4.6ID, 5 micron particle size).[5][6]

  • Mobile Phase: Methanol:Water (80:20 v/v).[5][6]

  • Flow Rate: 0.8 mL/min.[5][6]

  • Detection: UV at 212 nm.[5][6]

  • Injection Volume: 20 µL.[5][6]

  • Sample Preparation: Accurately weighed saxagliptin standard (10mg) is dissolved in a diluent in a 10ml volumetric flask and sonicated.[5] This stock solution is further diluted to prepare working standards.

  • Analysis: The sample is injected into the HPLC system, and the retention time and peak area are used for quantification. The retention time for saxagliptin is approximately 4.196 min.[5][6]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[9][10]
  • Column: Waters Acquity UPLC BEH C18 (2.1 X 50 mm, 1.7 μm).[8][9]

  • Mobile Phase: Acetonitrile: 0.1% Formic acid (60:40, v/v).[8][9]

  • Flow Rate: 0.120 mL/min.[8][9]

  • Detection: Tandem mass spectrometry in positive ion and multiple reaction monitoring modes.[9]

  • Run Time: 3 min.[8][9]

  • Sample Preparation: A stock solution of saxagliptin is prepared in a suitable solvent and further diluted to create a series of standard solutions for linearity assessment.

  • Analysis: The method's linearity is established by plotting the peak area response against the concentration of the standard solutions.

UV-Visible Spectrophotometry[11]
  • Solvent: Methanol:Water:0.1N NaOH (40:30:30, v/v/v).[10]

  • Detection Wavelength (λmax): 280 nm.[10]

  • Sample Preparation: A stock solution of saxagliptin is prepared and diluted to obtain concentrations within the linear range (5-15 µg/mL).[10]

  • Analysis: The absorbance of the sample solutions is measured at 280 nm against a blank. A calibration curve is constructed by plotting absorbance versus concentration.

Visualizing the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods. This process ensures that different methods yield comparable and reliable results for the same analyte.

Cross-Validation Workflow cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Evaluation Method_A Develop & Validate Method A (e.g., HPLC) Sample_Prep Prepare Identical Sample Sets Method_B Develop & Validate Method B (e.g., HPTLC) Method_C Develop & Validate Method C (e.g., UV-Spec) Analyze_A Analyze with Method A Sample_Prep->Analyze_A Set 1 Analyze_B Analyze with Method B Sample_Prep->Analyze_B Set 2 Analyze_C Analyze with Method C Sample_Prep->Analyze_C Set 3 Compare_Results Compare Quantitative Results Analyze_A->Compare_Results Analyze_B->Compare_Results Analyze_C->Compare_Results Statistical_Analysis Perform Statistical Analysis (e.g., t-test, ANOVA) Compare_Results->Statistical_Analysis Conclusion Draw Conclusions on Method Comparability Statistical_Analysis->Conclusion

Caption: Workflow for cross-validating analytical methods.

Conclusion

The choice of an analytical method for saxagliptin determination depends on the specific requirements of the analysis.

  • HPTLC offers a simple and cost-effective method suitable for routine quality control.[4]

  • RP-HPLC provides a robust and widely used technique with good sensitivity and precision.[5][6]

  • UPLC-MS/MS is a highly sensitive and selective method, ideal for bioanalytical studies and the determination of low concentrations of the drug.[8][9]

  • UV-Visible Spectrophotometry is a simple and rapid technique, though it may be less specific than chromatographic methods.[10][11] The use of derivatizing agents like MBTH and ninhydrin (B49086) can enhance the sensitivity and specificity of spectrophotometric methods.[12][13]

This guide provides the necessary data and protocols to assist researchers and drug development professionals in selecting and implementing the most appropriate analytical method for their specific needs in the analysis of saxagliptin.

References

A Comparative Benchmarking of Saxagliptin Pharmacokinetics Across Species

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers and drug development professionals, this document provides a comprehensive comparison of the pharmacokinetic profiles of saxagliptin (B632), a dipeptidyl peptidase-4 (DPP-4) inhibitor, across various preclinical species and humans. Supported by experimental data, this guide aims to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of saxagliptin, critical for translational research and clinical development.

Saxagliptin is a potent and selective DPP-4 inhibitor used in the management of type 2 diabetes. A thorough understanding of its pharmacokinetic properties in different species is paramount for predicting its behavior in humans and for designing non-clinical safety and efficacy studies. This guide summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes the metabolic pathways of saxagliptin.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of saxagliptin has been characterized in several species, including rats, dogs, monkeys, and humans. The following table summarizes the key pharmacokinetic parameters for saxagliptin and its active metabolite, 5-hydroxy saxagliptin.

ParameterRatDogMonkeyHuman
Saxagliptin
Bioavailability (%)50-75[1][2]50-75[1][2]50-75[1][2]~75[3]
Tmax (h)~0.11[4][5]-0.5-2[3]2[6]
Cmax (ng/mL)---24[6][7]
AUC (ng·h/mL)3282.06[4][5]--78[6][7]
Plasma Clearance (mL/min/kg)115[1][2]9.3[1][2]14.5[1][2]Low to moderate (predicted)[1][2]
Elimination Half-life (h)2.1-4.4[1][2] / 6.13[4][5]2.1-4.4[1][2]2.1-4.4[1][2]-
Volume of Distribution (L/kg)1.3-5.2[1][2] / ~20[4][5]1.3-5.2[1][2]1.3-5.2[1][2]2.7 (predicted)[1][2]
In Vitro Serum Protein Binding (%)≤30[1][2]≤30[1][2]≤30[1][2]Negligible[6]
5-hydroxy saxagliptin (Active Metabolite)
Tmax (h)---4[6]
Cmax (ng/mL)---47[6][7]
AUC (ng·h/mL)---214[6][7]

Experimental Protocols

The characterization of saxagliptin's pharmacokinetics involves a series of standardized in vivo and in vitro experiments. Below are the generalized methodologies employed in the cited studies.

In Vivo Pharmacokinetic Studies:

  • Animal Models: Studies are typically conducted in male Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys.

  • Drug Administration: Saxagliptin is administered orally (via gavage) or intravenously (via cannula) to fasted animals. For oral administration, the drug is often formulated in a suitable vehicle like a solution or suspension.

  • Blood Sampling: Serial blood samples are collected from a suitable blood vessel (e.g., jugular vein, cephalic vein) at predetermined time points post-dose. The blood is processed to obtain plasma, which is then stored frozen until analysis.

  • Bioanalytical Method: Plasma concentrations of saxagliptin and its metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8] This technique offers high sensitivity and selectivity for accurate measurement.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and elimination half-life.

In Vitro Metabolism Studies:

  • Microsomal Incubations: Liver microsomes from different species (including human) are incubated with saxagliptin in the presence of NADPH to assess the metabolic stability and identify the metabolites formed.

  • Cytochrome P450 (CYP) Phenotyping: Recombinant human CYP enzymes are used to identify the specific CYP isoforms responsible for saxagliptin metabolism.

Comparative Metabolism of Saxagliptin

The primary metabolic pathway for saxagliptin in all species studied is hydroxylation to form a pharmacologically active metabolite, 5-hydroxy saxagliptin.[1][2] This biotransformation is primarily mediated by the cytochrome P450 3A4 and 3A5 (CYP3A4/5) enzymes.[6][7][9][10][11] 5-hydroxy saxagliptin is approximately half as potent as the parent drug.[6][12] Both saxagliptin and its active metabolite are eliminated through a combination of metabolism and renal excretion.[1][9]

G cluster_absorption Absorption cluster_metabolism Metabolism cluster_excretion Excretion Oral Saxagliptin Oral Saxagliptin Saxagliptin Saxagliptin Oral Saxagliptin->Saxagliptin Rapid Absorption Metabolite 5-hydroxy saxagliptin (Active Metabolite) Saxagliptin->Metabolite Urine Urine Saxagliptin->Urine Renal Excretion Feces Feces Saxagliptin->Feces Biliary/Unabsorbed Metabolite->Urine Renal Excretion CYP3A4_5 CYP3A4/5 CYP3A4_5->Saxagliptin

Caption: Metabolic pathway of saxagliptin.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for conducting a comparative pharmacokinetic study of saxagliptin.

G start Study Design (Species, Dose, Route) dosing Drug Administration (Oral or IV) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_analysis Pharmacokinetic Modeling (Non-compartmental) analysis->pk_analysis comparison Cross-Species Data Comparison pk_analysis->comparison end Report Generation comparison->end

References

A Comparative Guide to Validating Saxagliptin's Effects on Pancreatic Beta-Cell Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of saxagliptin's performance in enhancing pancreatic beta-cell function against other alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.

Executive Summary

Saxagliptin (B632), a dipeptidyl peptidase-4 (DPP-4) inhibitor, enhances pancreatic beta-cell function through a dual mechanism. Primarily, it prevents the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to increased glucose-dependent insulin (B600854) secretion.[1][2][3] Additionally, emerging evidence highlights a secondary pathway involving the Stromal Cell-Derived Factor-1α (SDF-1α)/CXCR4 axis, which promotes beta-cell proliferation and survival.[4][5] Clinical and preclinical studies demonstrate saxagliptin's efficacy in improving beta-cell responsiveness and preserving beta-cell mass, positioning it as a significant therapeutic agent in the management of type 2 diabetes.

Data Presentation: Comparative Efficacy of DPP-4 Inhibitors

The following tables summarize quantitative data from clinical trials comparing the effects of saxagliptin and other DPP-4 inhibitors on glycemic control and beta-cell function.

Table 1: Comparison of Glycemic Control Parameters

ParameterSaxagliptin 5 mgSitagliptin 100 mgVildagliptin 50 mg BIDPlaceboSource(s)
Change in HbA1c (%) from baseline -0.55 to -1.2-0.82 to -1.1-1.3-0.3 to +0.2[2][6][7][8]
Change in Fasting Plasma Glucose (mmol/L) from baseline -1.8-1.5-2.4N/A[6]
Patients Achieving HbA1c < 7% 39% - 59%59%65%23%[2][6]

Table 2: Comparison of Beta-Cell Function Markers

ParameterSaxagliptin 5 mgPlaceboSource(s)
Change in HOMA-2β (%) from baseline (2 years) +1.1-4.9[9]
Change in Insulin Secretion (Postprandial, % vs. Placebo) +18.5N/A[10]
Change in Insulin Secretion (Fasting, % vs. Placebo) +27.9N/A[10]

Note: Head-to-head clinical trial data directly comparing different DPP-4 inhibitors on beta-cell function markers like HOMA-2β are limited. The available data primarily focuses on glycemic control endpoints.

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of saxagliptin's effects are provided below.

Hyperglycemic Clamp in Diabetic Rat Models

This procedure assesses in vivo insulin secretion capacity.

  • Animal Model: High-fat diet/streptozotocin-induced diabetic rats.

  • Procedure:

    • Rats are fasted overnight prior to the experiment.

    • Anesthesia is induced, and catheters are inserted into the jugular vein (for infusions) and carotid artery (for blood sampling).

    • A priming dose of glucose is administered intravenously to raise blood glucose to a hyperglycemic plateau (e.g., 16.7 mmol/L).

    • The hyperglycemic state is maintained for a specified period (e.g., 120 minutes) by a variable glucose infusion.

    • Blood samples are collected at regular intervals to measure plasma glucose and insulin levels.

    • First-phase insulin secretion is calculated from the early insulin response, and second-phase insulin secretion is determined from the later, sustained insulin levels.

In Vitro Beta-Cell Proliferation Assay (INS-1 Cell Line)

This assay evaluates the effect of saxagliptin on beta-cell proliferation.

  • Cell Line: INS-1 rat insulinoma cells.

  • Procedure:

    • INS-1 cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, HEPES, sodium pyruvate, and β-mercaptoethanol.

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The culture medium is then replaced with a medium containing high glucose (to mimic hyperglycemic conditions) and varying concentrations of saxagliptin (e.g., 100 nM) or a vehicle control.

    • After a specified incubation period (e.g., 48 hours), a proliferation marker such as BrdU (5-bromo-2'-deoxyuridine) is added to the medium.

    • Following a further incubation period, cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody in an ELISA-based assay.

    • Absorbance is measured to quantify cell proliferation.

Western Blotting for Proliferation-Related Proteins

This technique is used to measure the expression of proteins involved in cell cycle progression in isolated islets.

  • Sample: Islets isolated from the pancreas of treated and control diabetic rats.

  • Procedure:

    • Isolated islets are lysed to extract total protein.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies against proliferation markers such as c-myc and cyclin D1.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified and normalized to a loading control (e.g., β-actin).

Immunofluorescence Staining for Beta-Cell Proliferation in Pancreatic Tissue

This method visualizes and quantifies proliferating beta-cells within the pancreatic islets.

  • Sample: Paraffin-embedded pancreatic tissue sections from treated and control diabetic rats.

  • Procedure:

    • Tissue sections are deparaffinized and rehydrated.

    • Antigen retrieval is performed to unmask epitopes.

    • Sections are blocked to prevent non-specific antibody binding.

    • Sections are incubated with primary antibodies against a proliferation marker (e.g., Proliferating Cell Nuclear Antigen - PCNA) and insulin (to identify beta-cells).

    • After washing, sections are incubated with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 for PCNA and Alexa Fluor 594 for insulin).

    • Nuclei are counterstained with DAPI.

    • Slides are mounted and visualized using a fluorescence microscope.

    • The number of PCNA-positive beta-cells is counted and expressed as a percentage of the total number of beta-cells.

Mandatory Visualization

Signaling Pathways

GLP1_Signaling_Pathway GLP-1 Signaling Pathway in Pancreatic Beta-Cells cluster_extracellular cluster_membrane cluster_intracellular GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinVesicles Insulin Vesicle Exocytosis PKA->InsulinVesicles Promotes GeneTranscription Gene Transcription (Proliferation, Survival) PKA->GeneTranscription Activates CREB Epac2->InsulinVesicles Promotes

GLP-1 Signaling Pathway

SDF1a_Signaling_Pathway SDF-1α/CXCR4 Signaling Pathway in Pancreatic Beta-Cells cluster_extracellular cluster_membrane cluster_intracellular SDF1a SDF-1α CXCR4 CXCR4 Receptor SDF1a->CXCR4 Binds to PI3K PI3K CXCR4->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Normally promotes degradation of TCF7L2 TCF7L2 beta_catenin->TCF7L2 Translocates to nucleus and binds to GeneTranscription Gene Transcription (c-myc, cyclin D1) TCF7L2->GeneTranscription Initiates Proliferation β-Cell Proliferation GeneTranscription->Proliferation Leads to

SDF-1α/CXCR4 Signaling Pathway
Experimental Workflow

Experimental Workflow

References

Unraveling the Off-Target Effects of Gliptins: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the selectivity profiles of dipeptidyl peptidase-4 (DPP-4) inhibitors, with a particular focus on saxagliptin (B632), reveals significant differences in their interactions with related enzymes, which may underlie variances in their clinical safety and efficacy profiles. This guide provides a comprehensive comparison of the off-target effects of saxagliptin with other prominent gliptins, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.

The gliptin class of drugs has become a cornerstone in the management of type 2 diabetes mellitus. Their primary mechanism of action involves the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By prolonging the action of these hormones, DPP-4 inhibitors enhance glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) release.[1][2] However, the selectivity of these inhibitors for DPP-4 over other closely related proteases, such as DPP-8 and DPP-9, is a critical aspect of their pharmacological profile, with potential implications for their long-term safety.

Comparative Selectivity of Gliptins

The therapeutic efficacy of gliptins is directly linked to their potent inhibition of DPP-4. However, off-target inhibition of other dipeptidyl peptidases, particularly DPP-8 and DPP-9, has been a subject of investigation due to potential associations with adverse effects observed in preclinical studies.[3] The following table summarizes the inhibitory potency (IC50 or Ki values) of saxagliptin and other commonly prescribed gliptins against DPP-4, DPP-8, and DPP-9. Lower values indicate higher potency.

DrugDPP-4 IC50/Ki (nM)DPP-8 IC50/Ki (nM)DPP-9 IC50/Ki (nM)Fold Selectivity (DPP-4 vs. DPP-8)Fold Selectivity (DPP-4 vs. DPP-9)Reference(s)
Saxagliptin 1.3 (Ki)508 (Ki)98 (Ki)~391~75[4]
Sitagliptin (B1680988) 19 (IC50)>26,000 (IC50)>26,000 (IC50)>1368>1368[5]
Vildagliptin (B1682220) 62 (IC50)~12,400 (IC50)~1,860 (IC50)~200~30[6]
Linagliptin 1 (IC50)>10,000 (IC50)>10,000 (IC50)>10,000>10,000[5][7]
Alogliptin (B1666894) <10 (IC50)>10,000 (IC50)>10,000 (IC50)>1000>1000[5][7]

Note: IC50 and Ki values can vary between studies due to different experimental conditions. The data presented is a compilation from multiple sources to provide a comparative overview.

As the data indicates, while all listed gliptins are potent DPP-4 inhibitors, their selectivity against DPP-8 and DPP-9 varies. Linagliptin and alogliptin demonstrate high selectivity for DPP-4.[5][7] Sitagliptin also shows a high degree of selectivity.[5] In contrast, saxagliptin and vildagliptin exhibit comparatively lower selectivity against DPP-9.[4][6]

Saxagliptin and Cardiovascular Off-Target Effects

A significant point of differentiation for saxagliptin has been the observation from the SAVOR-TIMI 53 clinical trial, which reported an unexpected increase in the rate of hospitalization for heart failure in patients treated with saxagliptin compared to placebo.[8] This has led to extensive research into the potential off-target cardiac effects of the drug.

Recent in vitro studies have suggested that these adverse cardiovascular effects may be independent of DPP-4 inhibition.[7] One study found that saxagliptin can internalize into cardiomyocytes, which lack DPP-4, and subsequently impair cardiac contractility.[6] This impairment is thought to occur through the inhibition of the Ca2+/calmodulin-dependent protein kinase II (CaMKII)-phospholamban-sarcoplasmic reticulum Ca2+-ATPase 2a (SERCA2a) axis and the Na+-Ca2+ exchanger, leading to reduced sarcoplasmic reticulum Ca2+ content, diastolic Ca2+ overload, and systolic dysfunction.[6] Furthermore, saxagliptin was observed to reduce the protein kinase C-mediated delayed rectifier K+ current, which could prolong the action potential duration.[6]

It is important to note that other large cardiovascular outcome trials for other DPP-4 inhibitors, such as sitagliptin and alogliptin, did not show a similar increased risk of heart failure.[7] This suggests that the observed cardiac effects of saxagliptin may be specific to its molecular structure and off-target interactions rather than a class-wide effect of DPP-4 inhibition.

Experimental Protocols

The determination of the inhibitory activity and selectivity of gliptins is crucial for their preclinical and clinical evaluation. Below are detailed methodologies for key experiments cited in this guide.

In Vitro DPP Enzyme Inhibition Assay (Fluorometric)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against DPP-4, DPP-8, and DPP-9.

Materials:

  • Recombinant human DPP-4, DPP-8, and DPP-9 enzymes.

  • Fluorogenic substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC).

  • Assay Buffer: Tris-HCl (e.g., 50 mM, pH 8.0).

  • Test compounds (gliptins) at various concentrations.

  • 96-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the diluted test compounds to the respective wells.

  • Add the recombinant DPP enzyme (DPP-4, DPP-8, or DPP-9) to each well and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate, Gly-Pro-AMC, to all wells.

  • Incubate the plate for a defined period (e.g., 30 minutes) at 37°C, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm using a microplate reader.

  • Include control wells with enzyme and substrate but no inhibitor (100% activity) and wells with substrate only (background).

  • Calculate the percentage of inhibition for each compound concentration relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the relevant signaling pathway and a typical experimental workflow.

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas GLP1_GIP GLP-1 & GIP (Incretin Hormones) DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation Insulin ↑ Insulin Secretion GLP1_GIP->Insulin Glucagon ↓ Glucagon Secretion GLP1_GIP->Glucagon Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose Suppression leads to Gliptins Gliptins (e.g., Saxagliptin) Gliptins->DPP4 Inhibition

Caption: DPP-4 Inhibition Pathway.

Experimental_Workflow start Start reagent_prep Prepare Reagents: - Gliptin Dilutions - DPP Enzymes (4, 8, 9) - Fluorogenic Substrate start->reagent_prep plate_setup Set up 96-well Plate: - Add Gliptins - Add DPP Enzymes reagent_prep->plate_setup pre_incubation Pre-incubate (e.g., 10 min at 37°C) plate_setup->pre_incubation reaction_init Initiate Reaction (Add Substrate) pre_incubation->reaction_init incubation Incubate (e.g., 30 min at 37°C) reaction_init->incubation measurement Measure Fluorescence (Ex: 360nm, Em: 460nm) incubation->measurement data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Values measurement->data_analysis end End data_analysis->end

Caption: DPP Inhibition Assay Workflow.

References

Safety Operating Guide

Proper Disposal Procedures for Saxagliptin Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of Saxagliptin Hydrochloride in a laboratory setting. Adherence to these procedural guidelines is critical for ensuring personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

  • Handling: this compound should be handled in a well-ventilated area, preferably within a laboratory fume hood, to avoid the inhalation of dust particles.[1][2] Avoid direct contact with skin and eyes.[1]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-impermeable gloves.[1]

    • Eye Protection: Use tightly fitting safety goggles or a face shield.[3]

    • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[1]

    • Respiratory Protection: If dust formation is likely, use a NIOSH-approved respirator or a self-contained breathing apparatus.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, regional, and national environmental regulations.[5] Improper disposal, such as discharging into sewer systems or discarding with regular trash, is prohibited to prevent environmental contamination.[1][6]

Step 1: Waste Identification and Segregation

  • Identify all materials contaminated with this compound. This includes pure compounds, solutions, contaminated labware (e.g., vials, pipettes), and used PPE.

  • This compound is considered hazardous for water and its discharge into the environment must be avoided.[1][6] While not specifically listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), pharmaceutical waste should be managed as hazardous waste.

  • Segregate this compound waste from non-hazardous laboratory waste. Use dedicated, clearly labeled, and sealed containers for collection.

Step 2: Preparing Solid Waste for Disposal

  • Unused or Expired Compound: Keep the chemical in its original or a suitable, closed container for disposal.[1]

  • Contaminated Solids: Collect any spilled material by sweeping or vacuuming, avoiding dust generation.[3] Place the collected material into a sealed, labeled container.[1]

Step 3: Preparing Liquid Waste for Disposal

  • Aqueous Solutions: Do not pour solutions containing this compound down the drain.[1] Collect all liquid waste in a dedicated, sealed, and clearly labeled waste container.

  • Rinsate: When cleaning contaminated glassware, perform a triple rinse.[1] The first two rinsates should be collected as hazardous waste.

Step 4: Disposal of Contaminated Packaging and Labware

  • Containers: Original containers can be triple-rinsed (or the equivalent).[1] After rinsing, the container can be offered for recycling or reconditioning.[1] Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill, if local regulations permit.[1]

  • Combustible Packaging: Combustible packaging materials may be disposed of via controlled incineration.[1]

Step 5: Final Disposal Method

  • Engage a licensed hazardous material disposal company for the final disposal of this compound waste.[3]

  • The recommended methods of destruction are:

    • Controlled Incineration: This is a common and effective method for destroying pharmaceutical waste.[1][3] The incinerator should be equipped with a flue gas scrubber to manage emissions.[1]

    • Licensed Chemical Destruction Plant: Transport the waste to a facility specifically licensed for the destruction of chemical waste.[1]

    • Hazardous Waste Landfill: Disposal by burial in a licensed hazardous or toxic waste landfill is another option.[7]

Data Presentation: Summary of Disposal Options

As no specific quantitative environmental limits or regulatory disposal thresholds for this compound were identified, the following table summarizes the qualitative disposal guidelines.

Disposal ConsiderationGuidelineRegulatory Context
Prohibited Actions Do not discharge to sewer systems or waterways.[1][6] Do not dispose of with household or regular laboratory trash.[6]Governed by the Clean Water Act and EPA regulations. The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[8]
Primary Disposal Method Transfer to a licensed hazardous waste contractor for controlled incineration or chemical destruction.[1][3][7]Adheres to EPA's Resource Conservation and Recovery Act (RCRA) for managing hazardous wastes.[9]
Spill Management Collect spilled material in a sealed container for disposal.[1] Avoid dust formation and use non-sparking tools.[1]Follow standard laboratory safety protocols and hazardous waste cleanup procedures.
Container/Packaging Disposal Triple-rinse containers and offer for recycling, or puncture and dispose of in a sanitary landfill.[1] Combustible packaging may be incinerated.[1]Local and state regulations may have specific requirements for container disposal.

Experimental Protocols

The procedures outlined in this document are based on established safety data sheets and regulatory guidelines for chemical waste management. They are not derived from specific experimental research studies. Therefore, detailed methodologies for experimental protocols are not applicable to this guidance.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Identification cluster_segregation Segregation & Collection cluster_disposal Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 identify Identify Waste Type (Solid, Liquid, Contaminated Material) ppe->identify Step 2 segregate Segregate from Non-Hazardous Waste identify->segregate Step 3 collect Collect in Labeled, Sealed Hazardous Waste Container segregate->collect Step 4 decision Is Waste Ready for Pickup? collect->decision Step 5 store Store Securely in Designated Hazardous Waste Area decision->store No contact Contact Licensed Hazardous Waste Disposal Company decision->contact Yes store->decision end Waste Removed for Incineration or Chemical Destruction contact->end Step 6

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Saxagliptin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Saxagliptin Hydrochloride is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.

Quantitative Data Summary

While specific occupational exposure limits (OELs) for this compound are not widely established in the provided safety data sheets[1][2][3], a summary of its hazard classifications provides a clear basis for risk assessment and control measures.

Hazard Category GHS Hazard Statement Description
CarcinogenicityH351Suspected of causing cancer.[4][5][6]
Reproductive ToxicityH361Suspected of damaging fertility or the unborn child.[4][5][6]
Specific Target Organ Toxicity (Repeated Exposure)H372 / H373Causes damage to organs through prolonged or repeated exposure.[1][4][5][6][7]
Skin SensitizationH317May cause an allergic skin reaction.[4][6][7]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[4][6]
Acute Oral ToxicityH302Harmful if swallowed.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial when working with this compound to prevent exposure and contamination.

Engineering Controls:
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[2][5][7] The use of a chemical fume hood or a local exhaust ventilation (LEV) system is strongly recommended to control airborne levels of the compound.[8][9] For potent compounds, a powder containment hood (also known as a balance enclosure) should be used for weighing and aliquoting.

Pre-Handling Preparations:
  • Designated Area: Designate a specific area for handling this compound. This area should be clearly marked, and access should be restricted.

  • PPE Donning: Before entering the designated handling area, all required personal protective equipment must be donned correctly. (Refer to the PPE section and workflow diagram below).

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[9]

Handling the Compound:
  • Avoid Dust Formation: Handle the compound carefully to avoid the generation of dust and aerosols.[2][5]

  • Grounding: Take precautionary measures against static discharge, especially when handling larger quantities of the powder.[4]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][3][5] Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[1][3][5][8][9]

  • Clothing: Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of properly.[5][6][9]

Storage:
  • Container: Store this compound in a tightly closed, original container.[1][2][5][8][9]

  • Location: Keep the container in a cool, dry, and well-ventilated place.[2][3] Some suppliers recommend storage in a freezer.[2]

  • Security: Store the compound in a locked cabinet or other secure location to restrict access.[5][6][7]

Personal Protective Equipment (PPE) Plan

A multi-layered approach to PPE is essential for preventing skin, eye, and respiratory exposure.

  • Eye and Face Protection: Wear tightly fitting safety goggles or safety glasses with side-shields.[2][3][5][8] If there is a risk of splashing, a face shield should also be worn.

  • Hand Protection: Wear two pairs of compatible chemical-resistant gloves.[10] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be worn over the cuff.[10] Gloves must be inspected for tears or punctures before use and changed frequently, especially if contaminated.[5][10]

  • Body Protection: A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs is required.[3][8][9][10] For procedures with a higher risk of contamination, a disposable gown should be used.

  • Respiratory Protection: If engineering controls such as a fume hood are not available or are insufficient to control airborne concentrations, a NIOSH-approved respirator is necessary.[8][9] The type of respirator will depend on the potential for exposure and should be selected based on a formal risk assessment.

PPE Selection and Use Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_work Work Phase cluster_doffing Doffing and Disposal start Start: Handling Saxagliptin Hydrochloride Required risk_assessment Assess Risk of Exposure (Dust, Splash, Aerosol) start->risk_assessment gather_ppe Gather All Required PPE risk_assessment->gather_ppe don_respirator 1. Don Respirator (if required by risk assessment) gather_ppe->don_respirator don_gown 2. Don Lab Coat/Gown don_respirator->don_gown don_gloves1 3. Don Inner Pair of Gloves (under cuff) don_gown->don_gloves1 don_goggles 4. Don Eye/Face Protection don_gloves1->don_goggles don_gloves2 5. Don Outer Pair of Gloves (over cuff) don_goggles->don_gloves2 enter_area Enter Designated Handling Area don_gloves2->enter_area perform_work Perform Work in Ventilated Enclosure enter_area->perform_work check_ppe Periodically Check PPE for Contamination/Damage perform_work->check_ppe doff_gloves2 1. Remove Outer Gloves perform_work->doff_gloves2 Work Complete check_ppe->perform_work No Issues contaminated Contamination or Damage Detected check_ppe->contaminated Yes decontaminate Exit Area, Decontaminate, and Replace PPE contaminated->decontaminate decontaminate->don_respirator doff_gown 2. Remove Gown/Lab Coat doff_gloves2->doff_gown doff_goggles 3. Remove Eye/Face Protection doff_gown->doff_goggles doff_gloves1 4. Remove Inner Gloves doff_goggles->doff_gloves1 doff_respirator 5. Remove Respirator doff_gloves1->doff_respirator wash_hands Wash Hands Thoroughly doff_respirator->wash_hands end End wash_hands->end

Caption: Logical workflow for PPE selection, donning, and doffing when handling this compound.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation:
  • Hazardous Waste: All waste materials, including excess this compound, contaminated PPE (gloves, gowns, etc.), and cleaning materials, must be treated as hazardous waste.[4][5][8]

  • Containers: Use dedicated, clearly labeled, and sealed containers for the collection of this waste.

Disposal Procedures:
  • Regulatory Compliance: Disposal must be carried out in strict accordance with all applicable federal, state, and local environmental regulations.[4][8] Do not dispose of this compound down the drain or with general household garbage.[4]

  • Professional Disposal Service: Engage a licensed hazardous waste disposal company for the final removal and treatment of the waste.

  • Contaminated Packaging: Empty containers should be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning.[5] If not being reconditioned, the packaging should be punctured to prevent reuse and disposed of in a sanitary landfill or through controlled incineration, depending on the material and local regulations.[5]

By implementing these safety and logistical measures, laboratories can effectively manage the risks associated with handling this compound, ensuring the protection of personnel and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.